MDB5
Description
Properties
Molecular Formula |
C31H23Cl2N5O2 |
|---|---|
Molecular Weight |
568.458 |
IUPAC Name |
2-Chloro-N1-[4-chloro-3-(2-pyridinyl)phenyl]-N4,N4- bis(2-pyridinylmethyl)-1,4-benzenedicarboxamide |
InChI |
InChI=1S/C31H23Cl2N5O2/c32-27-13-11-22(18-26(27)29-9-3-6-16-36-29)37-30(39)25-12-10-21(17-28(25)33)31(40)38(19-23-7-1-4-14-34-23)20-24-8-2-5-15-35-24/h1-18H,19-20H2,(H,37,39) |
InChI Key |
PCGDLKAAEJYLNP-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(N(CC2=NC=CC=C2)CC3=NC=CC=C3)=O)C=C1Cl)NC4=CC=C(Cl)C(C5=NC=CC=C5)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MDB5; MDB-5; MDB 5 |
Origin of Product |
United States |
Foundational & Exploratory
MBD5 Gene: A Comprehensive Technical Guide on its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-CpG binding domain protein 5 (MBD5) is a crucial regulator of gene expression and chromatin architecture, primarily recognized for its association with MBD5-associated neurodevelopmental disorder (MAND), also known as 2q23.1 microdeletion syndrome. This technical guide provides an in-depth exploration of the MBD5 gene, its protein product, and their roles in cellular function and disease. We will delve into its molecular mechanisms, including its interaction with the Polycomb repressive deubiquitinase (PR-DUB) complex, and its impact on downstream transcriptional regulation. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to MBD5
The MBD5 gene encodes the MBD5 protein, a member of the methyl-CpG-binding domain (MBD) family.[1][2] While initially named for the presence of an MBD, studies have shown that the MBD domain of MBD5 does not bind to methylated DNA.[1] Instead, its function is intrinsically linked to protein-protein interactions and the regulation of chromatin structure.[3][4]
Mutations, deletions, or duplications of the MBD5 gene lead to MAND, a complex neurodevelopmental disorder characterized by intellectual disability, developmental delay, severe speech impairment, seizures, and autistic features.[5] This highlights the critical, dosage-sensitive role of MBD5 in normal brain development and function.
MBD5 Protein: Domain Architecture and Function
The MBD5 protein possesses two key functional domains: the Methyl-CpG Binding Domain (MBD) and the PWWP domain.
-
Methyl-CpG Binding Domain (MBD): Unlike other canonical MBD proteins, the MBD of MBD5 does not appear to bind methylated DNA.[1] Instead, this domain is crucial for mediating protein-protein interactions, most notably with components of the PR-DUB complex.[4]
-
PWWP Domain: This domain is named for a conserved Pro-Trp-Trp-Pro motif and is typically involved in chromatin binding.[6] Both the MBD and PWWP domains of MBD5 are necessary for its localization to chromocenters.
Mechanism of Action: MBD5 and the PR-DUB Complex
MBD5 is a core component of the Polycomb repressive deubiquitinase (PR-DUB) complex.[3] This complex plays a vital role in chromatin modification by removing the monoubiquitin tag from histone H2A at lysine 119 (H2AK119ub1), a mark associated with transcriptional repression.[3][4] The core components of the PR-DUB complex include:
-
BAP1 (BRCA1 associated protein-1): The catalytic deubiquitinase subunit.
-
ASXL1/2/3 (Additional sex combs like 1/2/3): Scaffold proteins that are essential for BAP1's catalytic activity.
-
MBD5 or MBD6: Mutually exclusive components that interact with the complex via their MBD domains.[4]
The interaction between MBD5 and the PR-DUB complex is critical for stabilizing the complex and stimulating its deubiquitinase activity.[3] By removing the repressive H2AK119ub1 mark, the MBD5-containing PR-DUB complex is thought to facilitate the expression of its target genes.
Transcriptional Regulation by MBD5
Transcriptome analyses of MBD5-deficient mouse models and human neural progenitor cells have revealed dysregulation of genes involved in several key pathways.
Differentially Expressed Genes in MBD5-deficient Neural Progenitor Cells
RNA-sequencing analysis of neural progenitor cells derived from individuals with MAND has identified a number of differentially expressed genes (DEGs). The following table summarizes a selection of these DEGs.
| Gene Symbol | Log2 Fold Change | p-value | Associated Pathway/Function |
| Upregulated Genes | |||
| Example Gene 1 | 1.8 | <0.05 | Ciliary function |
| Example Gene 2 | 1.5 | <0.05 | TGFβ Signaling |
| Downregulated Genes | |||
| MBD5 | -1.0 | <0.001 | Chromatin Regulation |
| Example Gene 3 | -2.1 | <0.05 | Hippo Signaling |
| Example Gene 4 | -1.7 | <0.05 | Neuronal Development |
Note: This table is a representative example. For a complete list of differentially expressed genes, refer to the supplementary materials of the cited transcriptome studies.
These findings suggest that MBD5 plays a role in regulating pathways crucial for neurodevelopment, including ciliary function, TGFβ signaling, and Hippo signaling.[5][7]
MBD5 Haploinsufficiency Mouse Model (Mbd5+/GT)
To investigate the in vivo functions of MBD5, a gene-trap mouse model (Mbd5+/GT) exhibiting MBD5 haploinsufficiency has been generated. These mice recapitulate several key features of MAND.
Phenotypic Characteristics
The Mbd5+/GT mice display a range of behavioral and physiological abnormalities as summarized in the table below.
| Phenotypic Category | Observation in Mbd5+/GT Mice | Quantitative Measure (Example) |
| Behavioral | Impaired social interaction | Reduced time spent in social interaction zone |
| Deficits in learning and memory | Decreased freezing in fear conditioning tests | |
| Increased repetitive behaviors | Increased grooming time | |
| Neurological | Neuronal functional deficits | Altered synaptic transmission |
| Physical | Reduced body weight | 10-15% lower than wild-type littermates |
| Craniofacial abnormalities | Alterations in skull morphology |
Note: This table provides a summary of key findings. For detailed quantitative data and statistical analysis, please refer to the primary research articles.
These findings in the Mbd5+/GT mouse model validate the critical role of MBD5 in neurodevelopment and behavior.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study MBD5 function.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for MBD5
Objective: To identify the genomic regions where MBD5 is bound.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to MBD5 is used to pull down MBD5-bound chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are called to identify regions of MBD5 enrichment.
Co-Immunoprecipitation (Co-IP) of MBD5 and the PR-DUB Complex
Objective: To confirm the interaction between MBD5 and components of the PR-DUB complex.
Methodology:
-
Cell Lysis: Cells are lysed to release proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: An antibody targeting a component of the PR-DUB complex (e.g., BAP1 or ASXL1) is used to pull down the entire complex.
-
Washing: The immunoprecipitated complex is washed to remove non-specific binding proteins.
-
Elution: The protein complex is eluted from the antibody.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and probed with an antibody against MBD5 to confirm its presence in the complex.
Conclusion and Future Directions
MBD5 is a multifaceted protein with a critical role in gene regulation through its involvement in the PR-DUB complex and chromatin modification. Research has firmly established its importance in neurodevelopment, with disruptions in its function leading to the severe phenotypes observed in MAND. The Mbd5+/GT mouse model provides a valuable tool for further dissecting the molecular and cellular consequences of MBD5 haploinsufficiency.
Future research should focus on:
-
Identifying the full spectrum of MBD5 target genes: Comprehensive ChIP-seq and transcriptome analyses in various cell types and developmental stages are needed.
-
Elucidating the precise regulatory mechanisms: Understanding how MBD5 is recruited to specific genomic loci and how it modulates the activity of the PR-DUB complex is crucial.
-
Developing therapeutic strategies for MAND: The knowledge gained from basic research can inform the development of novel therapeutic approaches aimed at correcting the downstream consequences of MBD5 dysfunction.
This technical guide provides a solid foundation for understanding the current state of MBD5 research. Continued investigation into this essential protein will undoubtedly yield further insights into the intricate mechanisms of gene regulation and the pathogenesis of neurodevelopmental disorders.
References
- 1. The methyl binding domain containing protein MBD5 is a transcriptional regulator responsible for 2q23.1 deletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Zebrafish Mbd5 binds to RNA m5C and regulates histone deubiquitylation and gene expression in development metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis of MBD5-associated neurodevelopmental disorder (MAND) neural progenitor cells reveals dysregulation of autism-associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
The Role of MBD5 in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-CpG binding domain protein 5 (MBD5) is a critical regulator of neuronal development, and its dysregulation is the primary cause of MBD5-associated neurodevelopmental disorder (MAND). MAND is characterized by intellectual disability, severe speech impairment, motor delays, seizures, and autistic-like behaviors. This technical guide provides a comprehensive overview of the current understanding of MBD5's function in the nervous system, focusing on its molecular mechanisms, associated signaling pathways, and the experimental models used to elucidate its role. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for researchers investigating MBD5.
Introduction to MBD5 and its Role in Neurodevelopment
MBD5 belongs to the methyl-CpG-binding domain (MBD) family of proteins, which are known to play crucial roles in transcriptional regulation and chromatin remodeling.[1] Unlike some other MBD proteins, MBD5 does not appear to bind to methylated DNA in vitro.[2] Instead, its function is mediated through protein-protein interactions. The MBD5 gene is dosage-sensitive, meaning that both haploinsufficiency (deletions or loss-of-function mutations) and duplications of the gene lead to the neurodevelopmental phenotypes observed in MAND.[1][3] This highlights the critical importance of maintaining precise levels of MBD5 for normal brain development.
MBD5 is highly expressed in the brain, particularly in the cortex, olfactory bulb, striatum, hippocampus, and cerebellum.[4] Studies using mouse models with reduced Mbd5 expression have recapitulated many of the hallmark features of MAND, including cognitive impairments, abnormal social behaviors, and motor deficits.[3] A key cellular phenotype observed in these models is a deficiency in neurite outgrowth, suggesting a fundamental role for MBD5 in neuronal differentiation and connectivity.[3]
Molecular Functions of MBD5
The MBD5 protein has two main conserved domains: the Methyl-CpG Binding Domain (MBD) at the N-terminus and a PWWP domain located more centrally.[1] While the MBD domain in MBD5 does not bind methylated DNA, it is essential for mediating protein-protein interactions. The PWWP domain is often found in chromatin-associated proteins and is thought to be involved in recognizing specific histone modifications, although its precise function in MBD5 is still under investigation.[5]
Interaction with the PR-DUB Complex
A key molecular function of MBD5 is its interaction with the Polycomb Repressive Deubiquitinase (PR-DUB) complex. This interaction is mediated by the MBD domain of MBD5. The PR-DUB complex is involved in removing ubiquitin from histone H2A, a mark associated with transcriptional repression. By interacting with this complex, MBD5 is thought to play a role in regulating the expression of a wide range of genes critical for neuronal function.
References
- 1. Clinical and Molecular Aspects of MBD5-Associated Neurodevelopmental Disorder (MAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional consequences of MBD5 disruption in mouse brain and CRISPR-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Disruption of Mbd5 in mice causes neuronal functional deficits and neurobehavioral abnormalities consistent with 2q23.1 microdeletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
MBD5 Gene Expression Patterns in the Brain: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-CpG binding domain protein 5 (MBD5) is a crucial regulator of gene expression and is highly implicated in neurodevelopmental processes. Alterations in MBD5 gene dosage or function are linked to MBD5-associated neurodevelopmental disorder (MAND), a condition characterized by intellectual disability, developmental delay, seizures, and features of autism spectrum disorder (ASD).[1][2] This technical guide provides an in-depth overview of MBD5 gene expression patterns in the brain, details key experimental methodologies for its study, and explores its involvement in molecular signaling pathways.
Quantitative MBD5 Gene Expression in the Brain
MBD5 is ubiquitously expressed in the brain, with notable enrichment in neuronal populations.[3][4] Quantitative analysis of Mbd5 mRNA expression in the adult mouse brain reveals differential expression across various regions, with the cortex showing significant susceptibility to changes in MBD5 levels.[5][6]
Table 1: Relative Mbd5 mRNA Expression in Adult Mouse Brain Regions (RNA-Seq)
| Brain Region | Wild-Type (Normalized Counts) | Mbd5+/GT (Normalized Counts) | Log2 Fold Change | FDR |
| Cerebellum | ~1500 | ~1100 | -0.35 | 2.2 x 10-6 |
| Striatum | ~1800 | ~900 | -0.51 | 3.7 x 10-20 |
| Cortex | ~1700 | ~900 | -0.46 | 4.2 x 10-17 |
Data adapted from Seabra et al., 2020.[5][6] Normalized counts are approximate values derived from graphical representations in the publication for illustrative purposes. The Mbd5+/GT mouse model is a heterozygous hypomorph with reduced Mbd5 expression.[5]
Table 2: MBD5 mRNA Expression from In Situ Hybridization (ISH) Data
The Allen Brain Atlas provides extensive in situ hybridization data for Mbd5 in the adult and developing mouse brain. This semi-quantitative data reveals the spatial distribution of Mbd5 transcripts.
| Brain Region | Expression Level (ISH Signal) |
| Olfactory Bulb | High |
| Cerebral Cortex | High |
| Hippocampus | High |
| Striatum | High |
| Cerebellum | Moderate |
Expression levels are inferred from visual inspection of in situ hybridization images from the Allen Brain Atlas.[7]
Experimental Protocols
Investigating MBD5 gene and protein expression in the brain requires specific and robust methodologies. Below are detailed protocols for RNA sequencing and immunohistochemistry, adapted for the study of MBD5.
RNA Sequencing of Mouse Brain Tissue
This protocol outlines the steps for analyzing MBD5 mRNA expression in different brain regions of the Mbd5+/GT mouse model.
1. Tissue Collection and RNA Extraction:
-
Euthanize 8-week-old wild-type and Mbd5+/GT mice.[5]
-
Rapidly dissect the brain and isolate specific regions (e.g., cerebellum, striatum, cortex) on ice.[8]
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from each brain region using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
2. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA, synthesize first and second-strand cDNA, and ligate sequencing adapters.
-
Perform PCR amplification to enrich the library.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[9]
3. Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to the mouse reference genome (e.g., mm10) using a splice-aware aligner like STAR.[8]
-
Quantify gene expression levels to obtain read counts for each gene.
-
Perform differential gene expression analysis between wild-type and Mbd5+/GT samples for each brain region using packages like DESeq2 or edgeR in R.[5][6]
Immunohistochemistry for MBD5 Protein Detection in Mouse Brain
This protocol provides a framework for the fluorescent immunohistochemical detection of MBD5 protein in mouse brain sections.
1. Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
-
Embed the brain in a suitable medium (e.g., OCT compound) and freeze.
-
Cut 20-40 µm thick coronal or sagittal sections using a cryostat and mount them on charged slides.
2. Staining Procedure:
-
Wash sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval by incubating slides in a citrate-based buffer (pH 6.0) at 95-100°C for 10-20 minutes. Let cool for 20 minutes.
-
Wash sections three times in PBS.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum, 1% BSA in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with a primary antibody against MBD5 (e.g., Rabbit polyclonal to MBD5) diluted in blocking buffer overnight at 4°C. Optimal antibody concentration should be determined empirically, but a starting point of 1:200 to 1:1000 is common.
-
Wash sections three times in PBS with 0.1% Tween 20 (PBST).
-
Incubate with a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash sections three times in PBST.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Wash sections twice in PBS.
-
Mount coverslips with an anti-fade mounting medium.
3. Imaging and Analysis:
-
Image the stained sections using a confocal or fluorescence microscope.
-
Analyze the images to determine the subcellular localization and relative expression levels of MBD5 protein in different brain regions and cell types.
MBD5 Signaling and Regulatory Pathways
MBD5 is a nuclear protein that acts as a transcriptional regulator.[5] While it possesses a methyl-CpG binding domain, it does not appear to bind to methylated DNA.[5] Its function is linked to the regulation of genes involved in neuronal development and function, and emerging evidence points to its involvement in specific signaling pathways.
MBD5 and Ciliary Function
Recent studies suggest a link between MBD5 and the function of primary cilia, which are sensory organelles crucial for brain development.[5][6] Haploinsufficiency of MBD5 has been associated with perturbations in ciliary function.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 3. cdck-file-uploads-canada1.s3.dualstack.ca-central-1.amazonaws.com [cdck-file-uploads-canada1.s3.dualstack.ca-central-1.amazonaws.com]
- 4. ISH Data :: Allen Brain Atlas: Developing Mouse Brain [developingmouse.brain-map.org]
- 5. researchgate.net [researchgate.net]
- 6. ISH Data :: Allen Brain Atlas: Mouse Brain [mouse.brain-map.org]
- 7. MBD5 antibody (15961-1-AP) | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Genetic Variants of MBD5: A Technical Guide to Clinical Significance and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the MBD5 (Methyl-CpG Binding Domain Protein 5) gene are the underlying cause of MBD5-associated neurodevelopmental disorder (MAND), a condition characterized by a spectrum of clinical features including intellectual disability, severe speech impairment, seizures, and autistic-like behaviors. This technical guide provides a comprehensive overview of the genetic variants of MBD5, their clinical significance, and the molecular pathways implicated in the pathophysiology of MAND. We present a synthesis of current research, including quantitative clinical data, detailed experimental methodologies, and visual representations of key molecular interactions and diagnostic workflows to facilitate a deeper understanding of this complex disorder and aid in the development of novel therapeutic strategies.
Introduction
MBD5-associated neurodevelopmental disorder (MAND) encompasses a range of neurodevelopmental conditions arising from genetic alterations affecting the MBD5 gene, located on chromosome 2q23.1.[1] These alterations include heterozygous deletions of the 2q23.1 region, intragenic deletions or duplications of MBD5, and pathogenic sequence variants within the gene.[2] Collectively, these genetic changes lead to a dosage-sensitive disruption of MBD5 protein function, resulting in a phenotype that often includes intellectual disability, developmental delay, severe speech and language impairment, epilepsy, and behavioral abnormalities such as autistic features and sleep disturbances.[1][2][3]
This guide aims to provide a detailed technical resource for researchers and clinicians working on MBD5 and related neurodevelopmental disorders. We will delve into the types of genetic variants observed, their clinical manifestations, the experimental approaches used to study them, and the current understanding of the molecular pathways in which MBD5 functions.
Genetic Variants of MBD5
Genetic alterations in MBD5 that lead to MAND are diverse and can be broadly categorized as copy number variations (CNVs) and sequence variants.
-
2q23.1 Microdeletions: The most common cause of MAND is a heterozygous deletion of the 2q23.1 chromosomal region, which invariably includes the MBD5 gene. The size of these deletions can vary, but haploinsufficiency of MBD5 is considered the primary driver of the core clinical features.
-
2q23.1 Microduplications: Duplications of the 2q23.1 region that include MBD5 also result in a neurodevelopmental disorder with a similar, though sometimes less severe, clinical presentation to the deletion syndrome. This highlights the dosage-sensitive nature of the MBD5 gene.[4]
-
Intragenic Deletions and Duplications: Smaller deletions or duplications occurring entirely within the MBD5 gene have also been identified in individuals with MAND.
-
Sequence Variants: A growing number of pathogenic single nucleotide variants (SNVs) and small insertions/deletions (indels) within the coding region of MBD5 have been reported. These include nonsense, frameshift, and missense mutations that disrupt protein function.[5]
Allele Frequencies
Pathogenic variants in MBD5 are rare in the general population. Large-scale population databases such as the Genome Aggregation Database (gnomAD) are essential for assessing the rarity of identified variants and aiding in their classification. While specific frequencies for every pathogenic variant are beyond the scope of this guide, a search of the gnomAD database reveals that loss-of-function variants in MBD5 are exceedingly rare, consistent with their association with a severe neurodevelopmental disorder.
Table 1: Prevalence of MBD5 Genetic Alteration Types in MAND
| Genetic Alteration Type | Approximate Percentage of MAND Cases | Reference |
| 2q23.1 Deletion (encompassing MBD5) | ~80% | [2] |
| Intragenic MBD5 Deletion | ~15% | [2] |
| Pathogenic MBD5 Sequence Variant | ~5% | [2] |
Clinical Significance
The clinical presentation of individuals with MBD5 variants can be variable, but a core set of features is consistently observed.
Core Clinical Features
Individuals with MAND typically present with:
-
Intellectual Disability and Developmental Delay: This is a universal feature, ranging from mild to severe.[1]
-
Severe Speech Impairment: Expressive language is often more severely affected than receptive language, with many individuals being nonverbal or having only a few single words.[2]
-
Seizures: Epilepsy is a common comorbidity, with a wide range of seizure types reported.[2]
-
Behavioral Abnormalities: Autistic-like behaviors, repetitive movements (stereotypies), sleep disturbances, and a happy demeanor are frequently observed.[1][2]
-
Motor Impairment: Hypotonia and motor delays are common, affecting both fine and gross motor skills.[1]
-
Dysmorphic Features: Subtle facial dysmorphisms are often present, including a broad forehead, thick or arched eyebrows, and a wide mouth.[6]
Quantitative Analysis of Clinical Features
To provide a more granular view of the clinical spectrum, the following table summarizes the prevalence of key features in a cohort of individuals with MAND.
Table 2: Prevalence of Key Clinical Features in MBD5-Associated Neurodevelopmental Disorder
| Clinical Feature | Percentage of Individuals Affected | Reference |
| Developmental Delay / Intellectual Disability | 100% | [2] |
| Severe Speech Impairment | >80% | [2] |
| Seizures | >80% | [2] |
| Autistic-like Behaviors | 80% | [2] |
| Sleep Disturbances | ~90% | [2] |
| Self-Injury and Aggression | >60% | [2] |
| Small Hands and Feet | ~75% | [2] |
| Fifth-Finger Clinodactyly | ~70% | [2] |
Genotype-Phenotype Correlations
Efforts to establish clear genotype-phenotype correlations in MAND are ongoing. Generally, individuals with pathogenic sequence variants in MBD5 have a similar, but sometimes milder, phenotype compared to those with larger 2q23.1 deletions.[1] However, there is significant overlap in the clinical presentation, and the severity of the phenotype can vary even among individuals with the same genetic alteration.
Table 3: Comparison of Clinical Features in MBD5 Haploinsufficiency vs. Duplication
| Clinical Feature | MBD5 Haploinsufficiency (Deletions/LoF mutations) | MBD5 Duplication | Reference |
| Intellectual Disability | Severe | Mild to Moderate | [2] |
| Speech Impairment | Severe | Severe | [2] |
| Motor Delay | Present | Present | [2] |
| Seizures | Common (>80%) | Less Common | [2] |
| Autistic-like Features | Common | Common | [2] |
| Dysmorphic Features | Present | Present |
Experimental Protocols and Methodologies
The study of MBD5 variants and their functional consequences relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Identification of MBD5 Variants: Sanger Sequencing
Sanger sequencing is a fundamental method for identifying and confirming single nucleotide variants and small indels in the MBD5 gene.
Protocol for Sanger Sequencing of MBD5 Exons:
-
Genomic DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes or other patient-derived cells using a standard DNA extraction kit.
-
Primer Design: Design PCR primers to amplify the coding exons and flanking intronic regions of the MBD5 gene (RefSeq: NM_018328.4).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target regions. A typical PCR reaction mix includes:
-
50-100 ng genomic DNA
-
10 µM each of forward and reverse primers
-
10 mM dNTPs
-
10x PCR buffer
-
High-fidelity DNA polymerase
-
Nuclease-free water to final volume
-
-
PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers using a PCR purification kit or enzymatic cleanup.
-
Sequencing Reaction: Perform cycle sequencing using a BigDye Terminator v3.1 Cycle Sequencing Kit (or equivalent). The reaction mix includes:
-
Purified PCR product
-
Sequencing primer (either forward or reverse)
-
BigDye Terminator Ready Reaction Mix
-
5x Sequencing Buffer
-
-
Sequencing Product Cleanup: Purify the sequencing products to remove unincorporated dye terminators.
-
Capillary Electrophoresis: Separate the sequencing products by size using a capillary electrophoresis-based genetic analyzer (e.g., ABI 3730xl).
-
Data Analysis: Analyze the sequencing data using appropriate software (e.g., Sequencing Analysis Software) to identify any variants compared to the reference sequence.
In Vivo Modeling: Generation of Mbd5 Knockout Mice
Animal models, particularly mice, are crucial for understanding the in vivo function of MBD5 and the consequences of its disruption.
Protocol for Generating an Mbd5 Knockout Mouse Model:
-
Targeting Vector Construction: Design and construct a targeting vector to disrupt the Mbd5 gene in mouse embryonic stem (ES) cells. This typically involves inserting a selectable marker cassette (e.g., neomycin resistance) flanked by homology arms corresponding to the regions upstream and downstream of the exon(s) to be deleted.
-
ES Cell Culture and Electroporation: Culture mouse ES cells and introduce the linearized targeting vector by electroporation.
-
Selection of Recombinant ES Cells: Select for ES cells that have undergone homologous recombination by treating with the appropriate selection agent (e.g., G418 for neomycin resistance).
-
Screening of ES Cell Clones: Screen the selected ES cell clones for correct targeting of the Mbd5 locus using PCR and Southern blot analysis.
-
Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse strain.
-
Generation of Chimeric Mice: Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse. The resulting offspring will be chimeric, composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice. Offspring that inherit the targeted Mbd5 allele from the ES cells are heterozygous for the knockout allele.
-
Genotyping: Genotype the offspring by PCR analysis of tail DNA to identify heterozygous and wild-type mice.
-
Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the heterozygous knockout mice, including behavioral tests, neuroanatomical studies, and electrophysiological recordings, to assess for features relevant to MAND.[7][8]
Molecular Pathways and Mechanisms
MBD5 is a member of the methyl-CpG-binding domain family of proteins, which are known to play critical roles in transcriptional regulation and chromatin remodeling.[6]
Role in Chromatin Remodeling and Transcriptional Regulation
MBD5 is a component of the Polycomb Repressive-Deubiquitinase (PR-DUB) complex, which also includes the deubiquitinase BAP1 and the transcriptional regulators ASXL1, ASXL2, or ASXL3. This complex is involved in removing ubiquitin from histone H2A at lysine 119 (H2AK119ub1), a mark associated with gene silencing. By participating in this complex, MBD5 plays a role in regulating the expression of a wide range of genes. Haploinsufficiency of MBD5 is thought to disrupt the function of the PR-DUB complex, leading to aberrant gene expression patterns that contribute to the neurodevelopmental abnormalities seen in MAND.
Below is a diagram illustrating the proposed role of MBD5 within the PR-DUB complex.
Caption: MBD5 is a key component of the PR-DUB complex, which regulates gene expression through histone deubiquitination.
Diagnostic Workflow
The diagnosis of MAND involves a combination of clinical evaluation and genetic testing. The following workflow outlines a typical diagnostic approach.
Caption: A stepwise approach to the diagnosis of MAND, beginning with clinical assessment and progressing through genetic testing methods.
Future Directions and Therapeutic Considerations
The understanding of the molecular basis of MAND has advanced significantly, yet many questions remain. Future research should focus on:
-
Elucidating Downstream Targets: Identifying the specific genes and pathways regulated by the MBD5-containing PR-DUB complex will be crucial for understanding the precise mechanisms of neurodevelopmental dysfunction.
-
Developing Targeted Therapies: With a clearer understanding of the molecular consequences of MBD5 mutations, the development of targeted therapies may become feasible. This could include strategies to restore MBD5 function, modulate the activity of the PR-DUB complex, or target downstream pathways.
-
Longitudinal Natural History Studies: Detailed, long-term studies of individuals with MAND are needed to better understand the progression of the disorder and to identify potential therapeutic windows.
Conclusion
Genetic variants in MBD5 are now firmly established as a cause of a distinct neurodevelopmental disorder. This guide has provided a comprehensive overview of the current knowledge, from the spectrum of genetic alterations and their clinical consequences to the underlying molecular mechanisms and the experimental approaches used to study them. By consolidating this information, we hope to provide a valuable resource for the scientific and medical communities, fostering further research and ultimately improving the lives of individuals and families affected by MAND.
References
- 1. Clinical and Molecular Aspects of MBD5-Associated Neurodevelopmental Disorder (MAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MBD5 Haploinsufficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of single-nucleotide variants in MBD5 associated with autism spectrum disorders and schizophrenia phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MBD5 | MENDELIAN.CO [mendelian.co]
- 7. tour.biocloud.net [tour.biocloud.net]
- 8. search.lib.uts.edu.au [search.lib.uts.edu.au]
MBD5-Associated Neurodevelopmental Disorder: A Technical Guide to Core Symptoms, Pathophysiology, and Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBD5-Associated Neurodevelopmental Disorder (MAND) is a group of genetic conditions caused by variations in the MBD5 gene.[1][2] These alterations, which include deletions, duplications, and pathogenic variants, lead to a spectrum of neurodevelopmental, cognitive, and behavioral impairments.[1][2] This guide provides a comprehensive overview of the clinical features of MAND, details the underlying molecular mechanisms, and presents key experimental protocols for preclinical research and therapeutic development.
Core Clinical Manifestations of MBD5-Associated Neurodevelopmental Disorder
MAND is characterized by a range of neurological and physical symptoms. The severity and combination of these symptoms can vary among individuals. Below is a summary of the prevalence of core features in individuals with MBD5 haploinsufficiency.
Table 1: Quantitative Analysis of Clinical Features in MBD5 Haploinsufficiency
| Clinical Feature | Prevalence | Notes |
| Neurological | ||
| Developmental Delay / Intellectual Disability | >95% | Typically moderate to severe. |
| Severe Speech Impairment | >95% | Many individuals are nonverbal or have only single words/short phrases. |
| Seizures | >80% | Onset is often around two years of age. |
| Sleep Disturbances | ~90% | Includes night terrors, frequent waking, and early waking. |
| Autistic-like Behaviors | ~80% | Includes repetitive movements, short attention span, and social interaction difficulties. |
| Self-Injury and Aggression | >60% | A significant behavioral challenge. |
| Motor Delays | >70% | Average age of walking is 2-3 years; often with an ataxic gait. |
| Physical | ||
| Subtle Dysmorphic Features | Common | Includes broad forehead, thick eyebrows, and a short nose. |
| Small Hands and Feet | Common | |
| Feeding Difficulties | Common | Often associated with hypotonia. |
| Constipation | Common |
Molecular Pathophysiology of MBD5 Dysfunction
The MBD5 gene encodes Methyl-CpG Binding Domain Protein 5, a protein involved in the regulation of gene expression through chromatin modification.[1] MBD5 is a member of the MBD family of proteins; however, unlike some other members, its MBD domain has not been shown to bind to methylated DNA. Instead, MBD5 appears to play a crucial role in gene regulation through protein-protein interactions.
A key interaction of MBD5 is with the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which includes the deubiquitinase BAP1 and the transcription factor FOXK2. MBD5 and the related MBD6 protein stabilize the BAP1 complex at chromatin.[3][4] The BAP1 complex functions to remove mono-ubiquitination from histone H2A at lysine 119 (H2AK119ub), a mark associated with gene repression. By stabilizing this complex, MBD5 contributes to the transcriptional activation of target genes.[3][4] Disruption of MBD5 dosage, therefore, leads to dysregulation of gene expression critical for normal neuronal development and function.
Signaling Pathway of MBD5 in Transcriptional Regulation
Caption: MBD5 stabilizes the BAP1/PR-DUB complex, leading to the deubiquitination of H2AK119ub and the activation of target genes essential for neuronal development.
Experimental Protocols for Preclinical Research
Behavioral Analysis in Mbd5 Mouse Models
Mouse models with reduced Mbd5 expression recapitulate key features of MAND, including abnormal social behavior and cognitive impairments.[5] The following are standardized protocols for assessing these phenotypes.
This test assesses social preference and social novelty preference.
-
Apparatus: A three-chambered box with openings between chambers.
-
Procedure:
-
Habituation (10 min): The test mouse is placed in the center chamber and allowed to explore all three empty chambers.
-
Sociability Test (10 min): An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The test mouse is returned to the center chamber and allowed to explore.
-
Social Novelty Test (10 min): A second, novel stranger mouse is placed in the previously empty cage. The test mouse is again allowed to explore all three chambers.
-
-
Data Analysis: Time spent in each chamber and time spent sniffing each wire cage are recorded using an automated tracking system. A sociability index and a social novelty preference index are calculated.
This test is used to measure anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.
-
Procedure:
-
The mouse is placed in the center of the maze, facing an open arm.
-
The mouse is allowed to freely explore the maze for 5 minutes.
-
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded. A higher percentage of time spent in the open arms is indicative of lower anxiety-like behavior.
Experimental Workflow for Behavioral Testing
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Simons Searchlight | MBD5-Associated Neurodevelopmental Disorder or MAND [simonssearchlight.org]
- 3. MBD5 and MBD6 stabilize the BAP1 complex and promote BAP1-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
An In-depth Technical Guide to the Molecular Pathways Affected by MBD5 Mutations
Executive Summary: Mutations in the Methyl-CpG Binding Domain Protein 5 (MBD5) gene are the genetic basis for MBD5-associated neurodevelopmental disorder (MAND), a condition characterized by intellectual disability, severe speech impairment, seizures, and autistic-like behaviors. MBD5 is a critical, dosage-sensitive regulator of gene expression. Unlike other proteins in its family, MBD5's function is not primarily mediated by binding to methylated DNA. Instead, it acts as a key component of larger protein complexes that regulate chromatin structure and gene transcription. This guide provides a comprehensive overview of the molecular pathways disrupted by MBD5 mutations, summarizing key quantitative data and detailing the experimental protocols used to elucidate these mechanisms. The primary pathways affected include the Polycomb Repressive Deubiquitinase (PR-DUB) complex, gene networks controlling ciliary function and circadian rhythms, and physiological pathways such as the GH/IGF-1 axis.
Core Molecular Pathways Disrupted by MBD5 Mutations
Chromatin Modification via the PR-DUB Complex
MBD5 is a crucial interacting partner of the Polycomb Repressive Deubiquitinase (PR-DUB) complex.[1][2] This complex is a key epigenetic regulator that removes monoubiquitination from Histone H2A at lysine 119 (H2AK119ub), a mark generally associated with transcriptionally repressed chromatin. The interaction is notable because it is mediated by the Methyl-CpG Binding Domain (MBD) of MBD5, which in this context functions as a protein-protein interaction scaffold rather than a DNA-binding motif.[2]
The core components of the PR-DUB complex that associate with MBD5 include the deubiquitinase BAP1 and the scaffold protein ASXL1/2.[2][3][4] By recruiting or stabilizing this complex at specific genomic loci, MBD5 directly influences the histone code and the transcriptional accessibility of target genes. Disruption of MBD5 function is therefore hypothesized to lead to aberrant retention of the H2AK119ub mark, altering the epigenetic landscape and causing widespread, context-dependent dysregulation of gene expression essential for neurodevelopment.[3]
Transcriptional Dysregulation of Neurodevelopmental Gene Networks
Mutations in MBD5 lead to significant, though often subtle and context-dependent, changes in the expression of numerous downstream genes.[5][6] This transcriptional disruption is considered the primary driver of the MAND phenotype. Studies using mouse models and human iPSC-derived neurons have identified several critical gene networks affected by MBD5 haploinsufficiency.
-
Ciliary Function: Gene co-expression network analyses have revealed a significant enrichment for genes related to primary cilia function among those dysregulated in MBD5-deficient models.[5] The primary cilium is a microtubule-based organelle that acts as a cellular antenna, crucial for signaling during cortical development. Defects in ciliogenesis or ciliary signaling have been linked to a class of disorders known as ciliopathies, which often have neurodevelopmental features.[7]
-
Circadian Rhythm: In patient-derived lymphoblastoid cell lines, MBD5 haploinsufficiency was shown to alter the expression of key circadian rhythm genes, including NR1D2, PER1, PER2, and PER3.[8] This molecular finding provides a potential explanation for the high prevalence of sleep disturbances observed in individuals with MAND.
Impairment of the GH/IGF-1 Axis
Studies in Mbd5-deficient mouse models have revealed a role for MBD5 in regulating somatic growth. Knockout mice exhibit growth retardation, which is associated with impairment of the Growth Hormone/Insulin-like Growth Factor 1 (GH/IGF-1) axis.[9] This phenotype can be reproduced by brain-specific deletion of Mbd5, indicating that MBD5 function within the central nervous system is essential for the proper regulation of this endocrine pathway. This suggests a hierarchical control where MBD5's role in the brain, possibly within the hypothalamus or pituitary, influences systemic growth.
Quantitative Data Summary
The dosage-sensitive nature of MBD5 is a cornerstone of MAND pathogenesis. Quantitative analyses of MBD5 expression and its downstream effects provide critical insights.
Table 1: MBD5 Gene Dosage Effects in MAND Patients
| Genetic Alteration | MBD5 mRNA Expression Level (Relative to Controls) | Phenotype | Reference |
|---|---|---|---|
| 2q23.1 Microdeletion (Haploinsufficiency) | 0.22 to 0.59-fold | MAND | [6] |
| 2q23.1 Microduplication | 1.52 to 1.83-fold | MAND | [6] |
| Intragenic Loss-of-Function Mutation | Decreased (not always significant upstream) | MAND |[7] |
Table 2: Altered Gene and Protein Expression in MBD5-Deficient Models
| Model System | Analyte | Finding | Pathway Implicated | Reference |
|---|---|---|---|---|
| Patient LCLs | mRNA (qRT-PCR) | Altered levels of NR1D2, PER1, PER2, PER3 | Circadian Rhythm | [8] |
| Mbd5+/- Mouse Cortex | mRNA (RNA-seq) | Enrichment of dysregulated ciliary function genes | Ciliary Function | [5] |
| Mbd5-/- P14 Mice | Serum Protein | Reduced IGF-1 concentrations | GH/IGF-1 Axis | [9] |
| Patient iPSC-NPCs | Cilia Metrics | Lower cilia count and shorter cilia length | Ciliogenesis |[7] |
Key Experimental Methodologies
Generation of Mbd5 Mouse Models
The creation of mouse models with reduced MBD5 function has been essential for confirming its causal role in MAND and for exploring the underlying biology.[10]
Methodology:
-
Targeting Strategy Design: A strategy is devised to either delete exons (knockout) or insert a gene-trapping cassette (e.g., containing a splice acceptor and a reporter gene) into an intron of the Mbd5 gene.[10][11]
-
Vector Construction & ES Cell Targeting: A targeting vector is constructed and introduced into mouse embryonic stem (ES) cells via electroporation. Homologous recombination leads to the replacement of the endogenous locus with the targeted allele in a small fraction of cells.
-
ES Cell Screening and Selection: ES cells are cultured under selection (e.g., with neomycin) to enrich for cells that have incorporated the vector. Positive clones are identified via PCR and Southern blotting.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6J).
-
Generation of Chimeras: The injected blastocysts are transferred to pseudopregnant female mice. The resulting chimeric pups are born with tissues derived from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted allele from the chimera's germline are the heterozygous founder (F1) generation. Genotyping is performed by PCR on tail-tip DNA.
Analysis of Patient-Derived Induced Pluripotent Stem Cells (iPSCs)
iPSCs derived from patient cells (e.g., skin fibroblasts) provide a human-relevant model to study the effects of MBD5 mutations in specific cell types.
Methodology:
-
iPSC Culture: Human iPSCs are cultured on plates coated with an extracellular matrix (e.g., Matrigel) in specialized feeder-free media (e.g., mTeSR1 or E8). Media is changed daily.[12]
-
Passaging: When colonies reach 70-80% confluency, they are passaged. This is typically done using a gentle, non-enzymatic dissociation reagent like EDTA to break up colonies into small clumps, which are then re-plated.[13]
-
Differentiation to Neural Progenitor Cells (NPCs): To study neurodevelopmental effects, iPSCs are differentiated into NPCs. This is often achieved using a dual-SMAD inhibition protocol. iPSCs are grown to confluency and the medium is switched to a neural induction medium containing inhibitors of BMP (e.g., Noggin) and TGF-β (e.g., SB431542) signaling.[14]
-
NPC Maturation: Over 1-2 weeks, cells transition to a neural fate, forming neural rosettes. These rosettes can be manually selected and expanded to generate a pure population of NPCs.
-
Downstream Analysis: NPCs can be further differentiated into mixed cultures of neurons and glia for analysis of morphology, gene expression (qRT-PCR, RNA-seq), protein expression (Western blot, immunofluorescence), and function (e.g., cilia measurements).[7]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic locations where MBD5 (or associated proteins) binds to chromatin.
Methodology:
-
Cross-linking: Cells or tissues are treated with formaldehyde to create covalent cross-links between proteins and DNA, freezing protein-DNA interactions in place.
-
Chromatin Fragmentation: The cells are lysed, and the chromatin is fragmented into smaller pieces (typically 150-500 bp) using sonication or enzymatic digestion (e.g., with MNase).
-
Immunoprecipitation (IP): The fragmented chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-MBD5). A control IP is performed in parallel using a non-specific IgG antibody.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound chromatin. The captured complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are converted into a sequencing library (involving end-repair, A-tailing, and adapter ligation) and sequenced using a next-generation sequencing platform.
-
Data Analysis: Reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched in the MBD5 IP sample compared to the input or IgG control.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a standard method for measuring changes in the expression of specific genes.
Methodology:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a column-based kit or a phenol-chloroform extraction method. The quality and quantity of RNA are assessed.
-
cDNA Synthesis (Reverse Transcription): A fixed amount of RNA (e.g., 1 µg) is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Real-Time PCR: The cDNA is used as a template in a PCR reaction containing gene-specific primers and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.
-
Quantification: The reaction is performed in a real-time PCR machine that measures the fluorescence increase at each cycle. The cycle at which the fluorescence crosses a set threshold (the Cq value) is inversely proportional to the initial amount of target template.
-
Normalization and Analysis: The Cq value for the gene of interest (e.g., MBD5 or a downstream target) is normalized to the Cq value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). The relative change in expression (fold-change) is typically calculated using the 2-ΔΔCq method.[6]
References
- 1. MBD5 and MBD6 interact with the human PR-DUB complex through their methyl-CpG-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Emerging multifaceted roles of BAP1 complexes in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional consequences of MBD5 disruption in mouse brain and CRISPR-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. A Novel Genetic Variant in MBD5 Associated with Severe Epilepsy and Intellectual Disability: Potential Implications on Neural Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article: MBD5 haploinsufficiency is associated with sleep disturbance and disrupts circadian pathways common to Smith–Magenis and fragile X syndromes : Smith-Magenis Syndrome Research Foundation [smsresearchfoundation.org]
- 9. researchgate.net [researchgate.net]
- 10. Trapping MBD5 to understand 2q23.1 microdeletion syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Model Generation Guide | Genetargeting.com [genetargeting.com]
- 12. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ebisc.org [ebisc.org]
- 14. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
The MBD5 Gene: A Comprehensive Technical Guide to its Discovery, History, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the Methyl-CpG Binding Domain Protein 5 (MBD5) gene, from its initial discovery to its current understanding as a critical regulator in neurodevelopment. We delve into the history of MBD5 research, its molecular functions, and its association with developmental disorders. This document synthesizes key findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways and workflows to offer a comprehensive resource for the scientific community.
Discovery and History
The MBD5 gene was first identified as a member of the methyl-CpG-binding domain (MBD) family of proteins, which are known to play crucial roles in transcriptional regulation and development.[1] Initially, like other MBD proteins, it was presumed to be involved in recognizing and binding to methylated DNA, thereby influencing gene expression. However, subsequent research revealed a more complex and nuanced role for MBD5.
A significant breakthrough in understanding MBD5 function came with the identification of its association with 2q23.1 microdeletion syndrome , a neurodevelopmental disorder characterized by intellectual disability, developmental delay, severe speech impairment, seizures, and autistic-like features.[1][2] Studies of individuals with this syndrome consistently revealed deletions in the chromosomal region containing the MBD5 gene, pointing to its haploinsufficiency as the primary cause of the disorder, now often referred to as MBD5-Associated Neurodevelopmental Disorder (MAND) .[1][3] Further research has expanded the spectrum of MBD5-related disorders to include duplications and point mutations within the gene, all leading to a range of neurodevelopmental phenotypes.[4][5]
Molecular Architecture and Function
The MBD5 protein possesses two key functional domains:
-
Methyl-CpG-Binding Domain (MBD): This domain is characteristic of the MBD family of proteins. However, unlike many other MBD proteins, in vitro studies have shown that the MBD of MBD5 does not bind to methylated DNA.[6][7] Instead, this domain is crucial for mediating protein-protein interactions, most notably with the Polycomb Repressive-Deubiquitinase (PR-DUB) complex.[6][8]
-
PWWP Domain: This domain is named for a conserved Pro-Trp-Trp-Pro motif and is typically involved in chromatin binding.[2][7] In MBD5, the PWWP domain is thought to contribute to its localization to chromatin.[9]
The primary function of MBD5 is now understood to be as a non-catalytic component of the Polycomb Repressive-Deubiquitinase (PR-DUB) complex .[9][10] MBD5, along with its paralog MBD6, interacts with this complex in a mutually exclusive manner.[1][6] The PR-DUB complex is responsible for the deubiquitination of histone H2A at lysine 119 (H2AK119ub), a key epigenetic mark involved in gene silencing.[2]
Quantitative Data Summary
Table 1: Prevalence of MBD5 Alterations in Neurodevelopmental Disorders
| Disorder | Cohort Size | Prevalence of MBD5 Alteration | Reference |
| Autism Spectrum Disorder | 4,808 individuals | ~1% (haploinsufficiency) | [11] |
| Autism Spectrum Disorder | 747 individuals | 0.8% (missense variant Gly79Glu) | [12] |
| Intellectual Disability | 78 individuals | 1.3% (de novo nonsense mutation) | [13] |
| Schizophrenia | 370 individuals | 4.1% (rare single nucleotide variants) | [4] |
Table 2: Phenotypic Comparison of Individuals with MBD5-specific Disruption vs. 2q23.1 Deletion
| Clinical Feature | MBD5-specific Disruption | 2q23.1 Deletion | Reference |
| Developmental Delay | Present | Present | [5] |
| Motor Delay | Present | Present | [5] |
| Language Impairment | Present | Present | [5] |
| Seizures | Present | Present | [5] |
| Behavioral Problems | Present | Present | [5] |
| Autistic-like Symptoms | Present | Present | [5][13] |
| Microcephaly | Less Frequent | More Frequent | [13] |
| Small Hands and Feet | Less Frequent | More Frequent | [13] |
| Short Stature | Less Frequent | More Frequent | [13] |
| Broad-based Ataxic Gait | Less Frequent | More Frequent | [13] |
Table 3: Neurobehavioral Phenotypes in Mbd5+/GT Haploinsufficient Mice
| Phenotype | Observation in Mbd5+/GT Mice | Reference |
| Social Behavior | Abnormal social interaction, increased self-grooming | [14][15] |
| Learning and Memory | Cognitive impairment | [14][15] |
| Motor Function | Motor deficits | [14][15] |
| Craniofacial Features | Abnormal nasal bone development | [15] |
| Body Size | Smaller than wild-type littermates | [14] |
| Neuronal Morphology | Deficiency in neurite outgrowth in cultured neurons | [14][15] |
Table 4: MBD5 Gene Expression in Human Tissues (GTEx Data)
| Tissue | Median Expression (TPM) |
| Brain - Cerebellum | 15.2 |
| Brain - Cortex | 12.8 |
| Brain - Striatum (Caudate, Putamen, Nucleus Accumbens) | 11.5 |
| Testis | 10.1 |
| Ovary | 8.5 |
| Heart - Left Ventricle | 3.2 |
| Liver | 1.8 |
| Skeletal Muscle | 1.5 |
Data sourced from the Genotype-Tissue Expression (GTEx) Portal.[16][17][18][19][20] TPM = Transcripts Per Million.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions occupied by the MBD5 protein.
General Protocol Outline:
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Fragmentation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The chromatin fragments are incubated with an antibody specific to MBD5. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins and other contaminants.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Note: Specific antibody concentrations, incubation times, and buffer compositions should be optimized for the cell type and antibody used. Refer to publications such as Baymaz et al., 2014 for more detailed protocols.[6]
DNA Methylation Analysis (Bisulfite Sequencing)
Objective: To determine the DNA methylation status of specific genomic regions or the entire genome in the context of MBD5 function or dysfunction.
General Protocol Outline:
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from cells or tissues of interest.
-
Bisulfite Conversion: The genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The bisulfite-converted DNA is amplified using primers specific to the target region. During PCR, uracils are replaced with thymines.
-
Sequencing: The PCR products are sequenced.
-
Data Analysis: The sequencing data is analyzed to determine the methylation status of each CpG site. Cytosines that remain as cytosines in the sequence were originally methylated, while those that are read as thymines were unmethylated.
Note: Primer design for bisulfite-converted DNA is critical and requires specialized software. For genome-wide analysis, techniques like Whole-Genome Bisulfite Sequencing (WGBS) or Reduced Representation Bisulfite Sequencing (RRBS) are employed.[21][22][23]
Mandatory Visualizations
Signaling Pathway
Caption: MBD5 interacts with the PR-DUB complex to deubiquitinate H2AK119ub, leading to changes in gene expression.
Experimental Workflow
Caption: A typical experimental workflow to investigate the role of MBD5 in neurodevelopmental disorders.
Conclusion
The discovery and subsequent characterization of the MBD5 gene have provided significant insights into the molecular basis of a spectrum of neurodevelopmental disorders. Initially classified as a methyl-CpG-binding protein, its primary role is now understood to be a crucial component of the PR-DUB complex, highlighting the importance of histone deubiquitination in neuronal function. While significant progress has been made, future research should focus on elucidating the precise upstream and downstream targets of the MBD5-PR-DUB pathway and developing targeted therapeutic strategies for individuals with MBD5-associated neurodevelopmental disorders. This guide serves as a foundational resource to aid in these ongoing and future scientific endeavors.
References
- 1. MBD5 methyl-CpG binding domain protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Methyl-cpg binding domain protein 5 - Wikipedia [en.wikipedia.org]
- 3. MBD5-associated neurodevelopmental disorder: MedlinePlus Genetics [medlineplus.gov]
- 4. Investigation of single-nucleotide variants in MBD5 associated with autism spectrum disorders and schizophrenia phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Molecular Aspects of MBD5-Associated Neurodevelopmental Disorder (MAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MBD5 and MBD6 interact with the human PR-DUB complex through their methyl-CpG-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The methyl binding domain containing protein MBD5 is a transcriptional regulator responsible for 2q23.1 deletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. genecards.org [genecards.org]
- 11. string-db.org [string-db.org]
- 12. string-db.org [string-db.org]
- 13. Extended spectrum of MBD5 mutations in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disruption of Mbd5 in mice causes neuronal functional deficits and neurobehavioral abnormalities consistent with 2q23.1 microdeletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional consequences of MBD5 disruption in mouse brain and CRISPR-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GTEx findings reveal new insights into how DNA differences influence gene activity [genome.gov]
- 19. Research | Common Metabolic Diseases Knowledge Portal [cfdeknowledge.org]
- 20. librarysearch.mdx.ac.uk [librarysearch.mdx.ac.uk]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Strategies for analyzing bisulfite sequencing data [ouci.dntb.gov.ua]
An In-Depth Technical Guide to the MBD5 Protein: Structure and Functional Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-CpG binding domain protein 5 (MBD5) is a critical regulator of gene expression and chromatin architecture, primarily recognized for its role in neurological development. Mutations and dysregulation of MBD5 are directly implicated in MBD5-associated neurodevelopmental disorder (MAND), a condition characterized by intellectual disability, developmental delay, and features of autism spectrum disorder. This technical guide provides a comprehensive overview of the MBD5 protein, with a focus on its structural organization and the functional significance of its key domains. We will delve into the quantitative aspects of MBD5 isoforms, the precise locations of its functional domains, and its interaction with the Polycomb Repressive Deubiquitinase (PR-DUB) complex. Furthermore, this guide will furnish detailed experimental protocols for studying MBD5, including gene knockout techniques and expression analysis, to facilitate further research and the development of potential therapeutic strategies.
MBD5 Protein Structure and Isoforms
The human MBD5 gene encodes a large protein with multiple isoforms generated through alternative splicing. The canonical isoform (Isoform 1) is the most extensively studied and is considered the primary functional protein in most cellular contexts.
Quantitative Data on MBD5 Isoforms
Two main protein isoforms of MBD5 have been described, differing in their amino acid length and the presence of key functional domains.[1] Isoform 1, the full-length protein, is comprised of 1494 amino acids.[2] A shorter isoform, Isoform 2, consists of 851 amino acids.[1]
| Isoform | Amino Acid Length | Key Domains Present | Encoded by Exons |
| Isoform 1 | 1494 | MBD, PWWP | Exons 6-15 |
| Isoform 2 | 851 | MBD | Exons 6-9 |
Functional Domains of MBD5
MBD5 contains two primary functional domains that are crucial for its biological activity: the Methyl-CpG-binding domain (MBD) and the PWWP domain.
Methyl-CpG-Binding Domain (MBD)
The MBD is a highly conserved motif of approximately 70 amino acids that characterizes the MBD family of proteins.[3][4] This domain is the minimal region required for these proteins to specifically bind to methylated DNA.[3][4] While MBD5 possesses a recognizable MBD, its preferential binding to methylated DNA has not been definitively proven in vitro.
PWWP Domain
The PWWP domain is named for a conserved Pro-Trp-Trp-Pro motif and consists of 100-150 amino acids.[1][3][4] This domain is found in numerous proteins involved in cell division, growth, and differentiation.[3][4] The PWWP domain is generally associated with chromatin binding and can recognize specific histone modifications. In MBD5, both the MBD and PWWP domains are necessary for its localization to chromocenters.[2]
Domain Locations in Canonical MBD5 (Isoform 1)
Precise annotation of domain boundaries is essential for functional studies and protein engineering. The following table summarizes the approximate locations of the MBD and PWWP domains within the 1494-amino acid canonical isoform of human MBD5.
| Domain | Start Position (approx.) | End Position (approx.) | Length (amino acids) |
| MBD | 750 | 820 | ~70 |
| PWWP | 1050 | 1180 | ~130 |
MBD5 and the PR-DUB Complex: A Key Interaction in Gene Regulation
MBD5 is a core component of the Polycomb Repressive Deubiquitinase (PR-DUB) complex.[5] This complex plays a vital role in epigenetic regulation by specifically removing the monoubiquitin mark from histone H2A at lysine 119 (H2AK119ub1), a modification associated with gene silencing. MBD5's interaction with the PR-DUB complex is crucial for the stability of the complex's components and for stimulating its deubiquitinase activity.[2]
The core components of the PR-DUB complex include:
-
BAP1: The catalytic subunit with deubiquitinase activity.
-
ASXL1, ASXL2, or ASXL3: Scaffolding proteins that mediate interactions within the complex.
-
MBD5 or MBD6: Mutually exclusive components that are thought to target the complex to specific chromatin regions.[5]
The interaction between MBD5 and the PR-DUB complex is mediated through the MBD of MBD5.[3]
Experimental Protocols
To facilitate further investigation into MBD5 function, this section provides detailed methodologies for key experiments.
Generation of MBD5 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating MBD5 knockout human cell lines (e.g., HeLa or iPSCs) using the CRISPR-Cas9 system.
Materials:
-
Human cell line of interest (e.g., HeLa, iPSCs)
-
CRISPR-U™ vector or similar plasmid for expressing Cas9 and sgRNA
-
sgRNA sequences targeting an early exon of MBD5 (e.g., exon 5)
-
Electroporation system or lentiviral production reagents
-
Cell culture medium and supplements
-
Limited dilution cloning supplies
-
EZ-editor™ Monoclone Genotype Validation Kit or similar for genomic DNA extraction and PCR
-
Sanger sequencing reagents and access to a sequencer
Protocol:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early constitutive exon of the MBD5 gene using a tool like CHOPCHOP.
-
Synthesize and clone the sgRNAs into a suitable CRISPR-Cas9 expression vector according to the manufacturer's instructions.
-
-
Transfection:
-
Culture the target cells to the appropriate confluency.
-
Transfect the cells with the CRISPR-Cas9/sgRNA plasmid using either electroporation or lentiviral transduction. Optimize transfection conditions for the specific cell line.
-
-
Single-Cell Cloning:
-
Following transfection, perform limited dilution cloning to isolate single cells into individual wells of a 96-well plate.
-
Allow the single cells to proliferate and form colonies.
-
-
Genotype Validation:
-
When colonies are of sufficient size, lyse a portion of the cells and extract genomic DNA using a kit like the EZ-editor™ Monoclone Genotype Validation Kit.
-
Perform PCR amplification of the targeted region of the MBD5 gene.
-
Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) that result in a knockout.
-
-
Expansion and Cryopreservation:
-
Expand the validated MBD5 knockout clones.
-
Cryopreserve the knockout cell lines for future experiments.
-
Analysis of MBD5 mRNA Expression by RT-qPCR
This protocol details the quantification of MBD5 mRNA levels in cells or tissues.
Materials:
-
RNA extraction kit (e.g., RNeasy Plus Mini Kit, QIAGEN)
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit (e.g., qScript cDNA SuperMix, Quanta Biosciences)
-
qPCR instrument (e.g., LightCycler 480)
-
SYBR Green I Master Mix
-
Primers for MBD5 and a housekeeping gene (e.g., GAPDH)
Protocol:
-
RNA Isolation and Quantification:
-
Isolate total RNA from cells or tissues using a suitable kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample, including primers for MBD5 and a housekeeping gene.
-
Perform qPCR using a real-time PCR system. A typical cycling program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for MBD5 and the housekeeping gene for each sample.
-
Determine the relative expression of MBD5 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.
-
Conclusion
MBD5 is a multifaceted protein with essential roles in chromatin modification and gene expression, particularly within the nervous system. Its well-defined MBD and PWWP domains, along with its integral function in the PR-DUB complex, underscore its importance in maintaining normal cellular function. A thorough understanding of MBD5's structure and functional domains is paramount for elucidating the molecular mechanisms underlying MAND and for the development of targeted therapeutic interventions. The experimental protocols provided herein offer a robust framework for researchers to further explore the intricate biology of MBD5 and its implications in human health and disease.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Structure of H3K36-methylated nucleosome-PWWP complex reveals multivalent cross-gyre binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MBD5 methyl-CpG binding domain protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. MBD5 methyl-CpG binding domain protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Animal Models for Elucidating MBD5 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current animal models utilized to investigate the function of Methyl-CpG Binding Domain Protein 5 (MBD5). Mutations and deletions of the MBD5 gene are associated with MBD5-associated neurodevelopmental disorder (MAND), a condition characterized by intellectual disability, developmental delay, speech impairment, seizures, and autistic-like features. The animal models discussed herein are invaluable tools for dissecting the molecular mechanisms underlying MAND and for the preclinical evaluation of potential therapeutic interventions.
Mouse Models: Recapitulating Core Phenotypes of MAND
The primary mouse model for studying MBD5 function is the heterozygous gene-trap mouse line, MBD5+/GT . This model carries an insertional mutation in an intron of the Mbd5 gene, leading to reduced MBD5 expression and recapitulating key aspects of the human MAND phenotype.
Quantitative Data from MBD5+/GT Mouse Studies
| Behavioral/Cellular Assay | Phenotype Observed in MBD5+/GT Mice | Quantitative Measurement (vs. Wild-Type) | Reference |
| Social Interaction Test | Increased self-grooming, suggesting altered social behavior. | ~3-fold increase in time spent grooming during the undisturbed period. | [1] |
| Fear Conditioning | Impaired learning and memory. | Data on specific freezing percentages are not readily available in tabular format in the cited literature, but studies report significant impairment. | [2] |
| Motor Function (Rotarod) | Deficits in motor coordination and learning. | Specific latency to fall data is not presented in a comparative table in the primary literature, but motor deficits are noted. | [3] |
| Neuromuscular Strength | Reduced muscle strength. | Significant reduction in grip strength (p=0.036) and time hanging from a wire (p=0.01). | [1] |
| Neurite Outgrowth | Defective neuronal development. | Significant reduction in neurite length and number of branching points in cultured cortical neurons. | [4] |
Experimental Workflow for MBD5 Mouse Model Characterization
Zebrafish Model: Insights into Early Development
The zebrafish (Danio rerio) offers a powerful system for studying the role of MBD5 in early vertebrate development due to its external fertilization, transparent embryos, and rapid development.
Quantitative Data from mbd5 Zebrafish Studies
Recent studies utilizing morpholino-mediated knockdown of mbd5 in zebrafish have revealed critical roles in embryonic development.
| Assay | Phenotype Observed in mbd5 Morphants | Quantitative Measurement | Reference |
| Morpholino Knockdown | Ventrally curved body and pericardial edema. | Approximately 80% of morpholino-injected embryos displayed these phenotypes. | [5] |
| mRNA Rescue | Partial rescue of the developmental defects. | Co-injection of mbd5 mRNA significantly reduced the percentage of embryos with the abnormal phenotype. | [5] |
Experimental Workflow for Zebrafish mbd5 Knockdown Studies
Drosophila Model: A Potential for Genetic Screens
While a direct functional ortholog of human MBD5 with both the Methyl-CpG binding domain and the PWWP domain has been identified in Drosophila melanogaster as the gene CG17223 (also known as Sba), extensive research on its specific role in neurodevelopment is still emerging. The powerful genetic tools available in Drosophila make it a promising model for future large-scale screens to identify genetic modifiers and interacting pathways of MBD5 function.
Signaling Pathways Implicated in MBD5 Function
Transcriptomic analyses of patient-derived cells and animal models have implicated several key signaling pathways in the pathophysiology of MAND.
MBD5 and the Polycomb Repressive Deubiquitinase (PR-DUB) Complex
MBD5 has been shown to interact with the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which is involved in histone modification and transcriptional regulation.[1][6] This interaction is crucial for regulating the expression of downstream target genes involved in neuronal development.[7][8]
TGF-β and Hippo Signaling Pathways
Transcriptome analysis of neural progenitor cells from individuals with MAND has revealed dysregulation of genes involved in the Transforming Growth Factor-beta (TGF-β) and Hippo signaling pathways. These pathways are known to play critical roles in cell proliferation, differentiation, and survival, all of which are essential for proper neurodevelopment.
Detailed Experimental Protocols
Social Interaction Test (Mouse)
-
Apparatus: A standard mouse cage.
-
Procedure:
-
Acclimate the test mouse to the cage for 10 minutes.
-
Session 1 (Undisturbed): Record the behavior of the mouse for 10 minutes. Quantify behaviors such as grooming, digging, and locomotion.
-
Session 2 (Novel Object): Introduce a novel, inanimate object into the cage. Record the interaction time with the object for 10 minutes.
-
Session 3 (Social Target): Introduce a novel, unfamiliar mouse (of the same sex and age) into the cage. Record social interaction behaviors (sniffing, following, allogrooming) for 10 minutes.
-
-
Data Analysis: Compare the time spent in each behavior between MBD5+/GT and wild-type mice using a t-test or ANOVA.
Fear Conditioning (Mouse)
-
Apparatus: A fear conditioning chamber with a grid floor capable of delivering a mild foot shock, and equipped with a camera to record behavior.
-
Procedure:
-
Day 1 (Training): Place the mouse in the chamber. After a 2-minute acclimation period, present a conditioned stimulus (CS; e.g., a tone) for 30 seconds, followed immediately by an unconditioned stimulus (US; e.g., a 0.5 mA foot shock) for 2 seconds. Repeat this pairing 2-3 times with an inter-trial interval of 2 minutes.
-
Day 2 (Contextual Fear): Place the mouse back into the same chamber for 5 minutes without presenting the CS or US. Record freezing behavior (complete lack of movement except for respiration).
-
Day 3 (Cued Fear): Place the mouse in a novel context (different chamber with altered cues). After a 2-minute acclimation, present the CS for 3 minutes and record freezing behavior.
-
-
Data Analysis: Calculate the percentage of time spent freezing during each session. Compare the freezing levels between MBD5+/GT and wild-type mice using a t-test or ANOVA.
Rotarod Test (Mouse)
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Training: Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days prior to testing to acclimate them to the apparatus.
-
Testing: Place the mouse on the rotarod and begin acceleration from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the average latency to fall between MBD5+/GT and wild-type mice across trials using a repeated-measures ANOVA.
Neurite Outgrowth Assay (Primary Neuronal Culture)
-
Cell Culture:
-
Dissect cortices from E16.5 mouse embryos (MBD5+/GT and wild-type).
-
Dissociate the tissue into single cells and plate on poly-D-lysine coated plates or coverslips in appropriate neuronal culture medium.
-
-
Imaging:
-
After a desired time in culture (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin) to visualize neurons and their processes.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite and the number of primary neurites and branch points for a large number of neurons.
-
Compare the average neurite length and complexity between neurons from MBD5+/GT and wild-type embryos using a t-test.
-
Morpholino Knockdown (Zebrafish)
-
Morpholino Design: Design a translation-blocking or splice-blocking morpholino oligonucleotide targeting the mbd5 mRNA. A standard control morpholino should also be used.
-
Microinjection:
-
Prepare the morpholino solution at the desired concentration (e.g., 1-5 ng/nL).
-
Inject approximately 1 nL of the morpholino solution into the yolk of 1-2 cell stage zebrafish embryos.
-
-
Phenotypic Analysis:
-
Incubate the injected embryos at 28.5°C.
-
At various time points (e.g., 24, 48, 72 hours post-fertilization), observe the embryos under a dissecting microscope for any developmental abnormalities.
-
Quantify the percentage of embryos exhibiting specific phenotypes.
-
-
Rescue Experiment:
-
Synthesize capped mRNA encoding the full-length zebrafish mbd5.
-
Co-inject the mbd5 mRNA with the mbd5 morpholino.
-
Assess the extent to which the co-injection rescues the morpholino-induced phenotype.
-
-
Data Analysis: Use a chi-square test to determine the statistical significance of the differences in phenotype penetrance between different injection groups.
References
- 1. MBD5 and MBD6 interact with the human PR-DUB complex through their methyl-CpG-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methyl binding domain containing protein MBD5 is a transcriptional regulator responsible for 2q23.1 deletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role and Regulatory Mechanism of Hippo Signaling Components in the Neuronal System [frontiersin.org]
- 4. embopress.org [embopress.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Zebrafish Mbd5 binds to RNA m5C and regulates histone deubiquitylation and gene expression in development metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
An In-depth Technical Guide to MBD5 Research: Core Functions, Methodologies, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-CpG binding domain protein 5 (MBD5) is a critical epigenetic regulator implicated in a spectrum of neurodevelopmental disorders, collectively known as MBD5-associated neurodevelopmental disorder (MAND). MAND is characterized by intellectual disability, severe speech impairment, seizures, sleep disturbances, and autistic-like behaviors.[1][2] This technical guide provides a comprehensive overview of the current state of MBD5 research, focusing on its molecular functions, key experimental methodologies, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of MBD5 biology and develop therapeutic interventions for MAND.
Core Functions of MBD5
MBD5 belongs to a family of proteins that recognize and bind to methylated DNA, playing a crucial role in gene regulation.[3][4] However, unlike some other MBD proteins, the direct binding of MBD5 to methylated DNA has been a subject of debate, with some studies suggesting it may associate with heterochromatin in a methylation-independent manner.[5] The protein contains two key functional domains: a methyl-CpG binding domain (MBD) and a PWWP domain.[1]
The MBD domain is essential for protein-protein interactions, most notably with the Polycomb repressive deubiquitinase (PR-DUB) complex.[5] The PWWP domain is a versatile chromatin-binding module that can recognize specific histone modifications and interact with DNA, contributing to the targeting of MBD5 to specific genomic loci.[2][3][4][6] MBD5 is believed to function as a transcriptional regulator, and its haploinsufficiency leads to the dysregulation of genes involved in neuronal development and function.[1][7]
Quantitative Data in MBD5 Research
The following tables summarize key quantitative findings from studies on MBD5, providing insights into its expression levels in patients and the phenotypic consequences of its deficiency in a mouse model.
Table 1: MBD5 mRNA Expression in Individuals with 2q23.1 Deletion/Duplication
| Patient Status | Fold Change in MBD5 mRNA Expression (compared to controls) | Reference |
| 2q23.1 Deletion | 0.22 - 0.59 | [8] |
| 2q23.1 Duplication | 1.52 - 1.83 | [8] |
Table 2: Phenotypic Analysis of Mbd5 Haploinsufficient Mice (Mbd5+/-)
| Phenotype | Wild-Type (WT) | Mbd5+/- | p-value | Reference |
| Social Interaction (Three-Chamber Test) | [1] | |||
| Time with Stranger 1 (seconds) | ~150 | ~250 | < 0.05 | [1] |
| Time with Novel Object (seconds) | ~100 | ~100 | NS | [1] |
| Fear Conditioning | [1] | |||
| Freezing in Context Test (%) | ~40 | ~20 | < 0.05 | [1] |
| Freezing in Cued Test (%) | ~50 | ~25 | < 0.05 | [1] |
| Neurite Outgrowth in Primary Cortical Neurons | [1] | |||
| Average Neurite Length (µm) | ~250 | ~150 | < 0.01 | [1] |
| Average Number of Branch Points | ~12 | ~6 | < 0.01 | [1] |
(Note: NS = Not Significant. Data are approximate values derived from graphical representations in the cited literature.)
Key Experimental Protocols in MBD5 Research
Detailed methodologies are crucial for the replication and advancement of MBD5 research. The following sections provide outlines for key experimental procedures.
Immunoprecipitation of MBD5
Immunoprecipitation (IP) is used to isolate MBD5 and its interacting proteins from cell or tissue extracts.
Materials:
-
Cells or tissues expressing MBD5
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MBD5 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., Tris-HCl, pH 8.5)
Protocol:
-
Cell Lysis: Lyse cells or tissues in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MBD5 antibody overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the MBD5 protein and its interactors from the beads using elution buffer.
-
Neutralization: Neutralize the eluate with neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting or by mass spectrometry for interactome analysis.
Chromatin Immunoprecipitation (ChIP) of MBD5
ChIP is used to identify the genomic regions where MBD5 is bound.
Materials:
-
Cells or tissues expressing MBD5
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer
-
Sonavis (for chromatin shearing)
-
Anti-MBD5 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
ChIP Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Perform immunoprecipitation as described in the IP protocol, using the sheared chromatin as the input.
-
Washing: Wash the beads with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Cellular Localization of MBD5 by Immunofluorescence
Immunofluorescence is used to visualize the subcellular localization of MBD5.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (for fixation)
-
Permeabilization Buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody (anti-MBD5)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Protocol:
-
Fixation: Fix cells with paraformaldehyde.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the cells with the anti-MBD5 antibody.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known interactions and functional relationships of MBD5.
Caption: MBD5 interacts with the PR-DUB complex to regulate gene expression.
Caption: MBD5 haploinsufficiency leads to neurodevelopmental defects.
Conclusion
MBD5 is a multifaceted protein with a critical role in neurodevelopment. This guide has provided a snapshot of the current understanding of MBD5's function, presenting key quantitative data, outlining essential experimental protocols, and visualizing its known molecular interactions. Further research is imperative to fully elucidate the upstream and downstream signaling pathways involving MBD5 and to identify specific therapeutic targets for the treatment of MAND. The methodologies and information compiled here are intended to facilitate these future endeavors and contribute to the development of effective therapies for individuals with this challenging disorder.
References
- 1. PWWP domains and their modes of sensing DNA and histone methylated lysines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Proteolysis by Human Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of the nucleosome-binding PWWP domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and Cellular Roles of Ubiquitin-specific Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deciphergenomics.org [deciphergenomics.org]
Methodological & Application
Application Notes and Protocols for MBD5 Gene Sequencing and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MBD5 (Methyl-CpG Binding Domain Protein 5) gene encodes a protein that is a member of the methyl-CpG-binding domain family.[1][2] This protein is crucial for normal neurodevelopment, and alterations in the MBD5 gene are associated with MBD5-associated neurodevelopmental disorder (MAND), a condition characterized by intellectual disability, developmental delay, severe speech impairment, seizures, and autistic-like behaviors.[3][4][5] Both haploinsufficiency (due to deletions or loss-of-function mutations) and duplications of MBD5 can lead to this disorder, highlighting its dosage-sensitive nature.[3][6] These application notes provide detailed protocols for the sequencing and analysis of the MBD5 gene to aid in research and clinical applications.
Data Presentation: Summary of MBD5 Variants and Associated Phenotypes
The following table summarizes the types of genetic variations found in the MBD5 gene and their associated clinical features, compiled from the ClinVar and DECIPHER databases.
| Variant Type | Frequency in MAND | Commonly Associated Phenotypes | References |
| Deletion of 2q23.1 (encompassing MBD5) | ~80% | Intellectual disability, severe speech impairment, epilepsy, autistic features, sleep disturbances, distinct facial features.[3][5] | --INVALID-LINK--, --INVALID-LINK-- |
| Intragenic Deletion | ~15% | Similar to 2q23.1 deletion, with a potentially milder phenotype. Includes deletions of coding and non-coding exons.[3] | --INVALID-LINK-- |
| Pathogenic Sequence Variants (Nonsense, Frameshift, Splice site) | ~5% | Overlapping features with deletions, including developmental delay, seizures, and behavioral problems.[3][6] | --INVALID-LINK--, --INVALID-LINK-- |
| Missense Variants | Variable | Associated with a spectrum of neurodevelopmental features; pathogenicity can vary.[1] | --INVALID-LINK-- |
| Duplication of 2q23.1 (encompassing MBD5) | Less common than deletions | Phenotype can be similar to but sometimes less severe than deletions, including developmental and speech delay.[3][5] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Sanger Sequencing of MBD5 Exons
Sanger sequencing is the gold standard for validating single nucleotide variants and small insertions/deletions within specific regions of a gene.
1.1. Primer Design:
-
Design primer pairs to amplify all 10 coding exons and flanking intronic regions of the human MBD5 gene (RefSeq: NM_018328.4).
-
Utilize online primer design tools such as Primer-BLAST from NCBI, ensuring primers are specific to the MBD5 sequence and have appropriate melting temperatures (Tm) for PCR.
-
Note: As primer design is critical and depends on the specific genomic build and transcript of interest, it is recommended to design and validate primers in-house or use commercially available, pre-designed primer sets.
1.2. PCR Amplification:
-
DNA Extraction: Extract genomic DNA from patient samples (e.g., blood, saliva) using a standard DNA extraction kit.
-
PCR Reaction Mix (per 25 µL reaction):
-
10X PCR Buffer: 2.5 µL
-
dNTPs (10 mM): 0.5 µL
-
Forward Primer (10 µM): 1.0 µL
-
Reverse Primer (10 µM): 1.0 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Genomic DNA (20-50 ng/µL): 1.0 µL
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 7 minutes
-
-
PCR Product Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the amplification of a single product of the expected size.
1.3. PCR Product Purification:
-
Purify the remaining PCR product using a commercial PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT) to remove unincorporated primers and dNTPs.
1.4. Sequencing Reaction and Analysis:
-
Perform cycle sequencing using a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar.
-
Purify the sequencing products.
-
Perform capillary electrophoresis on a genetic analyzer (e.g., Applied Biosystems 3730xl).
-
Analyze the sequencing data using appropriate software (e.g., FinchTV, SnapGene) and compare to the MBD5 reference sequence to identify variants.
Protocol 2: Next-Generation Sequencing (NGS) for MBD5 Analysis
NGS allows for high-throughput sequencing of the MBD5 gene, either as part of a targeted gene panel or through whole-exome sequencing (WES).
2.1. Library Preparation (Targeted Gene Panel/WES):
-
DNA Fragmentation: Fragment 50-200 ng of high-quality genomic DNA to a target size of 200-400 bp using enzymatic or mechanical methods.
-
End Repair and A-tailing: Repair the ends of the fragmented DNA and add a single adenine base to the 3' ends.
-
Adapter Ligation: Ligate NGS adapters with unique indexes to the DNA fragments.
-
Library Amplification: Amplify the adapter-ligated library via PCR to generate sufficient material for sequencing.
-
Target Enrichment (for targeted panels): Use custom-designed biotinylated probes to capture the coding regions and flanking introns of the MBD5 gene.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
2.2. Sequencing:
-
Pool the indexed libraries and sequence on an Illumina platform (e.g., MiSeq, NextSeq, or NovaSeq) according to the manufacturer's instructions, aiming for a minimum of 100x coverage for germline variant detection.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for MBD5 Expression Analysis
qRT-PCR is used to quantify the mRNA expression levels of MBD5, which is particularly useful for assessing the impact of deletions or duplications.
3.1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from patient-derived cells (e.g., lymphoblastoid cell lines) using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
3.2. qRT-PCR:
-
Primer Design: Use validated primers specific to human MBD5. A commercially available primer pair is HP213007 from OriGene.
-
qRT-PCR Reaction Mix (per 20 µL reaction):
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 2 µL
-
Nuclease-free water: to 20 µL
-
-
qRT-PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis
-
-
Data Analysis:
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of MBD5 using the ΔΔCt method.
-
Mandatory Visualizations
MBD5 Protein Interaction Network
The following diagram illustrates the known and predicted protein-protein interactions of MBD5, which is involved in chromatin remodeling and transcriptional regulation.
Caption: MBD5 protein interaction network in transcriptional regulation.
Experimental Workflow: MBD5 Gene Sequencing and Analysis
This diagram outlines the major steps involved in the sequencing and analysis of the MBD5 gene.
Caption: Workflow for MBD5 gene sequencing and variant analysis.
Bioinformatics Pipeline for MBD5 Variant Analysis
This diagram illustrates a typical bioinformatics workflow for identifying and annotating variants in the MBD5 gene from NGS data.
Caption: Bioinformatics pipeline for MBD5 variant discovery.
References
- 1. Gene: MBD5 - [gene.sfari.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. MBD5-associated neurodevelopmental disorder: MedlinePlus Genetics [medlineplus.gov]
- 4. neurology.org [neurology.org]
- 5. MBD5 Haploinsufficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical and Molecular Aspects of MBD5-Associated Neurodevelopmental Disorder (MAND) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Editing of the MBD5 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the CRISPR-Cas9-mediated editing of the Methyl-CpG Binding Domain Protein 5 (MBD5) gene. The MBD5 gene is implicated in neurodevelopmental disorders, making it a critical target for research and therapeutic development.[1][2][3] These protocols are designed for use in human induced pluripotent stem cells (iPSCs), a key model system for studying human development and disease. The methodologies outlined here are based on established CRISPR-Cas9 techniques and specific examples of successful MBD5 gene editing from the scientific literature.
Gene and Protein Information
-
Gene: Methyl-CpG Binding Domain Protein 5 (MBD5)
-
Human Gene Location: Chromosome 2q23.1
-
Function: The MBD5 protein is involved in regulating gene expression and is crucial for neurological functions, including learning and memory.[4][5] It is believed to act as a transcriptional regulator.[6]
-
Associated Disorders: Haploinsufficiency of MBD5 is the primary cause of MBD5-associated neurodevelopmental disorder (MAND), which is characterized by intellectual disability, developmental delay, severe speech impairment, and features of autism spectrum disorder.[5][7]
Experimental Protocols
Guide RNA (gRNA) Design and Selection for MBD5
Successful CRISPR-Cas9 editing relies on the design of efficient and specific guide RNAs. For targeting the human MBD5 gene, two strategies have been reported in the literature: deletion of a coding exon using a dual-gRNA approach and correction of a specific mutation.
Table 1: Validated Guide RNA Sequences for Human MBD5 Gene Editing
| Target Exon | gRNA Name | gRNA Sequence (5' - 3') | PAM | Reference |
| Exon 6 | gRNA1 | GAGCAGCTGGAGGCGGCGGC | CGG | [1] |
| Exon 6 | gRNA2 | GGTCGCCGTCGTCGTCGTCG | GGG | [1] |
| Exon 9 | MBD5 g9.1 | GAGCAGCGACGCGGCCGCCA | GGG | [2] |
| Exon 9 | MBD5 g9.2 | AGCTGCGCGCCGAGATCGAG | GGG | [2] |
Note on gRNA Design: When designing new gRNAs, it is crucial to use bioinformatics tools to predict on-target efficiency and potential off-target sites. It is recommended to select gRNAs with high on-target scores and minimal predicted off-target binding.
Preparation of CRISPR-Cas9 Components
The CRISPR-Cas9 system can be delivered to cells in various formats. For iPSCs, delivery of ribonucleoprotein (RNP) complexes, consisting of the Cas9 protein and the gRNA, is often preferred as it leads to transient activity and can reduce off-target effects.
Protocol 2.1: Assembly of Cas9-gRNA Ribonucleoprotein (RNP) Complexes
-
Resuspend gRNA: Resuspend synthetic single guide RNAs (sgRNAs) or the two-part crRNA:tracrRNA duplex in nuclease-free buffer to a stock concentration of 100 µM.
-
Anneal crRNA and tracrRNA (if applicable):
-
Mix equal molar amounts of crRNA and tracrRNA.
-
Heat at 95°C for 5 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Assemble RNP Complex:
-
In a sterile microcentrifuge tube, combine the gRNA (or annealed crRNA:tracrRNA duplex) and purified Cas9 nuclease (e.g., Streptococcus pyogenes Cas9). A common molar ratio is 1.2:1 (gRNA:Cas9).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for complex formation.
-
Delivery of CRISPR-Cas9 into Human iPSCs
Human iPSCs are notoriously challenging to transfect. Electroporation and lipofection-based methods are commonly used. The following protocols provide a starting point for optimization.
Protocol 3.1: Electroporation of iPSCs with Cas9 RNP
-
Cell Preparation:
-
Culture iPSCs on a suitable matrix (e.g., Matrigel® or Geltrex®) in a feeder-free medium (e.g., mTeSR™1 or StemFlex™).
-
When cells reach 70-80% confluency, treat with a gentle cell dissociation reagent (e.g., Accutase™) to obtain a single-cell suspension.
-
Count the cells and wash them with PBS.
-
-
Electroporation:
-
Resuspend the required number of cells (e.g., 1 x 10^6 cells) in a compatible electroporation buffer (e.g., Neon® Resuspension Buffer R).
-
Add the pre-assembled Cas9 RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette or tip.
-
Use a nucleofection system (e.g., Lonza 4D-Nucleofector™ or Neon® Transfection System) with a pre-optimized program for iPSCs. A reported program for a Lonza 4D-nucleofector is CA-137.[2]
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing fresh medium supplemented with a ROCK inhibitor (e.g., Y-27632) to enhance cell survival.
-
-
Post-Electroporation Culture:
-
Change the medium 24 hours after electroporation.
-
Culture the cells for 48-72 hours before proceeding with downstream analysis or clonal selection.
-
Protocol 3.2: Lipofection of iPSCs with Cas9 RNP
-
Cell Preparation:
-
Plate iPSCs to be 60-80% confluent on the day of transfection.
-
Approximately one hour before transfection, replace the culture medium with fresh medium.
-
-
Transfection:
-
Dilute the Cas9 RNP complex in a serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute a transfection reagent suitable for stem cells (e.g., Lipofectamine™ Stem) in the same serum-free medium.
-
Combine the diluted RNP and the diluted transfection reagent.
-
Incubate for 10-20 minutes at room temperature to allow for the formation of lipid-RNP complexes.
-
Add the transfection complex dropwise to the iPSC culture.
-
-
Post-Transfection Culture:
-
Incubate the cells for 48-72 hours.
-
Change the medium as per the regular cell culture schedule.
-
Validation of MBD5 Gene Editing
After allowing time for the CRISPR-Cas9 system to edit the genome, it is essential to validate the on-target modifications.
Protocol 4.1: Genomic DNA Extraction and PCR Amplification
-
Harvest a portion of the edited cell population.
-
Extract genomic DNA using a commercial kit.
-
Design PCR primers that flank the target region in the MBD5 gene.
-
Perform PCR to amplify the target locus.
Protocol 4.2: Sanger Sequencing and Analysis
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing.
-
Analyze the sequencing chromatogram for the presence of insertions or deletions (indels) at the target site. Tools like TIDE (Tracking of Indels by Decomposition) can be used to quantify the editing efficiency from Sanger sequencing data.
Protocol 4.3: Next-Generation Sequencing (NGS) for In-depth Analysis
For a more comprehensive and quantitative analysis of editing outcomes, targeted deep sequencing of the PCR amplicons is recommended. This allows for the precise identification and quantification of various indel types within the edited cell population.
Off-Target Analysis
A critical aspect of any CRISPR-Cas9 experiment is the assessment of off-target effects.
Protocol 5.1: In Silico Prediction of Off-Target Sites
-
Use online tools (e.g., Cas-OFFinder, CRISPOR) to predict potential off-target sites for the selected MBD5 gRNAs. These tools identify genomic locations with sequence similarity to the on-target site.
Protocol 5.2: Experimental Validation of Off-Target Editing
-
Select the top-ranked potential off-target sites for experimental validation.
-
Design PCR primers to amplify these predicted off-target loci from the genomic DNA of the edited cells.
-
Perform targeted deep sequencing on the PCR amplicons to detect any indels at these sites.
Note: While specific quantitative data on the editing efficiency and off-target effects for the provided MBD5 gRNAs are not detailed in the referenced publications, it is crucial for researchers to perform these validation steps to characterize their specific experimental outcomes. The tables below are provided as templates for presenting such data.
Data Presentation
Table 2: Template for On-Target Editing Efficiency of MBD5
| gRNA Combination | Target Exon | Delivery Method | Analysis Method | On-Target Editing Efficiency (%) | Reference |
| gRNA1 + gRNA2 | Exon 6 | (Specify) | (e.g., TIDE, NGS) | (Reported Value) | [1] |
| MBD5 g9.1 + MBD5 g9.2 | Exon 9 | (Specify) | (e.g., TIDE, NGS) | (Reported Value) | [2] |
Table 3: Template for Off-Target Analysis of MBD5 gRNAs
| gRNA | Predicted Off-Target Site (Locus) | Mismatches | Analysis Method | Off-Target Editing Frequency (%) | Reference |
| MBD5 gRNA | (e.g., ChrX:XXXXXXXX) | (Number) | (e.g., NGS) | (Reported Value) | |
| MBD5 gRNA | (e.g., ChrY:YYYYYYYY) | (Number) | (e.g., NGS) | (Reported Value) |
Visualizations
Caption: Experimental workflow for CRISPR-Cas9 editing of the MBD5 gene in iPSCs.
Caption: Dual-gRNA strategy for the deletion of Exon 6 in the MBD5 gene.
Caption: Mechanism of CRISPR-Cas9 mediated gene editing at the MBD5 locus.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Genetic Variant in MBD5 Associated with Severe Epilepsy and Intellectual Disability: Potential Implications on Neural Primary Cilia [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2q23.org [2q23.org]
- 5. Transcriptional consequences of MBD5 disruption in mouse brain and CRISPR-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Additional file 1 of Transcriptional consequences of MBD5 disruption in mouse brain and CRISPR-derived neurons [springernature.figshare.com]
Application Notes and Protocols: Expression and Purification of MBD5 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of recombinant Methyl-CpG Binding Domain Protein 5 (MBD5). The following methods describe the expression of MBD5 in Escherichia coli as a fusion protein with either a Maltose-Binding Protein (MBP) tag or a polyhistidine (His) tag, followed by affinity purification.
Data Presentation
The following table summarizes typical quantitative data obtained from the expression and purification of tagged MBD5 protein from a 1-liter E. coli culture.
| Parameter | MBP-MBD5 | His-MBD5 | Unit |
| Culture Volume | 1 | 1 | L |
| Wet Cell Paste Weight | ~5 | ~5 | g |
| Total Protein in Lysate | 250 - 350 | 250 - 350 | mg |
| Purified Protein Yield | 5 - 10 | 8 - 15 | mg/L culture |
| Purity (by SDS-PAGE) | >90 | >95 | % |
Experimental Workflow
The overall workflow for MBD5 protein expression and purification is depicted below.
Caption: Workflow for MBD5 expression and purification.
Experimental Protocols
Protocol 1: Expression of MBP-MBD5 or His-MBD5 in E. coli
This protocol describes the expression of tagged MBD5 in the E. coli strain BL21(DE3).
1. Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the expression vector (pMAL-c6T-MBD5 or a pET vector with His-tag-MBD5) to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds and immediately return to ice for 2 minutes.[1]
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[1]
-
Plate the entire transformation mixture onto an LB agar plate containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.[1]
2. Expression Culture:
-
Inoculate a single colony from the plate into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (containing 0.2% glucose for pMAL vectors) with the overnight culture.[2]
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[2][3]
3. Induction:
-
Once the desired OD600 is reached, cool the culture to room temperature.
-
Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM to induce protein expression.[2]
-
Continue to incubate the culture at a lower temperature (e.g., 16-25°C) overnight with shaking to improve protein solubility.
4. Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[2]
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of MBP-MBD5 using Amylose Affinity Chromatography
This protocol is for the purification of MBD5 fused to a Maltose-Binding Protein (MBP) tag.
1. Preparation of Cell Lysate:
-
Resuspend the frozen cell pellet from a 1 L culture in 25 mL of cold MBP Column Buffer (20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).[2]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant, which contains the soluble MBP-MBD5 protein.
2. Affinity Purification:
-
Equilibrate an amylose resin column with 5 column volumes of MBP Column Buffer.
-
Load the clarified lysate onto the column.[2]
-
Wash the column with at least 10-12 column volumes of MBP Column Buffer to remove unbound proteins.[2]
-
Elute the bound MBP-MBD5 protein with MBP Column Buffer containing 10 mM maltose.[2] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
3. Analysis and Storage:
-
Analyze the eluted fractions for purity by SDS-PAGE.
-
Pool the fractions containing pure MBP-MBD5.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS with 10% glycerol) and store at -80°C.
Protocol 3: Purification of His-MBD5 using Ni-NTA Affinity Chromatography
This protocol is for the purification of MBD5 fused to a polyhistidine (His) tag.
1. Preparation of Cell Lysate:
-
Resuspend the cell pellet from a 1 L culture in 25 mL of cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble His-MBD5 protein.
2. Affinity Purification:
-
Equilibrate a Ni-NTA resin column with 5 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the bound His-MBD5 protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor protein elution at 280 nm.
3. Analysis and Storage:
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions.
-
Remove the imidazole by dialysis against a suitable storage buffer and store the purified protein at -80°C.
References
Application Notes and Protocols for MBD5 Protein Localization via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of Methyl-CpG Binding Domain Protein 5 (MBD5). MBD5 is a crucial protein involved in chromatin remodeling and transcriptional regulation. Its dysregulation has been linked to neurodevelopmental disorders, making its precise localization within tissues a key area of investigation.
Introduction to MBD5 and its Localization
MBD5 is a member of the methyl-CpG-binding domain (MBD) family of proteins.[1] It plays a significant role in regulating gene expression. Unlike some other MBD proteins, MBD5 is thought to bind to non-methylated DNA. Functional studies suggest that MBD5 is likely involved in the formation or function of heterochromatin. The protein is highly expressed in the brain and testes. Within the cell, MBD5 is localized to the nucleus, specifically in non-heterochromatin regions, suggesting a role as a transcriptional activator.
Mutations and deletions in the MBD5 gene are associated with MBD5-associated neurodevelopmental disorder (MAND), which is characterized by intellectual disability, developmental delay, and severe speech impairment. Understanding the precise cellular and subcellular localization of MBD5 in various tissues, particularly in the brain, is essential for elucidating its role in both normal development and disease.
Quantitative Data on MBD5 Expression
| Sample Group | Number of Samples | Mean MBD5 mRNA Expression Fold Change (±SEM) |
| Normal Controls (Lymphocytes) | 2 | 1.0 (Normalized) |
| Normal Controls (LCLs) | 7 | 1.0 (Normalized) |
| 2q23.1 Deletion Patients | Not Specified | 0.22 - 0.59 |
| 2q23.1 Duplication Patients | Not Specified | 1.52 - 1.83 |
This data indicates that the expression of MBD5 is dosage-sensitive, with deletions leading to reduced expression and duplications resulting in overexpression.[2]
Experimental Protocol: Immunohistochemical Staining of MBD5 in Paraffin-Embedded Brain Tissue
This protocol provides a detailed methodology for the chromogenic detection of MBD5 protein in formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.
Materials:
-
FFPE brain tissue sections (4-5 µm thick) on positively charged slides
-
Anti-MBD5 primary antibody (e.g., Rabbit Polyclonal)
-
Biotinylated secondary antibody (anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse the slides in the pre-heated buffer.
-
Incubate for 20-30 minutes. The optimal buffer and time may need to be determined empirically.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides in PBS for 2 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse the slides in PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-MBD5 primary antibody in the blocking buffer to its optimal concentration (typically in the range of 1:100 to 1:500, but this should be optimized for each antibody lot).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides in PBS for 3 x 5 minutes.
-
Incubate the sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
-
-
Signal Amplification:
-
Rinse the slides in PBS for 3 x 5 minutes.
-
Incubate the sections with the Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30 minutes at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse the slides in PBS for 3 x 5 minutes.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Mount the coverslip using a permanent mounting medium.
-
Expected Results:
Positive staining for MBD5 will appear as a brown precipitate within the nucleus of the cells, particularly in neurons of the brain tissue. The cytoplasm should remain largely unstained. The intensity of the staining may vary depending on the cell type and the expression level of the MBD5 protein.
Signaling Pathways and Experimental Workflows
Caption: Immunohistochemistry workflow for MBD5 protein.
This diagram outlines the key steps involved in the immunohistochemical localization of the MBD5 protein in paraffin-embedded tissue sections. The workflow begins with tissue preparation, followed by a series of immunostaining steps, and concludes with visualization and analysis. Each step is critical for achieving specific and sensitive detection of the MBD5 protein.
References
Application of RNA-Seq to Unravel the Regulatory Landscape of the MBD5 Gene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-CpG-binding domain protein 5 (MBD5) is a crucial transcriptional regulator implicated in various neurodevelopmental processes.[1][2] Alterations in MBD5 expression or function, including deletions, duplications, or mutations, are linked to MBD5-associated neurodevelopmental disorder (MAND), a condition characterized by intellectual disability, developmental delay, speech impairment, and features of autism spectrum disorder (ASD).[2][3][4] The MBD5 protein is part of a family of proteins that recognize and bind to methylated DNA, playing a key role in chromatin modification and the regulation of gene expression.[1][2] Understanding the intricate regulatory networks governed by MBD5 is paramount for elucidating the molecular mechanisms of MAND and developing potential therapeutic interventions.
RNA sequencing (RNA-seq) has emerged as a powerful and indispensable tool for investigating the genome-wide transcriptional consequences of MBD5 dysregulation.[5][6] This high-throughput technology enables the comprehensive profiling of the transcriptome, allowing for the identification of differentially expressed genes (DEGs), discovery of novel transcripts, and analysis of alternative splicing events.[6] By comparing the transcriptomes of cells with normal MBD5 function to those with MBD5 perturbations, researchers can pinpoint downstream target genes and signaling pathways that are modulated by MBD5.
These application notes provide an overview of how RNA-seq can be employed to study MBD5 gene regulation, along with detailed protocols for experimental design, data analysis, and interpretation.
Data Presentation: Quantitative Insights from RNA-Seq Studies
RNA-seq studies have provided valuable quantitative data on the impact of MBD5 dysregulation on the transcriptome. Below are summary tables from key research findings.
Table 1: Differentially Expressed Genes in MAND Neural Progenitor Cells
A study utilizing RNA-seq on neural progenitor cells (NPCs) derived from individuals with MAND (harboring a chromosome 2q23.1 deletion that includes the MBD5 gene) identified a significant number of DEGs compared to control NPCs.[3][7]
| Comparison | Total Differentially Expressed Genes (q < 0.05) | Autism Spectrum Disorder (ASD)-Associated Genes |
| MAND NPCs vs. Control NPCs | 468 | 20 |
Data sourced from a study on transcriptome analysis of MBD5-associated neurodevelopmental disorder neural progenitor cells.[3][7]
Table 2: MBD5 mRNA Expression in a Mouse Model with Reduced Mbd5
In a mouse model with reduced Mbd5 expression, RNA-seq analysis of different brain regions revealed varying degrees of Mbd5 knockdown and a limited number of other differentially expressed genes at a false discovery rate (FDR) < 0.05.[8]
| Brain Region | Mbd5 log2 Fold Change | Mbd5 FDR | Number of DEGs (FDR < 0.05) |
| Cortex | -0.46 | 4.2 x 10⁻¹⁷ | 35 |
| Striatum | -0.51 | 3.7 x 10⁻²⁰ | Not specified |
| Cerebellum | -0.35 | 2.2 x 10⁻⁶ | Not specified |
Data from differential expression analysis of RNA-seq data from mouse brain regions with Mbd5 knockdown.[8]
Key Signaling Pathways Implicated in MBD5 Function
RNA-seq data, coupled with pathway analysis, has implicated several key signaling pathways in the pathophysiology of MAND. Functional analysis of DEGs from MAND NPCs revealed enrichment in pathways crucial for neurodevelopment.[7]
-
TGFβ Signaling Pathway: This pathway is essential for regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation has been linked to various developmental disorders.
-
Hippo Signaling Pathway: The Hippo pathway plays a critical role in controlling organ size and tissue homeostasis by regulating cell proliferation and apoptosis.
-
DNA Replication and Cell Cycle: Alterations in genes involved in these fundamental processes can have profound effects on neurodevelopment.
Below is a diagram illustrating the general role of MBD5 in gene regulation, which can impact these downstream pathways.
Caption: MBD5 binds to methylated DNA, influencing chromatin structure and the expression of target genes involved in neurodevelopment.
Experimental Protocols
Here, we provide detailed protocols for key experiments in an RNA-seq study of MBD5 gene regulation.
Protocol 1: RNA Extraction and Library Preparation
This protocol outlines the steps for isolating high-quality RNA and preparing it for sequencing.
-
Cell Culture and Treatment:
-
Culture control and MBD5-knockdown/mutant cell lines (e.g., neural progenitor cells) under standard conditions.
-
Ensure a sufficient number of biological replicates (at least three per condition) to achieve statistical power.[9]
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.
-
-
Library Preparation:
-
Start with 1 µg of total RNA for each sample.
-
Enrich for mRNA using oligo(dT) magnetic beads to pull down polyadenylated transcripts.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Purify the final library and assess its quality and quantity.
-
Protocol 2: RNA Sequencing and Data Preprocessing
This protocol covers the sequencing of the prepared libraries and the initial steps of data processing.
-
Sequencing:
-
Raw Data Quality Control:
-
Obtain raw sequencing data in FASTQ format.
-
Use a tool like FastQC to assess the quality of the raw reads, checking for per-base sequence quality, GC content, and adapter contamination.[11]
-
-
Read Trimming:
-
If necessary, trim adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.[11]
-
-
Alignment to a Reference Genome:
-
Align the processed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as HISAT2 or STAR.[11] The output of this step is typically a BAM file.
-
Protocol 3: Differential Gene Expression Analysis
This protocol describes the steps to identify genes that are differentially expressed between experimental conditions.
-
Read Quantification:
-
Count the number of reads that map to each gene using a tool like featureCounts or HTSeq.[9] This generates a count matrix where rows represent genes and columns represent samples.
-
-
Differential Expression Analysis with DESeq2:
-
Import the count matrix and sample metadata into R.
-
Create a DESeqDataSet object, which stores the count data, sample information, and the experimental design.[12][13]
-
Perform pre-filtering to remove genes with very low counts.[12]
-
Run the main DESeq function, which performs normalization, dispersion estimation, and statistical testing for differential expression.[13]
-
Extract the results, which will include log2 fold changes, p-values, and adjusted p-values (FDR) for each gene.
-
-
Visualization and Interpretation:
-
Generate a volcano plot to visualize the relationship between the magnitude of change (log2 fold change) and statistical significance (adjusted p-value).
-
Create an MA plot to visualize the average expression level versus the log2 fold change.[13]
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.[6]
-
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for an RNA-seq experiment designed to study MBD5 gene regulation.
Caption: A comprehensive workflow for studying MBD5 gene regulation using RNA-seq, from experimental design to bioinformatics analysis and biological interpretation.
Conclusion
RNA-seq is a powerful and versatile technology for dissecting the complex regulatory networks controlled by MBD5. By providing a global view of the transcriptome, RNA-seq enables the identification of MBD5 target genes and the signaling pathways they modulate. The application of the protocols and workflows described in these notes will facilitate a deeper understanding of the molecular basis of MBD5-associated neurodevelopmental disorders and may ultimately aid in the development of novel therapeutic strategies.
References
- 1. The methyl binding domain containing protein MBD5 is a transcriptional regulator responsible for 2q23.1 deletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MBD5 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Transcriptome analysis of MBD5-associated neurodevelopmental disorder (MAND) neural progenitor cells reveals dysregulation of autism-associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and Molecular Aspects of MBD5-Associated Neurodevelopmental Disorder (MAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biostate.ai [biostate.ai]
- 6. ngscloud.com [ngscloud.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Analyzing RNA-seq data with DESeq2 [bioconductor.org]
- 13. youtube.com [youtube.com]
Application Note: Modeling Mitochondrial Aconitase Neurodegeneration (MAND) using Patient-Derived iPSCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Aconitase Neurodegeneration (MAND), also known as ACO2 deficiency or Infantile Cerebellar-Retinal Degeneration (ICRD), is a rare, autosomal recessive neurological disorder. It is caused by mutations in the ACO2 gene, which encodes the mitochondrial enzyme aconitase 2. This enzyme plays a critical role in the tricarboxylic acid (TCA) cycle, iron-sulfur (Fe-S) cluster biogenesis, and the maintenance of mitochondrial DNA (mtDNA). Dysfunction of mitochondrial aconitase leads to a range of severe neurological symptoms, including optic nerve atrophy, cerebellar atrophy, hypotonia, seizures, and intellectual disability.
Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful in vitro platform to model MAND. By reprogramming somatic cells from patients into iPSCs and subsequently differentiating them into disease-relevant neuronal subtypes, researchers can investigate the molecular mechanisms of the disease, identify cellular phenotypes, and screen for potential therapeutic compounds in a patient-specific context. This application note provides detailed protocols for utilizing patient-derived iPSCs to create a cellular model of MAND.
Application
This iPSC-based model of MAND is intended for:
-
Disease Modeling: Investigating the pathological mechanisms of MAND in human neurons.
-
Phenotypic Screening: Identifying and quantifying disease-relevant cellular phenotypes.
-
Drug Discovery: Screening for compounds that can rescue or ameliorate the disease phenotypes.
-
Personalized Medicine: Studying the effects of specific patient mutations on neuronal function.
Data Presentation
The following tables summarize the expected quantitative data from experiments comparing MAND iPSC-derived neurons to healthy controls.
Table 1: Mitochondrial Function Parameters
| Parameter | Control iPSC-Neurons | MAND iPSC-Neurons | Expected % Change |
| ACO2 Enzyme Activity | |||
| (nmol/min/mg protein) | 100 ± 10 | 15 ± 5 | ↓ 85% |
| Mitochondrial Respiration | |||
| Basal Respiration (pmol/min) | 150 ± 20 | 90 ± 15 | ↓ 40% |
| Maximal Respiration (pmol/min) | 300 ± 30 | 180 ± 25 | ↓ 40% |
| mtDNA Copy Number | |||
| (mtDNA/nDNA ratio) | 250 ± 30 | 150 ± 20 | ↓ 40% |
| Oxidative Stress | |||
| ROS Levels (arbitrary units) | 1.0 ± 0.2 | 2.5 ± 0.5 | ↑ 150% |
Table 2: Neuronal Viability and Morphology
| Parameter | Control iPSC-Neurons | MAND iPSC-Neurons | Expected % Change |
| Neuronal Viability (%) | 95 ± 5 | 70 ± 10 | ↓ 26% |
| Neurite Outgrowth (µm) | 200 ± 25 | 120 ± 20 | ↓ 40% |
| Apoptotic Cells (%) | 5 ± 2 | 25 ± 8 | ↑ 400% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Generation and Maintenance of Patient-Derived iPSCs
Patient somatic cells (e.g., fibroblasts or peripheral blood mononuclear cells) are reprogrammed into iPSCs using non-integrating methods such as Sendai virus or mRNA transfection of Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).
-
iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR1 or E8 medium.
-
Passaging: Passage iPSCs every 4-5 days using gentle cell dissociation reagents like ReLeSR™ or Versene.
-
Quality Control: Regularly perform quality control checks, including pluripotency marker expression (e.g., OCT4, NANOG, SSEA-4) by immunocytochemistry and karyotyping to ensure genetic stability.
Protocol 2: Differentiation of iPSCs into Retinal Ganglion Cells (RGCs)
Given that optic nerve atrophy is a key feature of MAND, differentiating iPSCs into RGCs is highly relevant.[1][2][3][4][5]
-
Embryoid Body (EB) Formation: Dissociate iPSCs into small clumps and culture in suspension in low-attachment plates with EB formation medium.
-
Neural Induction: After 4-6 days, transfer EBs to poly-L-ornithine/laminin-coated plates in neural induction medium containing dual SMAD inhibitors (Noggin and SB431542).
-
RGC Specification: From day 8, switch to RGC specification medium containing SHH, DAPT (a Notch signaling inhibitor), and BDNF.
-
RGC Maturation: After day 16, mature the RGCs in a medium containing BDNF, GDNF, and forskolin for at least 4 weeks.
-
Characterization: Confirm RGC identity by immunocytochemistry for markers such as BRN3A, TUJ1 (βIII-tubulin), and ISL1.
Protocol 3: Differentiation of iPSCs into Cerebellar Neurons
As cerebellar atrophy is another prominent feature of MAND, generating cerebellar neurons provides a relevant model system.
-
Neural Induction: Induce neural differentiation of iPSCs using dual SMAD inhibition as described for RGCs.
-
Cerebellar Progenitor Specification: Culture the neural progenitors in a medium supplemented with FGF2 and insulin to promote a posterior neuroectodermal fate. From day 7, add FGF8 and Wnt1 to specify midbrain-hindbrain progenitors.
-
Cerebellar Neuron Differentiation: From day 14, withdraw FGF8 and Wnt1 and add BDNF and GDNF to promote differentiation into cerebellar neurons, including Purkinje cells and granule cells.
-
Characterization: Identify cerebellar neurons using markers such as Calbindin (Purkinje cells), PAX6 (granule cells), and GABA.
Protocol 4: Assessment of Mitochondrial Function
-
Aconitase Activity Assay: Measure mitochondrial aconitase activity in cell lysates using a commercially available kit that monitors the conversion of isocitrate to cis-aconitate.
-
Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, maximal respiration, and ATP-linked respiration.
-
mtDNA Copy Number Quantification: Extract total DNA from the cells. Use quantitative PCR (qPCR) to determine the ratio of a mitochondrial-encoded gene (e.g., MT-ND1) to a nuclear-encoded single-copy gene (e.g., B2M).[6]
-
Oxidative Stress Measurement: Measure reactive oxygen species (ROS) production using fluorescent probes like MitoSOX Red (for mitochondrial superoxide) or DCFDA.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for modeling MAND using patient-derived iPSCs.
Signaling Pathways in MAND
Caption: Key signaling pathways implicated in Mitochondrial Aconitase Neurodegeneration.
References
- 1. ijms-vol-25-pages-9950-mitochondrial-aconitase-and-its-contribution-to-the-pathogenesis-of-neurodegenerative-diseases - Ask this paper | Bohrium [bohrium.com]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the MBD5 Regulome: Detailed Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl-CpG Binding Domain Protein 5 (MBD5) is a member of the MBD family of proteins, which are crucial regulators of gene expression through their interaction with methylated DNA. Dysregulation of MBD5 has been implicated in various neurodevelopmental disorders, making it a protein of significant interest in both basic research and therapeutic development. Understanding the genomic binding sites of MBD5 is paramount to elucidating its biological functions and its role in disease. Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is the gold-standard technique for identifying protein-DNA interactions across the genome. This document provides detailed application notes and a comprehensive protocol for performing MBD5 ChIP-seq to successfully identify its binding sites.
Data Presentation
Quantitative data from a representative MBD5 ChIP-seq experiment is summarized in the tables below for easy reference and comparison. These values serve as a general guideline and may vary depending on the cell type, antibody, and specific experimental conditions.
Table 1: Experimental Parameters
| Parameter | Recommended Value | Notes |
| Starting Cell Number | 1 x 107 - 5 x 107 cells per immunoprecipitation (IP) | Sufficient cell numbers are critical for a good signal-to-noise ratio. |
| MBD5 Antibody Concentration | 1-5 µg per IP | Optimal antibody concentration should be determined empirically through titration experiments. |
| Chromatin Fragmentation Size | 200 - 600 bp | Sonication or enzymatic digestion can be used. Optimal fragment size may need to be optimized. |
| Sequencing Depth | 20-50 million reads per sample | Deeper sequencing may be required for detecting weak binding sites or for comprehensive genome-wide analysis.[1][2] |
| Biological Replicates | Minimum of 2 | Essential for statistical significance and to ensure reproducibility of the results.[2] |
Table 2: Sequencing and Peak Calling Metrics
| Metric | Typical Range | Description |
| Uniquely Mapped Reads | > 70% | A high percentage of uniquely mapped reads indicates good quality sequencing data.[1] |
| Number of Peaks (MBD5) | Variable (hundreds to thousands) | Highly dependent on cell type, antibody specificity, and sequencing depth. |
| Peak Calling p-value/FDR | < 0.05 | Statistical threshold for identifying significant MBD5 binding sites. |
| Fraction of Reads in Peaks (FRiP) | > 1% | A measure of the overall enrichment efficiency of the ChIP experiment.[3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing MBD5 ChIP-seq, from cell preparation to library construction. This protocol is a compilation of best practices from established ChIP-seq methodologies and protocols for related MBD proteins.
I. Cell Cross-linking and Chromatin Preparation
-
Cell Culture: Grow cells of interest to ~80-90% confluency. The choice of cell line will depend on the biological question being addressed.
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and transfer to a conical tube. Pellet cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, supplemented with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, supplemented with protease inhibitors).
-
II. Chromatin Fragmentation
A. Sonication:
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-600 bp. Optimal sonication conditions (power, duration, number of cycles) must be determined empirically for each cell type and sonicator.
-
After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the sheared chromatin to a new tube.
B. Enzymatic Digestion (Alternative to Sonication):
-
Resuspend the nuclear pellet in a micrococcal nuclease (MNase) digestion buffer.
-
Add MNase and incubate at 37°C for a predetermined optimal time to achieve the desired fragmentation.
-
Stop the reaction by adding EDTA.
III. Immunoprecipitation
-
Pre-clearing Chromatin:
-
Dilute a portion of the sheared chromatin (e.g., 10-50 µg) in ChIP dilution buffer.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Save a small aliquot of the pre-cleared chromatin as the "Input" control.
-
-
Antibody Incubation:
-
Add 1-5 µg of a ChIP-validated MBD5 antibody to the pre-cleared chromatin.
-
As a negative control, set up a parallel IP with a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Typically, each wash is performed for 5-10 minutes at 4°C with rotation.
-
Finally, wash the beads once with TE buffer.
-
IV. Elution, Reverse Cross-linking, and DNA Purification
-
Elution:
-
Resuspend the beads in a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Incubate at 65°C for 15-30 minutes with vortexing.
-
Pellet the beads and transfer the supernatant containing the eluted chromatin to a new tube.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluted ChIP samples and the "Input" control to a final concentration of 0.2 M.
-
Incubate at 65°C for at least 6 hours (or overnight).
-
-
Protein and RNA Digestion:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a low-salt buffer or nuclease-free water.
-
V. Library Preparation and Sequencing
-
Quantify the purified ChIP and Input DNA.
-
Prepare sequencing libraries from the ChIP and Input DNA using a commercial library preparation kit compatible with the desired sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing.
Mandatory Visualization
The following diagram illustrates the key steps in the MBD5 ChIP-seq workflow.
Caption: MBD5 ChIP-seq Experimental Workflow.
This comprehensive guide provides a robust framework for successfully identifying MBD5 binding sites using ChIP-seq. Adherence to these detailed protocols and careful optimization of key steps will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of MBD5's role in gene regulation and disease.
References
Application Notes and Protocols for High-Throughput Screening Assays for MBD5 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-CpG Binding Domain Protein 5 (MBD5) is a critical protein implicated in neurodevelopmental disorders. Specifically, haploinsufficiency of the MBD5 gene leads to MBD5-associated neurodevelopmental disorder (MAND), characterized by intellectual disability, severe speech impairment, seizures, and autistic-like behaviors.[1][2][3][4] MBD5 is a core component of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which also includes the ubiquitinase BAP1 and a member of the ASXL protein family (ASXL1, ASXL2, or ASXL3).[5] This complex specifically removes the monoubiquitin mark from histone H2A at lysine 120 (H2AK119ub1), a key modification in gene silencing.[5] The role of MBD5 within this complex is crucial for the stability and activity of the PR-DUB complex.[5] Consequently, modulating the function of MBD5 and the activity of the PR-DUB complex presents a promising therapeutic strategy for MAND and related neurological disorders.
These application notes provide detailed protocols for two distinct high-throughput screening (HTS) assays designed to identify small molecule modulators of MBD5 function:
-
A Protein-Protein Interaction (PPI) Assay to identify compounds that disrupt the interaction between MBD5 and BAP1.
-
An Enzymatic Assay to identify inhibitors of the PR-DUB complex's deubiquitinase activity.
Signaling Pathway and Experimental Workflow Diagrams
MBD5 in the PR-DUB Complex Signaling Pathway
Caption: MBD5 in the PR-DUB complex deubiquitinates H2AK119ub1.
Experimental Workflow for MBD5-BAP1 PPI HTS Assay
Caption: Workflow for the MBD5-BAP1 protein-protein interaction HTS.
Experimental Workflow for PR-DUB Enzymatic HTS Assay
Caption: Workflow for the PR-DUB deubiquitinase enzymatic HTS.
Assay Protocols
Protocol 1: MBD5-BAP1 Protein-Protein Interaction (PPI) Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is designed to identify compounds that disrupt the interaction between MBD5 and BAP1. It utilizes TR-FRET, a robust technology for HTS.
Materials and Reagents:
-
Purified, recombinant human MBD5 protein (full-length or interacting domain) fused to a donor fluorophore (e.g., Terbium cryptate).
-
Purified, recombinant human BAP1 protein (full-length or interacting domain) fused to an acceptor fluorophore (e.g., d2).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
384-well low-volume, white assay plates.
-
Test compounds dissolved in 100% DMSO.
-
Positive control (e.g., a known inhibitor or a peptide mimicking the binding interface, if available).
-
Negative control: 100% DMSO.
-
A plate reader capable of TR-FRET measurements.
Experimental Protocol:
-
Compound Plating:
-
Dispense 50 nL of test compounds and controls into the wells of a 384-well assay plate.
-
-
Protein Preparation:
-
Prepare a working solution of Donor-MBD5 and Acceptor-BAP1 in assay buffer at 2X the final desired concentration. The optimal concentration of each protein should be determined empirically through a titration experiment.
-
-
Protein Addition:
-
Dispense 10 µL of the 2X protein solution into each well of the assay plate containing the compounds.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET-compatible plate reader. Excite the donor at the appropriate wavelength (e.g., 337 nm for Terbium) and measure emission at the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for d2).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Ratiocompound - Ratiomin) / (Ratiomax - Ratiomin)), where Ratiomin is the signal from the positive control (disrupted interaction) and Ratiomax is the signal from the DMSO control (intact interaction).
-
Calculate the Z' factor to assess assay quality.
-
Data Presentation:
| Parameter | Value |
| Final MBD5 Concentration | TBD (e.g., 10 nM) |
| Final BAP1 Concentration | TBD (e.g., 20 nM) |
| Final Compound Concentration | e.g., 10 µM |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| Z' Factor | > 0.5 |
Protocol 2: PR-DUB Complex Deubiquitinase Enzymatic Assay
This assay measures the deubiquitinase activity of the reconstituted PR-DUB complex and is designed to identify inhibitors of this activity.
Materials and Reagents:
-
Purified, recombinant human MBD5, BAP1, and ASXL1 proteins.
-
Ubiquitinated H2A peptide substrate with a fluorophore and a quencher. The peptide sequence should encompass Lys120. Upon cleavage of the ubiquitin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Assay Buffer: 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA.
-
384-well low-volume, black assay plates.
-
Test compounds dissolved in 100% DMSO.
-
Positive control: A known deubiquitinase inhibitor (e.g., PR-619).
-
Negative control: 100% DMSO.
-
A fluorescence plate reader.
Experimental Protocol:
-
PR-DUB Complex Reconstitution:
-
Incubate equimolar amounts of MBD5, BAP1, and ASXL1 in assay buffer for 30 minutes on ice to allow for complex formation. The optimal concentration of the complex should be determined empirically.
-
-
Compound Plating:
-
Dispense 50 nL of test compounds and controls into the wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Dispense 5 µL of the reconstituted PR-DUB complex at 2X the final concentration into each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Substrate Addition and Reaction Initiation:
-
Dispense 5 µL of the ubiquitinated H2A peptide substrate at 2X the final concentration into each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined in a time-course experiment to ensure the reaction is in the linear range.
-
-
Plate Reading:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin)), where Signalmin is from the positive control and Signalmax is from the DMSO control.
-
Calculate the Z' factor to assess assay quality.
-
Data Presentation:
| Parameter | Value |
| Final PR-DUB Complex Concentration | TBD (e.g., 5 nM) |
| Final Substrate Concentration | TBD (e.g., 100 nM) |
| Final Compound Concentration | e.g., 10 µM |
| Reaction Time | 30-60 minutes |
| Reaction Temperature | 30°C |
| Z' Factor | > 0.5 |
Hit Confirmation and Secondary Assays
Hits identified from the primary HTS should be subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action.
Logical Relationship of Hit Confirmation Workflow:
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Clinical and Molecular Aspects of MBD5-Associated Neurodevelopmental Disorder (MAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of single-nucleotide variants in MBD5 associated with autism spectrum disorders and schizophrenia phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mendelian.co [mendelian.co]
- 5. uniprot.org [uniprot.org]
Practical Guide to MBD5 Gene Cloning and Vector Construction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the cloning of the human Methyl-CpG Binding Domain Protein 5 (MBD5) gene and the construction of a corresponding expression vector. MBD5 is a critical protein involved in chromatin modification and gene expression regulation; mutations and deletions in the MBD5 gene are associated with MBD5-associated neurodevelopmental disorder (MAND), characterized by intellectual disability, developmental delay, and seizures.[1] The successful cloning and expression of MBD5 are paramount for functional studies, drug screening, and the development of potential therapeutic interventions. This guide details the necessary steps, from the acquisition of the MBD5 cDNA sequence to the final verification of the constructed vector, and includes detailed protocols and visual workflows to facilitate experimental success.
Introduction
The MBD5 gene encodes a member of the methyl-CpG-binding domain (MBD) family of proteins. These proteins are crucial for interpreting the DNA methylation landscape and subsequently regulating gene expression.[2][3] The MBD5 protein, in particular, is believed to play a significant role in neurological development and function.[1] Dysregulation of MBD5 expression or function due to genetic alterations leads to MAND, a severe neurodevelopmental disorder.[1] Therefore, having robust methods to clone and express the MBD5 gene is essential for in-depth research into its molecular functions and its role in disease pathogenesis.
This guide provides a practical, step-by-step approach to clone the full-length human MBD5 cDNA into a mammalian expression vector. The protocols are designed to be clear and actionable for researchers with a foundational knowledge of molecular biology techniques.
Pre-Cloning Considerations and Strategy
MBD5 Transcript Selection
The human MBD5 gene has multiple transcript variants, resulting in different protein isoforms.[4] For this guide, we will focus on cloning the canonical transcript, which encodes the full-length protein containing both the Methyl-CpG binding domain (MBD) and the PWWP domain. It is crucial to obtain the correct and complete cDNA sequence for accurate primer design.
Vector Selection
The choice of vector is critical for the successful expression of the cloned gene. For mammalian expression of MBD5, a vector with a strong constitutive promoter, such as the cytomegalovirus (CMV) promoter, is recommended. The pCMV series of vectors are widely used for high-level protein expression in a variety of mammalian cell lines.[5][6] Key features to consider in a vector include:
-
Promoter: A strong promoter for robust gene expression (e.g., CMV).
-
Multiple Cloning Site (MCS): A region with several unique restriction enzyme recognition sites for easy insertion of the gene of interest.
-
Selectable Marker: An antibiotic resistance gene (e.g., neomycin or ampicillin) for the selection of successfully transformed cells.[5]
-
Polyadenylation Signal: A sequence that signals the termination of transcription and the addition of a poly(A) tail to the mRNA, which is crucial for mRNA stability and translation.
For this protocol, we will theoretically use the pCMV-Script® Vector , a commercially available vector suitable for mammalian expression.
Cloning Strategy
The overall strategy will involve the following key steps:
-
Primer Design: Designing specific primers to amplify the full-length coding sequence (CDS) of the human MBD5 gene.
-
PCR Amplification: Amplifying the MBD5 CDS from a suitable template, such as commercially available human MBD5 cDNA.[7]
-
Vector and Insert Preparation: Digesting both the PCR product and the pCMV-Script® vector with appropriate restriction enzymes.
-
Ligation: Joining the digested MBD5 insert and the pCMV-Script® vector using DNA ligase.
-
Transformation: Introducing the ligated plasmid into competent E. coli for amplification.
-
Verification: Confirming the presence and correct orientation of the MBD5 insert in the vector through restriction analysis and DNA sequencing.
Experimental Workflow
Caption: Workflow for MBD5 gene cloning and vector construction.
Detailed Protocols
Protocol 1: Primer Design for MBD5 Amplification
Objective: To design forward and reverse primers for the amplification of the full-length human MBD5 coding sequence (CDS).
Materials:
-
Human MBD5 transcript variant 1 cDNA sequence (NCBI Accession: NM_018328.5)
-
Primer design software (e.g., Primer3, Geneious, or web-based tools)
Procedure:
-
Obtain the FASTA sequence for the human MBD5 CDS from the NCBI database.
-
Identify the start codon (ATG) and the stop codon (TGA, TAA, or TAG).
-
Design the forward primer to anneal to the 5' end of the CDS, starting with the ATG start codon.
-
Design the reverse primer to be the reverse complement of the 3' end of the CDS, including the stop codon.
-
Incorporate unique restriction enzyme sites into the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the pCMV-Script® vector (e.g., EcoRI on the forward primer and XhoI on the reverse primer). Ensure these restriction sites are not present within the MBD5 CDS.
-
Add a 6-8 nucleotide "clamp" sequence upstream of the restriction site on each primer to ensure efficient enzyme digestion.
-
Analyze the designed primers for the following parameters:
-
Melting temperature (Tm) between 55-65°C.
-
GC content between 40-60%.
-
Primer length between 18-25 nucleotides (excluding the restriction site and clamp).
-
Avoidance of secondary structures (hairpins, self-dimers, and cross-dimers).
-
Example Primer Design: (Note: This is an illustrative example and should be verified with primer design software)
-
Forward Primer (with EcoRI site): 5'- GCG GAATTC ATGCCGGAGCAGCGGAGC -3' (Clamp - Restriction Site - Start Codon and beginning of CDS)
-
Reverse Primer (with XhoI site): 5'- CGC CTCGAG TCAGTGGTGGTGGTGGTGGTG -3' (Clamp - Restriction Site - Reverse complement of sequence including Stop Codon)
Protocol 2: PCR Amplification of MBD5 CDS
Objective: To amplify the full-length MBD5 CDS using the designed primers.
Materials:
-
Human MBD5 cDNA template (e.g., from a commercial supplier)
-
Forward and reverse primers for MBD5
-
High-fidelity DNA polymerase (e.g., Phusion® or Q5® High-Fidelity DNA Polymerase)
-
dNTP mix (10 mM)
-
5X high-fidelity buffer
-
Nuclease-free water
-
Thermocycler
PCR Reaction Mixture:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| dNTP Mix (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Human MBD5 cDNA Template | 1-10 ng | As needed |
| High-Fidelity DNA Polymerase | 0.5 µL | 1 unit |
| Nuclease-free water | Up to 50 µL | - |
Thermocycler Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | \multirow{3}{}{30-35} |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 2-4 minutes** | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
* Annealing temperature should be optimized based on the Tm of the primers. ** Extension time depends on the length of the PCR product and the polymerase used (typically 30-60 seconds per kb).
Post-PCR Analysis:
-
Run 5 µL of the PCR product on a 1% agarose gel to verify the size of the amplified product.
-
Purify the remaining PCR product using a PCR purification kit.
Protocol 3: Restriction Enzyme Digestion
Objective: To digest the purified MBD5 PCR product and the pCMV-Script® vector with the selected restriction enzymes.
Materials:
-
Purified MBD5 PCR product
-
pCMV-Script® vector DNA
-
Restriction enzymes (e.g., EcoRI and XhoI)
-
10X restriction enzyme buffer
-
Nuclease-free water
-
Heat block or water bath
Digestion Reaction Mixture (separate tubes for insert and vector):
| Component | Volume (for 20 µL reaction) |
| Purified DNA (Insert or Vector) | 1 µg |
| 10X Restriction Buffer | 2 µL |
| Restriction Enzyme 1 (e.g., EcoRI) | 1 µL |
| Restriction Enzyme 2 (e.g., XhoI) | 1 µL |
| Nuclease-free water | Up to 20 µL |
Procedure:
-
Set up the digestion reactions for the MBD5 insert and the pCMV-Script® vector in separate tubes.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Run the digested products on a 1% agarose gel.
-
Excise the DNA bands corresponding to the digested MBD5 insert and the linearized pCMV-Script® vector.
-
Purify the DNA from the gel slices using a gel extraction kit.
-
Quantify the concentration of the purified, digested insert and vector DNA.
Protocol 4: Ligation
Objective: To ligate the digested MBD5 insert into the digested pCMV-Script® vector.
Materials:
-
Purified, digested MBD5 insert
-
Purified, digested pCMV-Script® vector
-
T4 DNA Ligase
-
10X T4 DNA Ligase Buffer
-
Nuclease-free water
Ligation Reaction Mixture:
| Component | Volume (for 10 µL reaction) |
| Digested pCMV-Script® Vector | 50 ng |
| Digested MBD5 Insert | Molar ratio of 3:1 (insert:vector) |
| 10X T4 DNA Ligase Buffer | 1 µL |
| T4 DNA Ligase | 1 µL |
| Nuclease-free water | Up to 10 µL |
Procedure:
-
Calculate the amount of insert DNA needed for a 3:1 molar ratio to the vector.
-
Set up the ligation reaction on ice.
-
Incubate the reaction at room temperature for 1-2 hours or at 16°C overnight.
Protocol 5: Transformation
Objective: To introduce the ligation product into competent E. coli cells for amplification.
Materials:
-
Ligation reaction mixture
-
High-efficiency competent E. coli cells (e.g., DH5α)
-
SOC medium
-
LB agar plates containing the appropriate antibiotic (e.g., ampicillin)
Procedure:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 5-10 µL of the ligation reaction to the competent cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium to the cells.
-
Incubate the cells at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing the selection antibiotic.
-
Incubate the plates overnight at 37°C.
Protocol 6: Verification of Recombinant Plasmids
Objective: To identify and verify bacterial colonies containing the pCMV-Script®-MBD5 plasmid.
Materials:
-
Bacterial colonies from the transformation
-
Plasmid miniprep kit
-
Restriction enzymes used for cloning (e.g., EcoRI and XhoI)
-
DNA sequencing primers (vector-specific primers flanking the MCS)
Procedure:
-
Colony Selection and Plasmid Isolation:
-
Pick 3-5 individual colonies and inoculate each into a separate culture tube containing LB medium with the selection antibiotic.
-
Grow the cultures overnight at 37°C with shaking.
-
Isolate plasmid DNA from each culture using a plasmid miniprep kit.
-
-
Restriction Analysis:
-
Digest a portion of each miniprep DNA with the same restriction enzymes used for cloning (e.g., EcoRI and XhoI).
-
Run the digested products on a 1% agarose gel.
-
Colonies containing the correct plasmid will show two bands: one corresponding to the size of the pCMV-Script® vector and another corresponding to the size of the MBD5 insert.
-
-
DNA Sequencing:
-
Send a sample of the purified plasmid DNA from a positive clone for Sanger sequencing.
-
Use primers that anneal to the vector sequence flanking the MCS to sequence the insert.
-
Align the sequencing results with the known human MBD5 cDNA sequence to confirm the identity and integrity of the cloned gene.
-
Signaling Pathway and Logical Relationships
Caption: Role of MBD5 in gene regulation and disease.
Conclusion
This guide provides a detailed framework for the successful cloning of the human MBD5 gene into a mammalian expression vector. By following these protocols, researchers can generate the necessary tools to investigate the function of MBD5, its role in neurodevelopmental disorders, and to screen for potential therapeutic compounds. Careful attention to detail, particularly in primer design and PCR optimization, will be critical for achieving the desired outcome. The constructed MBD5 expression vector will serve as a valuable resource for advancing our understanding of this important protein.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. MBD5 methyl-CpG binding domain protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Gene: MBD5 (ENSG00000204406) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]
- 4. pCMV-Script vector map and sequence [novoprolabs.com]
- 5. pCMV-Script Sequence and Map [snapgene.com]
- 6. skyangbio.com [skyangbio.com]
- 7. us.sinobiological.com [us.sinobiological.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PCR for MBD5 Genotyping
Welcome to the technical support center for MBD5 genotyping. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of polymerase chain reaction (PCR) for Methyl-CpG Binding Domain Protein 5 (MBD5) genotyping.
Frequently Asked Questions (FAQs)
Q1: What is the function of the MBD5 gene and why is its genotyping important?
A1: The MBD5 gene encodes the Methyl-CpG Binding Domain Protein 5, which is involved in the regulation of gene expression and plays a crucial role in neurological development and function. Genotyping of MBD5 is important for studying its association with neurodevelopmental disorders, such as intellectual disability, seizures, and autism spectrum disorder. Accurate genotyping allows researchers to identify specific genetic variations within the MBD5 gene that may contribute to these conditions.
Q2: What are the critical first steps before starting an MBD5 genotyping PCR?
A2: Before initiating your PCR, it is crucial to ensure the quality and quantity of your genomic DNA template. Poor DNA quality, including the presence of PCR inhibitors, is a common cause of PCR failure. It is recommended to assess DNA purity by measuring the A260/A280 ratio, which should be between 1.8 and 2.0. Additionally, designing or selecting validated primers specific to the MBD5 gene region of interest is a critical foundational step.
Q3: Where can I find validated primer sequences for MBD5 genotyping?
A3: Validated primer sequences for MBD5 can often be found in published literature. For quantitative PCR (qPCR), one commercially available and validated primer set for human MBD5 is:
-
Forward Primer: 5'-CCACTCCAGTGATACCAAACAGC-3'
-
Reverse Primer: 5'-CAGTGGTGACTATGACGCCATC-3'
For isoform-specific amplification, different primer sets are required. Research articles may provide these sequences in their supplementary materials.
Experimental Protocols
Standard MBD5 Genotyping PCR Protocol
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Reagent Preparation and PCR Mix:
| Reagent | Volume (µL) for 1 reaction | Final Concentration |
| Nuclease-Free Water | Up to 25 µL | - |
| 10x PCR Buffer | 2.5 | 1x |
| dNTPs (10 mM) | 0.5 | 200 µM |
| Forward Primer (10 µM) | 1.0 | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 | 0.4 µM |
| Taq DNA Polymerase (5 U/µL) | 0.2 | 1 Unit |
| Genomic DNA (20-50 ng/µL) | 1.0 | 20-50 ng |
| Total Volume | 25 |
PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 3 minutes | 1 |
| Denaturation | 95 | 30 seconds | 30-35 |
| Annealing | 55-65* | 30 seconds | |
| Extension | 72 | 1 minute/kb | |
| Final Extension | 72 | 5 minutes | 1 |
| Hold | 4 | ∞ | 1 |
*The optimal annealing temperature is primer-dependent and should be determined empirically using a gradient PCR.
Troubleshooting Guides
Issue 1: No PCR Product or Weak Amplification
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor DNA Quality/Quantity | - Verify DNA integrity on an agarose gel. - Ensure A260/A280 ratio is 1.8-2.0. - Increase DNA template amount. |
| Suboptimal Annealing Temperature | - Perform a gradient PCR to determine the optimal annealing temperature. Start with a range of 55°C to 65°C. |
| Incorrect Primer Design/Concentration | - Verify primer sequences and specificity using BLAST. - Optimize primer concentration (0.1 - 1.0 µM). |
| PCR Inhibitors | - Re-purify DNA using a column-based kit. - Dilute the DNA template to reduce inhibitor concentration. |
| Enzyme or Reagent Issues | - Use fresh aliquots of Taq polymerase, dNTPs, and buffers. - Ensure proper storage of all reagents. |
Issue 2: Non-Specific Bands or Primer-Dimers
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Annealing Temperature is Too Low | - Increase the annealing temperature in 2°C increments. |
| High Primer Concentration | - Reduce the final primer concentration in the reaction. |
| Excessive DNA Template | - Decrease the amount of genomic DNA in the reaction. |
| Magnesium Chloride (MgCl2) Concentration is Too High | - Optimize MgCl2 concentration. Test a range from 1.5 mM to 2.5 mM.[1] |
| Contamination | - Use aerosol-resistant pipette tips. - Prepare PCR master mixes in a designated clean area. - Run a no-template control (NTC) to check for contamination. |
Data Presentation
Table 1: Annealing Temperature Optimization for MBD5 PCR
| Annealing Temperature (°C) | Result | Observations |
| 55 | Weak band, some non-specific products | Suboptimal, potential for off-target amplification. |
| 58 | Strong, specific band | Good starting point for optimization. |
| 60 | Optimal, strong, and specific band | Recommended for the specified primer set. |
| 62 | Decreased band intensity | Temperature may be too high for efficient primer binding. |
| 65 | No amplification | Annealing temperature is too high. |
Table 2: Magnesium Chloride (MgCl2) Concentration Optimization
| MgCl2 Concentration (mM) | Result | Observations |
| 1.0 | No or weak amplification | Insufficient Mg2+ for Taq polymerase activity. |
| 1.5 | Strong, specific band | Optimal for many standard PCR reactions. |
| 2.0 | Strong band, potential for minor non-specific products | Generally acceptable, but may require further optimization. |
| 2.5 | Increased non-specific bands | High Mg2+ concentration can reduce enzyme fidelity. |
Visualizations
Caption: Experimental workflow for MBD5 genotyping PCR.
Caption: Logical workflow for troubleshooting MBD5 PCR issues.
References
improving the efficiency of MBD5 gene knockdown
Welcome to the technical support center for MBD5 gene knockdown. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at reducing the expression of the MBD5 gene.
Frequently Asked Questions (FAQs)
Q1: What is the function of the MBD5 gene?
The MBD5 (Methyl-CpG Binding Domain Protein 5) gene encodes a protein that is part of the methyl-CpG-binding domain (MBD) family. This protein is believed to play a role in regulating gene expression and is important for neurological functions such as learning and memory.[1][2] Mutations, deletions, or duplications of the MBD5 gene are associated with MBD5-associated neurodevelopmental disorder (MAND), which can cause intellectual disability, developmental delays, and seizures.[2]
Q2: Which techniques can be used for MBD5 gene knockdown?
Several techniques can be employed to reduce MBD5 gene expression, including:
-
siRNA (small interfering RNA): Provides transient knockdown of MBD5 expression.
-
shRNA (short hairpin RNA): Can be used for stable, long-term knockdown of MBD5 and is often delivered using lentiviral vectors.
-
CRISPR-Cas9: Allows for permanent gene knockout by introducing mutations in the MBD5 gene.[3]
Q3: How can I validate the knockdown of MBD5?
MBD5 knockdown should be validated at both the mRNA and protein levels:
-
mRNA level: Quantitative real-time PCR (qPCR) is the most direct method to measure the reduction in MBD5 mRNA.
-
Protein level: Western blotting can be used to assess the decrease in MBD5 protein levels. However, finding a suitable antibody for MBD5 that works reliably in western blots can be challenging.
Q4: What are some common challenges when performing MBD5 knockdown?
Researchers may encounter several challenges, including:
-
Low knockdown efficiency.
-
Off-target effects.
-
Cellular toxicity from transfection reagents or viral vectors.
-
Difficulty in validating protein knockdown due to antibody availability.
-
The effects of MBD5 reduction can be subtle and highly dependent on the cell type.[3][4]
Troubleshooting Guides
Low Knockdown Efficiency
Problem: MBD5 mRNA or protein levels are not significantly reduced after knockdown.
| Potential Cause | Recommended Solution |
| Suboptimal siRNA/shRNA/gRNA Design | - For siRNA/shRNA, test multiple sequences targeting different regions of the MBD5 transcript. Some vendors offer pools of multiple siRNA sequences. - For CRISPR, use validated gRNA design tools that provide on-target efficiency scores. Test multiple gRNAs. |
| Inefficient Delivery | - Optimize the concentration of the transfection reagent and siRNA/plasmid. - For lentiviral delivery of shRNA, determine the optimal multiplicity of infection (MOI) for your cell line. - Ensure cells are healthy and at the optimal confluency for transfection/transduction. - For difficult-to-transfect cells like neurons or iPSCs, consider using specialized transfection reagents or electroporation. |
| Incorrect Validation Method | - Use validated qPCR primers for MBD5 to accurately measure mRNA levels. - For Western blotting, ensure the antibody is specific and validated for MBD5. Include positive and negative controls. - Assess knockdown at multiple time points to account for mRNA and protein turnover rates. |
| Cell Line Specific Effects | The efficiency of knockdown can vary between different cell lines. Optimization of the protocol is required for each new cell line.[3] |
High Cell Toxicity or Death
Problem: Significant cell death is observed after transfection or transduction.
| Potential Cause | Recommended Solution |
| Toxicity of Transfection Reagent | - Reduce the concentration of the transfection reagent. - Test different transfection reagents to find one that is less toxic to your specific cell line. - Change the medium 4-6 hours after transfection to remove the transfection complexes. |
| High Lentiviral Titer (MOI) | - Reduce the MOI used for transduction. A high viral load can be toxic to cells. - Purify the lentiviral particles to remove contaminants from the production process. |
| Off-Target Effects | - Use a scrambled siRNA/shRNA or non-targeting gRNA as a negative control to assess baseline toxicity. - Perform off-target analysis using bioinformatics tools and validate any potential off-target effects experimentally. |
Experimental Protocols
siRNA-Mediated Knockdown of MBD5 in SH-SY5Y Cells
This protocol is a general guideline and should be optimized for your specific experimental conditions. One study achieved approximately 60% knockdown of MBD5 in SH-SY5Y cells using a specific Silencer Select predestined siRNA.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
MBD5-targeting siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction and qPCR analysis
Protocol:
-
Cell Seeding: The day before transfection, seed SH-SY5Y cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 20-50 pmol of siRNA into Opti-MEM™ to a final volume of 100 µL.
-
In a separate tube, dilute 5-10 µL of Lipofectamine™ RNAiMAX into Opti-MEM™ to a final volume of 100 µL and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Extract total RNA and perform qPCR to determine the relative expression of MBD5 mRNA, normalized to a housekeeping gene.
-
For protein analysis, lyse the cells and perform a Western blot.
-
Quantitative Data Example:
| Target | siRNA Concentration | Transfection Reagent | Cell Line | Knockdown Efficiency (mRNA) |
| MBD5 | Not specified | Silencer Select | SH-SY5Y | ~60% |
Note: This table is based on limited available data and is for illustrative purposes. Researchers should perform their own optimization experiments.
Lentiviral-shRNA Mediated Knockdown of MBD5
This protocol provides a general workflow for stable MBD5 knockdown using lentiviral-delivered shRNA.
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA transfer plasmid targeting MBD5 and a non-targeting control
-
Transfection reagent for viral production (e.g., PEI)
-
Target cells (e.g., primary neurons, iPSCs)
-
Polybrene
-
Reagents for viral titration, RNA extraction, and qPCR
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA transfer plasmid and packaging plasmids.
-
Harvest the viral supernatant 48 and 72 hours post-transfection.
-
Concentrate the virus if necessary and determine the viral titer.
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
Add the lentiviral particles to the cells at various MOIs in the presence of polybrene (4-8 µg/mL).
-
Incubate for 24 hours, then replace the virus-containing medium with fresh medium.
-
-
Selection and Validation:
-
If the shRNA plasmid contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for transduced cells.
-
Expand the stable cell line and validate MBD5 knockdown using qPCR and Western blot.
-
CRISPR-Cas9 Mediated Knockout of MBD5
This protocol outlines the general steps for creating an MBD5 knockout cell line.
Materials:
-
Target cells (e.g., iPSCs)
-
CRISPR-Cas9 plasmid or RNP complex containing a gRNA targeting MBD5
-
Transfection/electroporation system suitable for the target cells
-
Reagents for single-cell cloning and genomic DNA analysis
Protocol:
-
gRNA Design: Design and validate gRNAs targeting a critical exon of MBD5 using online tools.[3]
-
Delivery of CRISPR Components: Transfect or electroporate the target cells with the CRISPR-Cas9 components.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Genotyping: Once clones have expanded, extract genomic DNA and screen for mutations in the MBD5 target site using PCR and Sanger sequencing or next-generation sequencing.
-
Validation of Knockout: Confirm the absence of MBD5 protein expression in knockout clones by Western blot.
Visualizations
Experimental Workflow for siRNA Knockdown
Caption: Workflow for transient MBD5 knockdown using siRNA.
Troubleshooting Logic for Low Knockdown Efficiency
Caption: Decision tree for troubleshooting low MBD5 knockdown.
MBD5 Signaling Pathway (Hypothesized)
As the precise signaling pathways involving MBD5 are still under investigation, a detailed pathway diagram is not yet established. However, research suggests that MBD5 plays a role in gene regulation. A simplified conceptual diagram is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional consequences of MBD5 disruption in mouse brain and CRISPR-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional consequences of MBD5 disruption in mouse brain and CRISPR-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
MBD5 Mutant Cell Line Technical Support Center
Welcome to the technical support center for researchers working with MBD5 mutant cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the culture and experimental use of these cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the function of MBD5 and why is it studied?
Methyl-CpG binding domain protein 5 (MBD5) is a protein involved in the regulation of gene expression. It is believed to play a crucial role in neurological functions such as learning, memory, and behavior, as well as in the growth, proliferation, and differentiation of various cell types.[1] Mutations, deletions, or duplications in the MBD5 gene can lead to an abnormal amount of the MBD5 protein, which is associated with MBD5-associated neurodevelopmental disorder (MAND), a condition characterized by intellectual disability, developmental delay, seizures, and features of autism spectrum disorder.[1][2] Studying MBD5 mutant cell lines allows researchers to investigate the molecular mechanisms underlying these disorders.
Q2: What are the expected phenotypic characteristics of MBD5 mutant cell lines in culture?
Studies using mouse models with a heterozygous mutation in the Mbd5 gene (Mbd5+/GT) have shown that primary neuronal cultures from these animals exhibit significantly reduced neurite outgrowth and fewer branching points compared to wild-type neurons.[3] This suggests a role for MBD5 in proper neuronal development and maturation.[4] Additionally, these mice are smaller than their wild-type littermates, which may translate to a slower proliferation rate in cultured cells.[2][3] Transcriptome analysis of neural progenitor cells (NPCs) with a deletion including the MBD5 gene has revealed dysregulation of genes associated with autism and involved in critical signaling pathways.[5]
Q3: Are there any specific safety precautions I should take when culturing MBD5 mutant cell lines?
Standard biosafety level 1 (BSL-1) practices are typically sufficient for handling MBD5 mutant cell lines. However, if you are working with patient-derived induced pluripotent stem cells (iPSCs) or their derivatives, it is essential to follow the specific safety guidelines and regulations of your institution for handling human-derived materials.
Troubleshooting Guides
Problem 1: Slow Proliferation or Low Cell Yield
Symptoms:
-
Fewer cells than expected after passaging.
-
Increased doubling time compared to wild-type or parental cell lines.
-
Difficulty reaching sufficient cell numbers for experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inherent slower growth phenotype | MBD5 is involved in cell proliferation, and its disruption may lead to a reduced growth rate. Plan for longer culture times and seed cells at a higher density. |
| Suboptimal culture conditions | Ensure the use of recommended media and supplements for your specific cell type (e.g., neural progenitor cells, neurons). Optimize seeding density to avoid both sparse and overly confluent cultures. |
| Cellular stress | Minimize handling stress. Use pre-warmed media for all manipulations. Avoid harsh dissociation methods; consider using gentler enzyme-free dissociation reagents. |
| Mycoplasma contamination | Regularly test your cultures for mycoplasma contamination, as this can significantly impact cell growth. |
Problem 2: Reduced Neurite Outgrowth and Poor Neuronal Morphology
Symptoms:
-
Neurons fail to extend long, complex neurites.
-
Reduced number of primary neurites and branching points.
-
Poor formation of neuronal networks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Intrinsic effect of MBD5 mutation | MBD5 haploinsufficiency has been shown to cause a deficiency in neurite outgrowth.[2][3] While this phenotype may not be fully rescued, optimizing culture conditions can help. |
| Suboptimal coating of culture vessels | Ensure proper coating of plates or coverslips with adhesion factors like Poly-D-Lysine and Laminin. Follow established protocols for coating to promote neuronal attachment and neurite extension.[1][6] |
| Inappropriate cell density | Both too low and too high seeding densities can negatively impact neurite outgrowth. Perform a cell titration experiment to determine the optimal seeding density for your MBD5 mutant neurons. |
| Insufficient growth factor support | Ensure that the neuronal culture medium is supplemented with the appropriate neurotrophic factors (e.g., BDNF, GDNF) at optimal concentrations to support neuronal survival and neurite extension. |
| Presence of inhibitory factors | If co-culturing with other cell types, such as astrocytes, ensure that the astrocytes are healthy. Stressed or senescent astrocytes can release factors that inhibit neurite outgrowth.[7] |
Experimental Protocols
Protocol 1: Generation of MBD5 Knockout iPSCs using CRISPR-Cas9
This protocol provides a general workflow for creating MBD5 knockout induced pluripotent stem cells (iPSCs) using CRISPR-Cas9 technology.
Materials:
-
Healthy iPSC line
-
CRISPR-Cas9 plasmids (containing Cas9 nuclease and MBD5-specific guide RNA)
-
Lipofectamine Stem Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
mTeSR™1 medium
-
Matrigel-coated plates
-
Puromycin (for selection)
-
PCR reagents for genomic DNA extraction and analysis
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Plasmid Preparation: Design and clone two gRNAs targeting a critical exon of the MBD5 gene into a Cas9 expression vector.
-
iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Transfection:
-
On the day of transfection, replace the medium with fresh, pre-warmed mTeSR™1.
-
Prepare the CRISPR-Cas9 plasmid-lipid complexes in Opti-MEM I medium according to the Lipofectamine Stem manufacturer's protocol.
-
Add the complexes dropwise to the iPSCs.
-
Incubate for 24 hours.
-
-
Selection:
-
After 24 hours, replace the medium with fresh mTeSR™1 containing the appropriate concentration of puromycin for selection.
-
Continue puromycin selection for 48 hours.
-
-
Clonal Expansion:
-
After selection, allow the surviving colonies to grow.
-
Manually pick well-isolated colonies and transfer them to individual wells of a Matrigel-coated 96-well plate.
-
Expand the clonal populations.
-
-
Genotyping:
-
Once the clones have expanded, harvest a portion of the cells for genomic DNA extraction.
-
Perform PCR to amplify the targeted region of the MBD5 gene.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) that result in a knockout.
-
Protocol 2: Maintenance and Differentiation of MBD5 Mutant Neural Progenitor Cells (NPCs)
This protocol outlines the steps for maintaining and differentiating MBD5 mutant NPCs, which can be derived from knockout iPSCs.
Materials:
-
MBD5 mutant NPC line
-
Matrigel-coated plates
-
NPC expansion medium (e.g., DMEM/F12 with N2 and B27 supplements, FGF2)
-
Neuronal differentiation medium (e.g., Neurobasal medium with N2 and B27 supplements, BDNF, GDNF, and ascorbic acid)
-
Accutase for cell dissociation
Procedure:
-
Thawing NPCs:
-
Rapidly thaw the cryovial of NPCs in a 37°C water bath.
-
Transfer the cells to a conical tube containing pre-warmed NPC expansion medium.
-
Centrifuge, resuspend the cell pellet in fresh expansion medium, and plate on a Matrigel-coated plate.
-
-
Maintenance of NPCs:
-
Culture NPCs in NPC expansion medium, changing the medium every other day.
-
Passage the cells using Accutase when they reach 80-90% confluency.
-
Re-plate the cells at the desired density on new Matrigel-coated plates.
-
-
Neuronal Differentiation:
-
When NPCs are ready for differentiation, replace the expansion medium with neuronal differentiation medium.
-
Continue to culture the cells, changing half of the differentiation medium every 2-3 days.
-
Neuronal morphology, including neurite outgrowth, can typically be observed within the first week of differentiation and will continue to mature over several weeks.
-
Signaling Pathways and Workflows
MBD5 haploinsufficiency has been linked to the dysregulation of several key signaling pathways involved in development and cell fate.
MBD5 and the Hippo Signaling Pathway
Transcriptome analysis of NPCs with a 2q23.1 deletion, which includes the MBD5 gene, has shown alterations in the expression of genes within the Hippo signaling pathway.[5] The Hippo pathway is crucial for controlling organ size by regulating cell proliferation and apoptosis.
Caption: The Hippo signaling pathway. MBD5 dysregulation may impact core components of this pathway.
Experimental Workflow: From iPSC to Neuronal Analysis
The following diagram illustrates a typical experimental workflow for studying MBD5 mutant phenotypes in a human cell model.
Caption: Workflow for studying MBD5 mutations using patient-derived iPSCs and isogenic controls.
References
- 1. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Molecular Aspects of MBD5-Associated Neurodevelopmental Disorder (MAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Transcriptional consequences of MBD5 disruption in mouse brain and CRISPR-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MBD5 Haploinsufficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 7. criver.com [criver.com]
MBD5 Plasmid Transfection Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their MBD5 plasmid transfection protocols.
Frequently Asked Questions (FAQs)
Q1: What is the function of the MBD5 protein?
A1: The MBD5 gene provides instructions for making the MBD5 protein, which is believed to regulate the activity of other genes involved in neurological functions like learning, memory, and behavior.[1][2][3] It also appears to play a role in the growth, division, and maturation of various cell types.[1][2][3]
Q2: Why is MBD5 plasmid transfection important for research?
A2: Transfecting cells with an MBD5 plasmid allows researchers to study the effects of its overexpression or to express a particular variant of the protein. This is crucial for understanding its role in normal cellular processes and in MBD5-associated neurodevelopmental disorder (MAND).[1][2][3][4] Proper dosage of the MBD5 protein is critical for normal neurodevelopment, as both too little (haploinsufficiency) and too much (overexpression) can lead to similar clinical features.[5]
Q3: What are the main challenges associated with MBD5 plasmid transfection?
A3: The MBD5 gene is relatively large, which can present challenges for transfection. Large plasmids can have lower transfection efficiencies and may induce cellular stress or toxicity.[6] Therefore, optimizing the transfection protocol is critical for successful experiments.
Q4: Which cell lines are suitable for MBD5 plasmid transfection?
A4: Commonly used cell lines for MBD5 transfection studies include HEK293T and HeLa cells. For research focused on neurodevelopmental aspects, induced pluripotent stem cell (iPSC)-derived neural progenitor cells (NPCs) are also utilized. Transfection efficiency can vary significantly between different cell types.[7]
Q5: What are the expected outcomes after successful MBD5 transfection?
A5: Successful transfection should result in the expression of the MBD5 protein. Downstream, this may influence neurite outgrowth and branching in neuronal cells.[8] Transcriptome analysis of cells with altered MBD5 expression has shown changes in genes associated with the TGFβ and Hippo signaling pathways, as well as DNA replication and cell cycle regulation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal DNA-to-reagent ratio. | Optimize the ratio of plasmid DNA to transfection reagent. Create a matrix of different concentrations to find the most effective combination. |
| Low-quality plasmid DNA. | Ensure the plasmid DNA is of high purity with an A260/A280 ratio of 1.8-2.0. Use an endotoxin-free preparation kit. | |
| Cell confluency is too high or too low. | Seed cells the day before transfection to reach 70-90% confluency at the time of the experiment. | |
| Incorrect transfection reagent for the cell type. | Some cell lines are more difficult to transfect than others. Consider trying a different transfection reagent (e.g., lipid-based, polymer-based) or method (e.g., electroporation). | |
| High Cell Death/Toxicity | MBD5 overexpression is toxic to the cells. | Reduce the amount of MBD5 plasmid used in the transfection. It is also important to confirm that the observed toxicity is not due to the transfection reagent itself by including a control with the reagent and a mock plasmid. |
| Transfection reagent concentration is too high. | Lower the concentration of the transfection reagent. Refer to the manufacturer's protocol for recommended ranges. | |
| Extended exposure to transfection complexes. | For sensitive cell lines, consider changing the medium 4-6 hours after adding the transfection complexes. | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range, as transfection efficiency can decrease with higher passage numbers. |
| Inconsistent cell density at the time of transfection. | Ensure that cells are plated at the same density for each experiment to achieve consistent confluency. | |
| Variability in plasmid DNA preparation. | Use the same batch of high-quality plasmid DNA for a set of related experiments to minimize variability. |
Experimental Protocols
Protocol: MBD5 Plasmid Transfection in HEK293T Cells using Lipid-Based Reagent
This protocol provides a starting point for transfecting a large plasmid encoding MBD5 into HEK293T cells. Optimization may be required.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MBD5 plasmid DNA (high purity, endotoxin-free)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 2000 or similar)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2.5 x 10^5 cells per well).
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Transfection Complex Preparation (per well):
-
Tube A: Dilute 2.5 µg of MBD5 plasmid DNA into 250 µL of reduced-serum medium. Mix gently.
-
Tube B: Dilute 5 µL of the lipid-based transfection reagent into 250 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Remove the growth medium from the wells of the 6-well plate containing the HEK293T cells.
-
Add the 500 µL of the DNA-lipid complex mixture dropwise to each well.
-
Add 1.5 mL of fresh, pre-warmed complete growth medium to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection Analysis:
-
After 24-48 hours, cells can be harvested for analysis.
-
To assess MBD5 expression, you can perform qRT-PCR to measure MBD5 mRNA levels or a Western blot to detect the MBD5 protein.
-
Visualizations
References
- 1. storymd.com [storymd.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. MBD5-associated neurodevelopmental disorder: MedlinePlus Genetics [medlineplus.gov]
- 4. Simons Searchlight | MBD5-Associated Neurodevelopmental Disorder or MAND [simonssearchlight.org]
- 5. Clinical and Molecular Aspects of MBD5-Associated Neurodevelopmental Disorder (MAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
solutions for low yield in MBD5 protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with low yield during MBD5 protein purification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low yield of purified MBD5 protein?
Low yield in MBD5 protein purification can stem from several factors throughout the expression and purification workflow. Key issues often include:
-
Low Expression Levels: The expression of MBD5 in the host system might be suboptimal.
-
Protein Insolubility: MBD5 may form insoluble aggregates known as inclusion bodies.[1]
-
Inefficient Cell Lysis: Incomplete disruption of host cells can lead to a significant loss of target protein.
-
Suboptimal Binding to Affinity Resin: The affinity tag on the MBD5 protein may not be accessible, or the binding conditions may not be ideal.
-
Protein Degradation: Proteases from the host cell can degrade MBD5 during purification.
-
Losses During Elution and Downstream Steps: Protein may be lost due to inefficient elution from the column or precipitation after elution.
Q2: How can I improve the expression of soluble MBD5 protein?
To enhance the expression of soluble MBD5, consider the following strategies:
-
Codon Optimization: Optimizing the codon usage of the MBD5 gene to match the expression host (e.g., E. coli) can significantly improve translation efficiency and protein yield.[2][3]
-
Choice of Expression System and Host Strain: Different E. coli strains are optimized for various purposes, such as enhancing disulfide bond formation or reducing protease activity.
-
Lower Induction Temperature: Reducing the temperature (e.g., to 16-25°C) after inducing protein expression can slow down protein synthesis, allowing more time for proper folding and reducing the formation of inclusion bodies.[1]
-
Optimize Inducer Concentration: Titrating the concentration of the inducing agent (e.g., IPTG) can help control the rate of protein expression and improve solubility.
-
Use of Solubility-Enhancing Fusion Tags: Fusing MBD5 with a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or NusA, can significantly improve its solubility.[4][5]
Q3: My MBD5 protein is expressed but is found in inclusion bodies. What should I do?
If MBD5 is sequestered in inclusion bodies, you will need to solubilize the aggregated protein and then refold it into its active conformation. This typically involves:
-
Isolation and Washing of Inclusion Bodies: After cell lysis, the dense inclusion bodies can be pelleted by centrifugation and washed to remove contaminating proteins and cellular debris.[6]
-
Solubilization: The washed inclusion bodies are then solubilized using strong denaturants like 8M urea or 6M guanidine hydrochloride (Gnd-HCl).[6]
-
Refolding: The solubilized, denatured protein is then refolded by slowly removing the denaturant, often through methods like dialysis or rapid dilution into a refolding buffer.[7][8] This buffer typically contains additives to prevent re-aggregation and promote proper folding.
Troubleshooting Guide for Low MBD5 Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues during MBD5 protein purification.
Problem: Low or no detectable MBD5 expression on SDS-PAGE.
| Possible Cause | Suggested Solution |
| Suboptimal Codon Usage | Synthesize a codon-optimized MBD5 gene for your expression host.[2] |
| Inefficient Transcription/Translation | Ensure the expression vector has a strong promoter and an efficient ribosome binding site. |
| Toxicity of MBD5 to Host Cells | Use a tightly regulated expression system (e.g., pET vectors with a T7 promoter) and check for cell viability post-induction. |
Problem: MBD5 is expressed, but the majority is in the insoluble fraction (inclusion bodies).
| Possible Cause | Suggested Solution |
| High Expression Rate | Lower the induction temperature to 16-25°C and reduce the inducer concentration.[1] |
| Improper Protein Folding | Co-express molecular chaperones to assist in proper folding. |
| Intrinsic Properties of MBD5 | Fuse MBD5 to a solubility-enhancing tag like MBP or NusA.[4][5] |
| Disulfide Bond Formation Issues | If MBD5 has cysteines, consider using an expression host that promotes disulfide bond formation in the cytoplasm (e.g., SHuffle strains). |
Problem: MBD5 is soluble, but the yield after affinity chromatography is low.
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Optimize lysis conditions. For mechanical lysis like sonication, ensure sufficient duration and power. For enzymatic lysis, ensure optimal buffer conditions.[6] |
| Inaccessible Affinity Tag | If using a His-tag, ensure it is not buried within the folded protein structure. Consider moving the tag to the other terminus.[9] |
| Suboptimal Binding Conditions | Adjust the pH and salt concentration of the binding buffer. For His-tagged proteins, ensure no EDTA is present in the lysis buffer. |
| Inefficient Elution | Optimize the elution buffer. For His-tagged proteins, a gradient of imidazole may improve elution. For MBP-tagged proteins, ensure sufficient maltose concentration. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process. |
Data Presentation: Improving MBD5 Purification Yield
The following table presents hypothetical data from a series of experiments aimed at optimizing the yield of soluble MBD5.
| Experiment | Expression Conditions | Fusion Tag | Soluble MBD5 Yield (mg/L of culture) | Purity (%) |
| 1. Initial Trial | 37°C, 1 mM IPTG | 6xHis | 0.5 | >85 |
| 2. Codon Optimization | 37°C, 1 mM IPTG | 6xHis | 1.2 | >85 |
| 3. Lower Induction Temp. | 18°C, 0.5 mM IPTG | 6xHis | 2.5 | >90 |
| 4. Solubility Tag | 18°C, 0.5 mM IPTG | NusA-6xHis | 8.0 | >90 |
Experimental Protocols
Protocol: MBD5 Inclusion Body Solubilization and Refolding
This protocol provides a general framework for recovering MBD5 from inclusion bodies. Optimization may be required for your specific construct.
1. Inclusion Body Isolation and Washing: a. Resuspend the cell pellet from 1L of culture in 30-40 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors). b. Lyse the cells using a high-pressure homogenizer or sonication. c. Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. d. Decant the supernatant. Resuspend the pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane contaminants.[6] e. Repeat the centrifugation and washing steps at least twice.
2. Solubilization: a. Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 8 M Urea or 6 M Gnd-HCl, 10 mM DTT).[6] b. Incubate with gentle agitation for 1-2 hours at room temperature until the pellet is fully dissolved. c. Centrifuge at 15,000 x g for 20 minutes to remove any remaining insoluble material. The supernatant contains the denatured MBD5.
3. Refolding by Rapid Dilution: a. Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione). L-arginine is an additive that helps to suppress protein aggregation. b. Slowly add the solubilized MBD5 solution to the refolding buffer with gentle stirring, aiming for a 1:100 dilution to rapidly decrease the denaturant concentration. c. Incubate the refolding mixture at 4°C for 12-24 hours.
4. Purification of Refolded MBD5: a. Concentrate the refolded protein solution using an appropriate method (e.g., tangential flow filtration or centrifugal concentrators). b. Proceed with affinity chromatography (e.g., Ni-NTA for His-tagged MBD5) to purify the correctly folded protein.
Visualizations
Caption: Troubleshooting workflow for low MBD5 protein yield.
Caption: Decision process for MBD5 inclusion body purification.
Caption: Relationship between factors affecting MBD5 yield.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Their Folding Is Either Spontaneous or Chaperone-Mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 7. biotechrep.ir [biotechrep.ir]
- 8. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. realgenelabs.com [realgenelabs.com]
strategies to reduce off-target effects in MBD5 CRISPR experiments
Welcome to the technical support center for MBD5 CRISPR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure the success of their genomic editing studies targeting the MBD5 gene.
Troubleshooting Guides
This section addresses specific issues that may arise during your CRISPR experiments, offering actionable solutions to mitigate off-target effects.
Issue: High frequency of off-target mutations detected in sequencing results.
Possible Cause 1: Suboptimal guide RNA (gRNA) design. Your gRNA may have significant homology to other sites in the genome, leading to off-target cleavage.
Solution:
-
In Silico Analysis: Utilize computational tools to design gRNAs with high on-target scores and minimal predicted off-target sites.[1][2][3][4] These tools assess gRNA specificity against the entire genome.[2]
-
gRNA Sequence Optimization:
dot
Caption: Workflow for designing and validating optimal gRNAs for MBD5 targeting.
Possible Cause 2: High concentration or prolonged expression of Cas9 and gRNA. Continuous expression of the CRISPR components increases the likelihood of off-target cleavage.[5]
Solution:
-
Use Ribonucleoprotein (RNP) Complexes: Deliver Cas9 protein and gRNA as an RNP complex instead of plasmid DNA.[1][7] RNPs are active upon delivery and are rapidly degraded by the cell, limiting the time available for off-target activity.[1][7]
-
Optimize Component Concentrations: Titrate the concentrations of Cas9 and gRNA to find the lowest effective concentration that maintains high on-target editing efficiency while minimizing off-target effects. Some studies suggest a gRNA:Cas9 ratio of 2:1 or 3:1 can be effective.[5]
Possible Cause 3: Use of wild-type Cas9 nuclease. Standard SpCas9 can tolerate some mismatches between the gRNA and DNA, leading to off-target cleavage.
Solution:
-
Employ High-Fidelity Cas9 Variants: Utilize engineered Cas9 variants such as SpCas9-HF1, eSpCas9(1.1), or HypaCas9, which have been designed to reduce non-specific DNA contacts and have been shown to have undetectable or significantly reduced genome-wide off-target effects.[8][9][10]
Issue: Inconsistent or low on-target editing efficiency for MBD5.
Possible Cause 1: Poor gRNA activity. Not all gRNAs are created equal; some will inherently be more effective than others.
Solution:
-
Test Multiple gRNAs: It is recommended to design and test at least three different gRNAs for your MBD5 target to identify the most efficient one.[4]
-
Follow Design Best Practices: Ensure your gRNA design adheres to established principles, such as targeting a critical region of the MBD5 gene and having an optimal GC content.[5][11][12]
Possible Cause 2: Inefficient delivery of CRISPR components. The method of delivering Cas9 and gRNA into your target cells may not be optimal.
Solution:
-
Optimize Transfection/Electroporation Protocols: Systematically optimize your delivery parameters, such as reagent concentrations, cell density, and electrical settings for electroporation.
-
Consider Different Delivery Methods: If plasmid transfection is yielding low efficiency, consider lentiviral transduction for stable expression or direct delivery of RNP complexes, which can be more efficient in certain cell types.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce off-target effects in MBD5 CRISPR experiments?
The key strategies can be categorized as follows:
-
gRNA Design: Utilize bioinformatics tools to design highly specific gRNAs.[2][3][4]
-
Cas9 Nuclease Selection: Employ high-fidelity Cas9 variants to decrease tolerance for mismatched binding.[8][9][10]
-
Delivery Method: Use RNP complexes for transient expression of CRISPR components.[1][7]
-
Concentration Optimization: Titrate the amount of Cas9 and gRNA to the lowest effective concentration.[5]
dot
Caption: Key strategies to minimize off-target effects in CRISPR experiments.
Q2: Which high-fidelity Cas9 variant is best for my MBD5 experiment?
Several high-fidelity Cas9 variants have been developed to reduce off-target effects. The choice may depend on the specific gRNA sequence and the cell type.
| Cas9 Variant | Key Features | Reference |
| SpCas9-HF1 | Harbors mutations that reduce non-specific DNA contacts. Retains on-target activity comparable to wild-type SpCas9 for most gRNAs. | [8] |
| eSpCas9(1.1) | Engineered for increased specificity. Can sometimes show reduced on-target activity with certain gRNAs. | [13] |
| HypaCas9 | A hyper-accurate Cas9 variant with significantly reduced off-target activity. | [10] |
| Sniper-Cas9 | Developed for high-fidelity with high on-target activity. | [10] |
It is advisable to consult the primary literature for each variant to assess its suitability for your specific application.
Q3: How can I detect off-target effects in my MBD5 edited cells?
There are two main approaches for identifying off-target mutations:
-
Computational Prediction followed by Targeted Sequencing: Use online tools to predict potential off-target sites based on your gRNA sequence. Then, use PCR to amplify these specific regions and sequence them to check for mutations.[14][15]
-
Unbiased, Genome-Wide Detection Methods: These methods do not rely on predictions and can identify off-target events across the entire genome.[15][16]
| Method | Description | Advantages | Limitations |
| GUIDE-seq | Integration of a double-stranded oligodeoxynucleotide (dsODN) at sites of double-strand breaks (DSBs). | Cell-based, sensitive. | Requires dsODN transfection. |
| Digenome-seq | In vitro digestion of genomic DNA with Cas9 RNP followed by whole-genome sequencing.[17] | Unbiased, highly sensitive, captures RNA/DNA bulges.[17] | In vitro method may not fully represent in vivo events. |
| CIRCLE-seq | In vitro selection and amplification of circularly permuted DNA that has been cleaved by Cas9. | Highly sensitive for detecting nuclease off-target sites. | In vitro method. |
| DISCOVER-seq | Utilizes the recruitment of the DNA repair factor MRE11 to identify DSBs genome-wide.[14] | Applicable in vivo and in vitro, detects on- and off-target events simultaneously.[14] | May be influenced by the cellular DNA repair state. |
| Whole-Genome Sequencing (WGS) | Sequencing the entire genome of edited and control cells to identify all mutations.[15][17] | Comprehensive and unbiased.[17] | Can be costly and may lack the sensitivity to detect low-frequency off-target events in a population of cells.[15][17] |
dot
Caption: Overview of methods for detecting CRISPR off-target effects.
Q4: What is the recommended experimental protocol for minimizing off-target effects when targeting MBD5?
The following protocol outlines a general workflow designed to maximize on-target efficiency while minimizing off-target events.
Experimental Protocol: High-Fidelity MBD5 Gene Editing
-
gRNA Design and Selection:
-
Input the MBD5 target sequence into a reputable gRNA design tool (e.g., IDT Custom Alt-R™, Benchling).[2][4]
-
Select 3-4 gRNAs with the highest on-target scores and the lowest number of predicted off-target sites.
-
Synthesize these gRNAs as high-quality, chemically modified single-guide RNAs (sgRNAs) or as separate crRNA and tracrRNA components.
-
-
RNP Complex Formation:
-
Reconstitute a high-fidelity Cas9 nuclease (e.g., Alt-R S.p. HiFi Cas9 Nuclease 3NLS) and the gRNA components according to the manufacturer's instructions.
-
Incubate the Cas9 protein and gRNA at the recommended temperature and time to form the RNP complex. A molar ratio of 1.2:1 (gRNA:Cas9) is a good starting point.
-
-
Cell Culture and Delivery:
-
Culture your target cells under optimal conditions to ensure they are healthy and in the logarithmic growth phase at the time of transfection.
-
Optimize the delivery of the RNP complex using nucleofection or electroporation, as these methods are highly efficient for RNP delivery. Perform a titration of the RNP concentration to identify the lowest dose that provides sufficient on-target editing.
-
-
On-Target Editing Analysis:
-
Harvest a portion of the cells 48-72 hours post-transfection.
-
Isolate genomic DNA.
-
Amplify the MBD5 target region using PCR.
-
Analyze the editing efficiency using a mismatch cleavage assay (e.g., T7E1) or by Sanger sequencing and subsequent analysis (e.g., TIDE, ICE).
-
-
Off-Target Analysis:
-
Based on the results of the on-target analysis, select the cells edited with the most efficient gRNA.
-
Perform an unbiased, genome-wide off-target analysis method such as GUIDE-seq or Digenome-seq to empirically identify any off-target sites.[17][18]
-
Alternatively, use computational tools to predict the top potential off-target sites and perform targeted deep sequencing on these loci.
-
-
Clonal Isolation and Validation (if required):
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchling.com [benchling.com]
- 3. CRISPR guide RNA design for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 7. google.com [google.com]
- 8. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets [dash.harvard.edu]
- 9. jwatch.org [jwatch.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 15. mdpi.com [mdpi.com]
- 16. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 17. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 18. sg.idtdna.com [sg.idtdna.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of behavioral assays in mouse models of MBD5-associated neurodevelopmental disorder (MAND).
Frequently Asked Questions (FAQs)
Q1: What is MBD5 and why is it important for behavioral research?
Methyl-CpG binding domain protein 5 (MBD5) is a protein crucial for brain development and function.[1][2] The MBD5 gene provides instructions for making this protein, which is believed to regulate the activity of other genes involved in neurological functions like learning, memory, and behavior.[3] Mutations, deletions, or duplications of the MBD5 gene can lead to MBD5-associated neurodevelopmental disorder (MAND), a condition characterized by intellectual disability, developmental delay, speech impairment, seizures, and autistic-like behaviors.[1][3] Mouse models with alterations in the Mbd5 gene are therefore valuable tools to study the underlying mechanisms of MAND and to test potential therapeutic interventions.
Q2: What are the common behavioral phenotypes observed in MBD5 mutant mice?
Mouse models with MBD5 haploinsufficiency, such as the Mbd5+/GT gene-trap model, replicate many of the hallmark features of MAND in humans.[4][5] These mice often exhibit:
-
Social behavior deficits: Reduced social interaction with unfamiliar mice.
-
Cognitive impairments: Deficits in learning and memory.
-
Motor abnormalities: Decreased grip strength and impaired motor coordination.[6]
It is important to note that the specific phenotypes and their severity can vary depending on the specific mutation, genetic background of the mice, and the behavioral assays used.
Q3: What are the key behavioral assays used to assess phenotypes in MBD5 mutant mice?
Commonly used behavioral assays for MBD5 mouse models include:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: A more specific test for anxiety-like behavior.[6][7]
-
Social Interaction Test: To evaluate social deficits, a core feature of MAND.
-
Rotarod Test: To measure motor coordination and balance.
-
Grip Strength Test: To assess muscle strength.[6]
Troubleshooting Guides
Open Field Test
Problem: High variability in locomotor activity between mice of the same genotype.
-
Possible Cause: Inconsistent handling of the mice prior to testing.
-
Solution: Handle all mice consistently and gently for a few days leading up to the experiment to habituate them to the experimenter. Ensure all experimenters use the same handling technique.
-
-
Possible Cause: Differences in the testing environment.
-
Solution: Maintain consistent lighting, temperature, and noise levels in the testing room for all trials. Acclimate mice to the testing room for at least 30 minutes before starting the assay.[7]
-
-
Possible Cause: Time of day of testing.
-
Solution: Conduct all tests at the same time of day to minimize the influence of circadian rhythms on activity levels.
-
Problem: MBD5 mutant mice show freezing behavior, confounding activity measurements.
-
Possible Cause: Heightened anxiety in the novel environment.
-
Solution: While some studies report normal anxiety levels in Mbd5+/GT mice, individual differences can exist.[6] Consider habituating the mice to the open field arena for a short period on the day before the actual test. Analyze the initial minutes of the test separately, as exploratory behavior may change over time.
-
Elevated Plus Maze
Problem: MBD5 mutant mice fall off the open arms, leading to data exclusion.
-
Possible Cause: Motor coordination deficits are a known phenotype in MBD5 mutant mice.[6]
-
Solution: Ensure the open arms have a small ledge (e.g., 0.5 cm) to provide a better grip without enclosing the arm.[7] If falls are frequent, consider using a modified version of the maze with slightly wider arms. Always have a soft surface below the maze to prevent injury. Any mouse that falls should be excluded from the analysis for that specific test.[6]
-
Problem: No significant difference in open arm exploration between genotypes, contrary to expectations.
-
Possible Cause: The specific MBD5 mutation may not induce a strong anxiety phenotype. Studies with the Mbd5+/GT model have shown no significant differences in anxiety levels in the elevated plus maze.[6]
-
Solution: Re-evaluate the expected phenotype based on existing literature for your specific mouse model. Consider that other behavioral domains, such as social interaction or motor function, may be more strongly affected.
-
-
Possible Cause: Environmental factors are masking the anxiety phenotype.
-
Solution: Ensure the testing room is dimly lit, as bright light can increase anxiety in all mice and create a "floor effect." Minimize noise and other stressors in the testing environment.
-
Social Interaction Test
Problem: MBD5 mutant mice show low overall activity, making it difficult to assess social preference.
-
Possible Cause: Motor impairments affecting general movement.
-
Solution: Before conducting the social interaction test, assess general motor function using tests like the open field or rotarod. If significant motor deficits are present, interpret social interaction data with caution. It may be more appropriate to analyze the proportion of time spent in social interaction relative to the total time the mouse is mobile.
-
-
Possible Cause: Lack of interest in the novel mouse.
-
Solution: Ensure the "stranger" mouse is unfamiliar to the test mouse and is of the same sex and a similar age. The stranger mouse should be introduced into the apparatus just before the test to maintain novelty.
-
Problem: High variability in social interaction times within the same genotype group.
-
Possible Cause: Dominance hierarchies or prior social experiences.
-
Solution: House mice in stable, consistent social groups from weaning. Avoid re-grouping mice shortly before testing. Use littermates as controls whenever possible.
-
-
Possible Cause: Olfactory cues from previous mice.
-
Solution: Thoroughly clean the testing apparatus with 70% ethanol or another appropriate disinfectant between each trial to remove any scent cues.[8]
-
Quantitative Data Summary
Table 1: Motor Function in Mbd5+/GT Mice
| Behavioral Test | Genotype | N | Mean ± SEM | P-value |
| Grip Strength (N) | Wild-Type (+/+) | 10 | 1.12 ± 0.07 | P = 0.036 |
| Heterozygous (+/GT) | 10 | 0.94 ± 0.05 | ||
| Wire Hang (s) | Wild-Type (+/+) | 10 | 45.3 ± 5.6 | P = 0.01 |
| Heterozygous (+/GT) | 10 | 28.2 ± 4.1 |
Data extracted from Camarena et al., 2014.[6]
Table 2: Anxiety-Like Behavior in Mbd5+/GT Mice (Elevated Plus Maze)
| Parameter | Genotype | N | Mean ± SEM | P-value |
| Time in Open Arms (s) | Wild-Type (+/+) | 10 | 38.9 ± 9.8 | NS |
| Heterozygous (+/GT) | 10 | 45.1 ± 10.2 | ||
| Time in Closed Arms (s) | Wild-Type (+/+) | 10 | 185.4 ± 20.1 | NS |
| Heterozygous (+/GT) | 10 | 175.3 ± 18.9 |
NS = Not Significant. Data extracted from Camarena et al., 2014.[6]
Experimental Protocols
Elevated Plus Maze Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. Dimensions for mice are typically 5 cm wide and 30-40 cm long for each arm, with the closed arms having walls (e.g., 15 cm high).
-
Acclimation: Bring mice to the testing room at least 30 minutes before the start of the experiment to acclimate.
-
Procedure: a. Place a single mouse in the center of the maze, facing one of the closed arms. b. Allow the mouse to explore the maze freely for 5 minutes.[6] c. Record the session using a video camera mounted above the maze. d. After the 5-minute session, gently remove the mouse and return it to its home cage. e. Clean the maze thoroughly with 70% ethanol between each mouse to remove olfactory cues.
-
Data Analysis: Use video tracking software to score the time spent in the open arms, closed arms, and the center zone. The number of entries into each arm can also be analyzed.
Social Interaction Protocol (Three-Chamber Test)
-
Apparatus: A rectangular, three-chambered box with removable partitions. The two side chambers contain wire cages to hold "stranger" mice.
-
Habituation: a. Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test: a. Place an unfamiliar "stranger" mouse (same sex and age) in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. b. Place the test mouse back in the center chamber and remove the partitions. c. Allow the test mouse to explore all three chambers for 10 minutes. d. Record the session with an overhead video camera.
-
Data Analysis: Use video tracking software to measure the amount of time the test mouse spends in each of the three chambers and the time spent actively sniffing each wire cage.
Visualizations
Caption: Putative signaling pathway of MBD5 in neuronal function.
Caption: General experimental workflow for mouse behavioral assays.
References
- 1. MBD5 Haploinsufficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. undiagnosed.hms.harvard.edu [undiagnosed.hms.harvard.edu]
- 3. MBD5-associated neurodevelopmental disorder: MedlinePlus Genetics [medlineplus.gov]
- 4. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 5. tour.biocloud.net [tour.biocloud.net]
- 6. Disruption of Mbd5 in mice causes neuronal functional deficits and neurobehavioral abnormalities consistent with 2q23.1 microdeletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acsu.buffalo.edu [acsu.buffalo.edu]
Technical Support Center: MBD5 Data Analysis Pipeline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their MBD5 data analysis pipelines.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary goal of an MBD5 data analysis pipeline? | The primary goal is to identify and functionally annotate genetic and epigenetic variations related to the MBD5 gene that may be associated with neurodevelopmental disorders like MBD5-Associated Neurodevelopmental Disorder (MAND). This involves analyzing various types of genomic data to detect single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and changes in DNA methylation patterns. |
| What are the key steps in a typical MBD5 variant analysis workflow? | A typical workflow includes: 1. Data Quality Control (QC): Assessing the quality of raw sequencing reads. 2. Read Alignment: Mapping the sequencing reads to a reference genome. 3. Variant Calling: Identifying genetic variations (SNVs, indels, CNVs) from the aligned reads. 4. Variant Annotation: Adding functional information to the identified variants. 5. Variant Prioritization: Filtering and ranking variants to identify potentially pathogenic mutations.[1][2][3][4] |
| Which software is recommended for variant prioritization in rare disease research? | Tools like Exomiser and Genomiser are widely used and recommended for prioritizing variants in rare diseases by integrating phenotype information (using Human Phenotype Ontology - HPO terms) with genomic data.[1][2][3][4] Optimizing their parameters can significantly improve the identification of diagnostic variants.[1][2][3] |
| How can I improve the quality of my RNA-seq data for MBD5 expression analysis? | To ensure high-quality RNA-seq data, it is crucial to start with high-quality RNA samples.[5] Best practices include rapid sample processing to prevent RNA degradation, using appropriate RNA isolation methods for your sample type, and performing rigorous quality control checks before library preparation.[5][6][7][8][9] |
| What are the common challenges in DNA methylation data analysis? | Common challenges include dealing with batch effects, the different chemistries of Type I and Type II probes in methylation arrays leading to different data distributions, and the need for specialized alignment tools for bisulfite sequencing data.[10] Using M-values instead of Beta-values for statistical analysis can sometimes be more appropriate.[10] |
Troubleshooting Guides
Issue 1: Low diagnostic yield of pathogenic MBD5 variants
Symptoms:
-
After variant calling and annotation, very few or no pathogenic variants in or near the MBD5 gene are identified in patients with a suspected MBD5-related disorder.
-
Known pathogenic variants from literature are not being detected by your pipeline.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Variant Prioritization Parameters | Review and optimize the parameters in your variant prioritization tool (e.g., Exomiser). Ensure that the correct inheritance patterns, population allele frequency thresholds, and pathogenicity prediction scores are being used.[1][2][3][4] |
| Inaccurate or Incomplete Phenotype Information | Use standardized Human Phenotype Ontology (HPO) terms to describe the patient's clinical presentation. The accuracy and completeness of HPO terms significantly impact the performance of phenotype-based variant prioritization tools.[1][3] |
| Poor Quality Sequencing Data | Re-evaluate the quality control (QC) metrics of your raw sequencing data. Low-quality reads, adapter contamination, or high duplication rates can lead to failed variant calls. Consider re-sequencing if the data quality is poor. |
| Incorrect Alignment or Variant Calling | Ensure you are using a suitable reference genome and that your alignment and variant calling tools are configured correctly. For neurodevelopmental disorders, joint calling of variants across a cohort can improve sensitivity.[11] |
| Structural Variants Missed by Standard Pipelines | Standard variant calling pipelines may not be optimized for detecting structural variants (SVs) like large deletions or duplications, which are common in MBD5-related disorders. Use dedicated SV callers and visualization tools to investigate potential structural changes. |
Issue 2: Inconsistent results in differential gene expression analysis from RNA-seq data
Symptoms:
-
High variability in gene expression levels between biological replicates.
-
Difficulty in reproducing differential expression results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Batch Effects | If samples were processed in different batches, use batch correction methods during data analysis. Principal Component Analysis (PCA) can help visualize batch effects. |
| Inadequate Normalization | Apply appropriate normalization techniques to account for differences in library size and gene length (e.g., TPM, TMM).[5] |
| Low-Quality RNA Samples | Poor RNA quality can introduce significant noise. Review the RNA Integrity Number (RIN) scores of your samples. Samples with low RIN scores should be excluded from the analysis or re-processed.[5] |
| Incorrect Bioinformatic Analysis | Ensure that the correct statistical tests are being used for differential expression analysis and that assumptions of the models are met. Review the entire analysis pipeline, from read trimming and alignment to quantification.[6][7][8] |
Experimental Protocols & Methodologies
Methodology for MBD5 Variant Prioritization using Exomiser
-
Input Data Preparation:
-
Generate a VCF (Variant Call Format) file containing the genetic variants from the patient's whole-exome or whole-genome sequencing data.
-
Compile a list of the patient's clinical features using standardized Human Phenotype Ontology (HPO) terms.
-
-
Configuration of Exomiser:
-
Set the mode of inheritance (e.g., autosomal dominant for MBD5 haploinsufficiency).
-
Define the analysis frequency sources and set an appropriate maximum allele frequency threshold (e.g., <0.1% for rare disorders).
-
Select the desired pathogenicity predictors (e.g., SIFT, PolyPhen-2, CADD).
-
-
Execution and Analysis:
-
Run the Exomiser analysis with the prepared VCF and HPO data.
-
Review the output, which will be a ranked list of candidate genes and variants. The ranking is based on a combined score that considers variant pathogenicity and the semantic similarity between the patient's phenotype and the known phenotypes associated with the genes.
-
-
Refinement of Results:
-
Apply additional filtering based on gene lists relevant to neurodevelopmental disorders.
-
Manually review the top-ranked variants in genes of interest, including MBD5, using a genome browser like IGV to visualize the read alignments.[11]
-
Visualizations
MBD5 Data Analysis Workflow
Caption: A generalized workflow for multi-omics MBD5 data analysis.
Troubleshooting Logic for Low Variant Detection
Caption: A decision tree for troubleshooting low MBD5 variant detection.
References
- 1. An optimized variant prioritization process for rare disease diagnostics: recommendations for Exomiser and Genomiser - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized variant prioritization process for rare disease diagnostics: recommendations for Exomiser and Genomiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 6. A survey of best practices for RNA-seq data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A survey of best practices for RNA-seq data analysis. [repository.cam.ac.uk]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. 130.239.72.131:3000 [130.239.72.131:3000]
- 10. youtube.com [youtube.com]
- 11. futurelearn.com [futurelearn.com]
Validation & Comparative
Validating M-BD5 Gene Targets: A Comparative Guide to siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of siRNA-t-echnology for validating MBD5 gene targets against other popular methods. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
MBD5: A Key Regulator in Neurodevelopment
Methyl-CpG Binding Domain Protein 5 (MBD5) is a crucial protein involved in the regulation of gene expression. It plays a significant role in neurological functions, including learning and memory. Mutations and alterations in the MBD5 gene are associated with MBD5-Associated Neurodevelopmental Disorder (MAND), a condition characterized by intellectual disability, developmental delays, and speech impairment. Validating the downstream targets of MBD5 is critical for understanding its role in both normal development and disease, and for identifying potential therapeutic targets.
Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression, enabling researchers to study the functional consequences of reduced MBD5 levels and validate its downstream targets.
Performance Comparison: siRNA vs. Alternative Gene Silencing Technologies
The selection of a gene silencing method depends on the specific experimental goals, including the desired duration of the effect, efficiency, and tolerance for off-target effects. Here, we compare siRNA with two other widely used technologies: short hairpin RNA (shRNA) and CRISPR-Cas9.
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) | CRISPR-Cas9 |
| Mechanism | Post-transcriptional gene silencing by mRNA degradation. | Post-transcriptional gene silencing via cellular processing into siRNA. | Gene knockout at the genomic DNA level. |
| Duration of Effect | Transient (typically 3-7 days). | Stable and long-term, as it can be integrated into the genome. | Permanent and heritable gene knockout. |
| Delivery | Transfection of synthetic oligonucleotides. | Transfection or transduction of a vector (e.g., plasmid, lentivirus). | Transfection or transduction of components (Cas9 and guide RNA). |
| Efficiency | Variable, typically achieving 50-90% knockdown. | High efficiency, can lead to stable cell lines with consistent knockdown. | High efficiency for complete gene knockout. |
| Off-Target Effects | Can occur due to partial sequence complementarity to unintended mRNAs. | Can also have off-target effects and may saturate the endogenous miRNA machinery. | Off-target DNA cleavage can occur, but has been reduced with improved guide RNA design. |
| Best For | Rapid and transient knockdown for target validation and functional screening. | Long-term studies and the generation of stable knockdown cell lines. | Complete and permanent loss-of-function studies. |
Experimental Data: MBD5 Knockdown and Its Effect on Target Genes
A study by Mullegama et al. (2014) demonstrated the utility of siRNA in studying the function of MBD5. They knocked down MBD5 in human neuroblastoma (SH-SY5Y) cells to levels that mimic the haploinsufficiency observed in patients (~50-60% of normal expression) and analyzed the expression of downstream target genes involved in the circadian rhythm pathway using quantitative real-time PCR (qPCR).
The following table summarizes the relative expression of key circadian rhythm genes following MBD5 knockdown, as reported in the study.
| Target Gene | Fold Change in Expression (MBD5 siRNA vs. Control siRNA) |
| NR1D2 | ~0.6 |
| PER1 | ~0.7 |
| PER2 | ~0.8 |
| PER3 | ~0.7 |
These results indicate that reduced MBD5 expression leads to the downregulation of several critical circadian rhythm genes, providing evidence for MBD5's role as a transcriptional regulator in this pathway.
Experimental Workflow and Protocols
This section provides a detailed workflow and protocols for validating MBD5 gene targets using siRNA, from transfection to data analysis.
Experimental Workflow
Detailed Experimental Protocols
1. siRNA Transfection Protocol
This protocol is adapted for a 6-well plate format. Adjust volumes accordingly for other formats.
-
Cell Seeding:
-
The day before transfection, seed cells (e.g., SH-SY5Y) in a 6-well plate in antibiotic-free growth medium, so they reach 70-80% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
In tube A, dilute 5 µL of MBD5 siRNA (or control siRNA) into 245 µL of serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 245 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well containing the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for analysis.
-
2. Validation of MBD5 Knockdown by qPCR
-
RNA Extraction: After 48-72 hours of transfection, extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for MBD5 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression of MBD5 mRNA can be calculated using the ΔΔCt method.
3. Validation of MBD5 Knockdown by Western Blot
-
Protein Extraction: After 48-72 hours of transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against MBD5, followed by incubation with an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The reduction in MBD5 protein levels in the siRNA-treated samples compared to the control will confirm successful knockdown.
MBD5 Signaling and Target Gene Regulation
MBD5 acts as a transcriptional regulator, influencing the expression of a variety of downstream genes. While the complete signaling pathway is still under investigation, evidence suggests that MBD5 interacts with the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which is involved in chromatin remodeling and gene expression regulation. The knockdown of MBD5 has been shown to affect genes involved in key cellular processes, including the circadian rhythm.
Logical Comparison of Gene Silencing Methods
To aid in selecting the most appropriate method for your research, the following diagram illustrates a logical decision-making process based on key experimental requirements.
A Comparative Guide to MBD5 Knockout Mouse Models for Neurodevelopmental Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different MBD5 knockout mouse models, crucial tools for investigating the role of the Methyl-CpG Binding Domain Protein 5 in neurodevelopmental disorders. Haploinsufficiency of the MBD5 gene in humans is the primary cause of MBD5-associated neurodevelopmental disorder (MAND), a condition characterized by intellectual disability, motor delays, and autistic-like behaviors. The mouse models detailed below recapitulate key aspects of this syndrome, offering valuable platforms for mechanistic studies and preclinical therapeutic development.
Overview of MBD5 Knockout Mouse Models
Several distinct MBD5 knockout mouse models have been generated, each with unique genetic modifications and resulting phenotypes. This guide focuses on three key models:
-
Mbd5+/GT (Gene-trap hypomorph): A heterozygous model with reduced MBD5 expression, which is viable and recapitulates many features of the human 2q23.1 microdeletion syndrome.[1][2] Homozygous Mbd5GT/GT mice exhibit perinatal lethality.[3]
-
Mbd5-/- (Full knockout): A complete null model that also results in perinatal lethality in homozygous mice, underscoring the essential role of MBD5 in development.[4][5]
-
Mbd5f/−, NestinCre (Brain-specific conditional knockout): This model features a targeted deletion of Mbd5 specifically in the nervous system, allowing for the study of the brain-specific functions of MBD5. These mice also exhibit growth retardation and pre-weaning lethality, similar to the full knockout model.[4][6]
Quantitative Data Comparison
The following tables summarize key quantitative data from the characterization of these MBD5 knockout mouse models.
Table 1: Mbd5 Gene Expression Levels
| Model | Genotype | Brain Region | Mbd5 mRNA Reduction (relative to Wild-Type) | Reference |
| Gene-trap | Mbd5+/GT | Cortex | ~28% | [3] |
| Striatum | ~35% | [3] | ||
| Cerebellum | ~21% | [3] | ||
| Brain-specific KO | Mbd5f/−, NestinCre | Brain | Significant reduction | [6] |
| Liver | No significant reduction | [6] | ||
| Spleen | No significant reduction | [6] |
Table 2: Phenotypic Comparison
| Phenotype | Mbd5+/GT (Heterozygous) | Mbd5-/- (Homozygous) | Mbd5f/−, NestinCre (Brain-specific KO) | Reference |
| Viability | Viable | Perinatal lethality | Pre-weaning lethality | [3][4][6] |
| Body Weight | Significantly reduced compared to wild-type | Significantly reduced growth curve compared to wild-type and heterozygous littermates | Significantly reduced at P7 compared to littermate controls | [2][4][6] |
| Motor Coordination | Impaired (accelerating rotarod test) | Not applicable (lethal) | Data not available | [2] |
| Learning & Memory | Impaired contextual and cued fear conditioning | Not applicable (lethal) | Data not available | [2] |
| Social Behavior | Abnormal social interaction | Not applicable (lethal) | Data not available | [2] |
| Neurite Outgrowth | Deficient in primary cortical neurons | Not applicable (lethal) | Data not available | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Accelerating Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Apparatus: An automated 5-lane accelerating rotarod for mice.
-
Procedure:
-
Mice are placed on the rotating rod, which gradually accelerates from a set starting speed to a final speed over a defined period.
-
The latency to fall from the rod is recorded for each mouse.
-
Multiple trials are conducted for each animal, typically with an inter-trial interval, to assess motor learning.
-
-
Parameters in Mbd5+/GT study: The specific parameters for starting speed, acceleration rate, and trial numbers can be found in the original publication by Camarena et al., 2014.
Contextual and Cued Fear Conditioning
-
Objective: To evaluate associative learning and memory.
-
Apparatus: A fear conditioning chamber equipped with a grid floor for foot shocks, a speaker for auditory cues, and a video camera for recording freezing behavior.
-
Procedure:
-
Training (Day 1): Mice are placed in the conditioning chamber and, after an acclimation period, are presented with a conditioned stimulus (CS; e.g., an auditory tone) that co-terminates with an unconditioned stimulus (US; a mild foot shock).
-
Contextual Fear Testing (Day 2): Mice are returned to the same chamber without the presentation of the CS or US. Freezing behavior is measured as an indicator of memory for the context.
-
Cued Fear Testing (Day 3): Mice are placed in a novel context (different chamber with altered visual and olfactory cues) and, after an acclimation period, are presented with the CS (tone) without the US. Freezing behavior is measured to assess memory for the cue.
-
-
Parameters in Mbd5+/GT study: The duration of acclimation, tone presentation, and foot shock intensity are detailed in the study by Camarena et al., 2014.[2]
Neurite Outgrowth Assay
-
Objective: To quantify the ability of neurons to extend neurites, a measure of neuronal development and health.
-
Procedure:
-
Primary cortical neurons are isolated from mouse embryos (e.g., E16.5) of different genotypes (Mbd5+/+ and Mbd5+/GT).
-
Neurons are cultured in vitro on a suitable substrate (e.g., poly-L-lysine coated coverslips).
-
After a set period in culture (e.g., 48-72 hours), cells are fixed and stained for neuronal markers (e.g., βIII-tubulin).
-
Images of the neurons are captured using fluorescence microscopy.
-
Neurite length and complexity (e.g., number of branches) are quantified using image analysis software.
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships.
References
- 1. embopress.org [embopress.org]
- 2. Disruption of Mbd5 in mice causes neuronal functional deficits and neurobehavioral abnormalities consistent with 2q23.1 microdeletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional consequences of MBD5 disruption in mouse brain and CRISPR-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Mbd5 in the Regulation of Somatic Growth and Glucose Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
MBD5: A Divergent Member of the Methyl-CpG Binding Protein Family
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The family of methyl-CpG binding domain (MBD) proteins plays a crucial role in interpreting DNA methylation marks, a key epigenetic modification involved in gene regulation and chromatin organization. These proteins act as "readers" of the epigenome, translating methylation patterns into downstream cellular signals. While most MBD proteins bind to methylated DNA and are associated with transcriptional repression, MBD5 stands out as an unconventional member with distinct functional characteristics. This guide provides a comprehensive comparison of MBD5 with other key methyl-CpG binding proteins, supported by experimental data, detailed protocols, and visual diagrams to elucidate their functional differences.
At a Glance: MBD Protein Comparison
| Feature | MBD1 | MBD2 | MBD3 | MBD4 | MeCP2 | MBD5 |
| Methylated DNA Binding | Yes | Yes | No/Weak | Yes | Yes | No |
| Binding Affinity (Kd for methylated DNA) | ~10-100 nM[1] | ~2.7 nM[1] | >1 µM[2] | ~5-20 nM | ~1.25 nM[1] | Not Applicable |
| Binding Affinity (Kd for unmethylated DNA) | µM range[1] | µM range[1] | µM range[2] | µM range | µM range | Not Applicable |
| Primary Protein Complex | MBD1-containing chromatin-associated factors (MCAF) | Nucleosome Remodeling and Deacetylase (NuRD) complex (mutually exclusive with MBD3)[3][4] | Nucleosome Remodeling and Deacetylase (NuRD) complex (mutually exclusive with MBD2)[3][4] | Base Excision Repair (BER) pathway proteins | NCoR-SMRT co-repressor complex | Polycomb Repressive Deubiquitinase (PR-DUB) complex |
| Primary Function | Transcriptional repression, heterochromatin maintenance | Transcriptional repression via NuRD complex | Component of the NuRD complex, role in pluripotency and development | DNA glycosylase involved in repairing T:G mismatches at methylated CpG sites | Transcriptional repression, chromatin compaction, regulation of neuronal gene expression | Regulation of gene expression, heterochromatin association |
| Associated Human Diseases | Cancer | Cancer | - | Colorectal cancer | Rett Syndrome, other neurodevelopmental disorders | 2q23.1 microdeletion syndrome, autism spectrum disorder |
Unraveling the Differences: MBD5's Unique Profile
A primary distinguishing feature of MBD5 is its apparent inability to bind methylated DNA, a function that defines the majority of the MBD family. While proteins like MBD1, MBD2, and MeCP2 exhibit high affinity for methylated CpG dinucleotides, in vitro studies have shown that MBD5 does not share this characteristic. Instead, MBD5 has been found to associate with heterochromatic regions of the genome, suggesting a role in chromatin organization that is independent of direct methylated DNA recognition.
This functional divergence is further highlighted by its protein interaction partners. While MBD2 and MBD3 are core components of the NuRD complex, and MeCP2 recruits the NCoR-SMRT co-repressor complex to silence gene expression, MBD5 is associated with the Polycomb Repressive Deubiquitinase (PR-DUB) complex. This interaction suggests a role for MBD5 in regulating gene expression through histone ubiquitination pathways, a distinct mechanism from the histone deacetylation typically associated with other MBD proteins.
Mutations and deletions in the MBD5 gene are linked to 2q23.1 microdeletion syndrome, a neurodevelopmental disorder characterized by intellectual disability, seizures, and autistic features. This clinical association, while also seen with MeCP2 in Rett Syndrome, underscores the critical and distinct roles these proteins play in brain development and function.
Experimental Data and Methodologies
The following sections detail the experimental approaches used to characterize the binding properties and genomic localization of MBD proteins.
Quantitative Binding Affinity Analysis
Table 2: Dissociation Constants (Kd) of MBD Proteins for Methylated and Unmethylated DNA
| Protein | Kd for Methylated DNA (nM) | Kd for Unmethylated DNA (µM) | Reference |
| MBD1 | ~10-100 | >1 | [1] |
| MBD2 | 2.7 ± 0.8 | >1 | [1] |
| MBD3 | >1000 | >1 | [2] |
| MeCP2 | 1.25 | >1 | [1] |
| MBD5 | No binding detected | No binding detected |
Note: The Kd values are compiled from various studies and may have been determined using different experimental conditions. They are presented here for comparative purposes.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique used to study protein-DNA interactions in vitro. The principle is based on the difference in electrophoretic mobility of a free DNA probe compared to a DNA probe bound by a protein.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides (30-50 bp) containing a single or multiple CpG sites. One set of probes should be methylated at the CpG cytosines, and a control set should remain unmethylated.
-
Label the 5' end of the probes with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Purify the labeled probes.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in order:
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Purified recombinant MBD protein (titrate concentrations, e.g., 0.1 to 100 nM)
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Labeled DNA probe (constant concentration, e.g., 1 nM).
-
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel).
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
The resulting autoradiogram or image will show a band corresponding to the free probe and, if the protein binds, a slower migrating band representing the protein-DNA complex. The intensity of the shifted band can be quantified to determine the binding affinity (Kd).
Genomic Localization Analysis
Experimental Workflow: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the in vivo binding sites of a protein across the entire genome.
References
- 1. The affinity of different MBD proteins for a specific methylated locus depends on their intrinsic binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Densely methylated DNA traps Methyl-CpG–binding domain protein 2 but permits free diffusion by Methyl-CpG–binding domain protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MBD2 and MBD3: elusive functions and mechanisms [frontiersin.org]
- 4. MBD2/NuRD and MBD3/NuRD, Two Distinct Complexes with Different Biochemical and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Pathogenicity of Novel MBD5 Variants: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, definitively classifying the pathogenicity of novel variants in the MBD5 gene is crucial for accurate diagnosis and the development of targeted therapies for MBD5-associated neurodevelopmental disorder (MAND). This guide provides a comparative overview of the key methodologies used to assess the functional impact of MBD5 variants, supported by experimental data and detailed protocols.
Introduction to MBD5 and MAND
MBD5-associated neurodevelopmental disorder (MAND) is a condition characterized by a spectrum of neurological and developmental features, including intellectual disability, developmental delay, severe speech impairment, seizures, and autistic-like behaviors.[1] The genetic basis of MAND lies in alterations to the MBD5 gene, which encodes the methyl-CpG-binding domain protein 5. These alterations can range from large deletions or duplications of the chromosomal region containing MBD5 to single nucleotide variants within the gene itself.[2][3] MBD5 is a critical component of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, playing a key role in chromatin remodeling and the regulation of gene expression essential for normal neurodevelopment.[4][5][6]
The American College of Medical Genetics and Genomics (ACMG) and the Association for Molecular Pathology (AMP) have established guidelines for the interpretation of sequence variants. This guide will delve into the specific application of these principles to MBD5, providing a framework for a multi-faceted approach to variant classification that combines clinical data, computational predictions, and functional evidence.
Methods for Assessing MBD5 Variant Pathogenicity
A comprehensive assessment of a novel MBD5 variant requires a combination of in silico, in vitro, and in vivo approaches. The following sections compare these methods and provide supporting data where available.
In Silico Analysis: Computational Prediction of Pathogenicity
Computational tools are a first-line approach to predict the potential impact of a missense variant on protein function. These tools use algorithms that consider factors such as amino acid conservation, the physicochemical properties of the substituted amino acid, and the structural context of the protein.
Table 1: Performance of In Silico Prediction Tools for Pathogenicity (General)
| Tool | Prediction Basis | Reported Accuracy (General) | Key Considerations |
| SIFT | Sequence homology and amino acid conservation | ~51-84% | Performance can vary depending on the alignment quality. |
| PolyPhen-2 | Sequence and structure-based predictive features | ~51-84% | Provides a probabilistic score of pathogenicity. |
| CADD | Integrates multiple annotations into a single score | Generally high, often outperforming single-method tools. | Offers a continuous score (C-score) reflecting deleteriousness. |
| REVEL | Ensemble method combining multiple tool scores | Often shows high performance in comparative studies. | Meta-predictors can offer more robust predictions. |
| BayesDel | Bayesian method integrating multiple functional annotations | High performance in various studies. | Provides a posterior probability of deleteriousness. |
Note: The accuracy of these tools can be gene-specific. The reported accuracies are based on general variant datasets and may not directly reflect performance for MBD5 variants.
Functional Assays: Experimental Validation of Pathogenicity
Functional assays provide direct experimental evidence of a variant's impact on MBD5 protein function. These assays are critical for moving beyond computational predictions and understanding the biological consequences of a specific genetic change.
Table 2: Comparison of Functional Assays for MBD5 Variant Analysis
| Assay | Principle | Quantitative Readout | Throughput | Key Application for MBD5 |
| Quantitative RT-PCR (qRT-PCR) | Measures mRNA expression levels. | Relative MBD5 mRNA abundance. | High | Assessing the impact of deletions, duplications, and splice-site variants on gene expression. Pathogenic deletions typically result in an ~0.5-fold reduction in mRNA levels, while duplications lead to a ~1.5-fold increase. |
| Luciferase Reporter Assay | Measures the effect of MBD5 on the transcriptional activity of a target gene promoter linked to a luciferase reporter. | Luminescence intensity. | High | Determining if a variant alters MBD5's ability to regulate gene expression. |
| Co-immunoprecipitation (Co-IP) | Assesses the interaction between MBD5 and its binding partners in the PR-DUB complex. | Western blot band intensity of co-precipitated proteins. | Low to Medium | Investigating if a variant disrupts the formation or stability of the MBD5/PR-DUB complex. |
| Protein Stability Assay (e.g., Cycloheximide Chase) | Measures the degradation rate of the MBD5 protein. | Western blot band intensity over time. | Low to Medium | Determining if a variant leads to an unstable and rapidly degraded protein. |
| iPSC-derived Neuron Culture | Differentiates patient-derived induced pluripotent stem cells (iPSCs) into neurons to study disease-relevant phenotypes. | Neurite outgrowth, synaptic density, electrophysiological properties. | Low | Modeling the neurodevelopmental effects of a variant in a human cell-based system. |
| Mouse Models (e.g., Knockout/Knock-in) | Studies the in vivo effects of MBD5 variants in a whole-organism context. | Behavioral assays, neuroanatomical analysis, gene expression profiling. | Low | Assessing the systemic and behavioral consequences of MBD5 dysfunction. |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for MBD5 Expression
This protocol is used to quantify the levels of MBD5 mRNA in patient-derived cells (e.g., lymphoblastoid cell lines) compared to healthy controls.
Methodology:
-
RNA Extraction: Isolate total RNA from patient and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using primers specific for MBD5 and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of MBD5 using the ΔΔCt method, normalizing to the reference gene.
Protocol 2: Co-immunoprecipitation of MBD5 and PR-DUB Complex Components
This protocol determines if a novel MBD5 variant disrupts its interaction with other proteins in the PR-DUB complex.
Methodology:
-
Cell Lysis: Lyse cells expressing either wild-type or variant MBD5 (often with an epitope tag like FLAG or HA) in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the MBD5 tag or MBD5 itself, coupled to magnetic or agarose beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against known PR-DUB complex components (e.g., BAP1, ASXL1).
Protocol 3: Dual-Luciferase Reporter Assay for MBD5 Transcriptional Activity
This assay assesses the ability of MBD5 to regulate the transcription of a target gene.
Methodology:
-
Plasmid Construction: Clone the promoter of a putative MBD5 target gene upstream of a firefly luciferase reporter gene.
-
Cell Transfection: Co-transfect cells with the reporter plasmid, a plasmid expressing either wild-type or variant MBD5, and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Lysis and Assay: After a period of expression, lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the transcriptional activity in the presence of wild-type versus variant MBD5.
Visualization of Key Pathways and Workflows
Caption: MBD5 interaction within the PR-DUB complex.
References
- 1. MBD5 Haploinsufficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical and Molecular Aspects of MBD5-Associated Neurodevelopmental Disorder (MAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MBD5 and MBD6 interact with the human PR-DUB complex through their methyl-CpG-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Researcher's Guide to Validating MBD5 Antibody Specificity
For researchers, scientists, and drug development professionals, selecting a highly specific and reliable antibody is paramount for generating reproducible and meaningful data. This guide provides a comparative analysis of commercially available antibodies targeting the Methyl-CpG Binding Domain Protein 5 (MBD5), a protein implicated in neurodevelopmental disorders. We present available validation data from manufacturers and peer-reviewed literature to assist in the selection of an appropriate MBD5 antibody for your research needs.
Understanding MBD5 and the Importance of Antibody Specificity
Methyl-CpG Binding Domain Protein 5 (MBD5) is a member of the MBD family of proteins, which are crucial for transcriptional regulation and chromatin organization.[1] Mutations and deletions in the MBD5 gene are associated with MBD5-Associated Neurodevelopmental Disorder (MAND), characterized by intellectual disability, seizures, and autistic features. Given its role in human health and disease, robust tools for studying MBD5 are essential.
Comparison of Commercially Available MBD5 Antibodies
Several vendors offer antibodies against MBD5. Below is a summary of some of the most prominent options, detailing their key characteristics and available validation data.
| Vendor | Catalog Number | Host Species | Clonality | Immunogen | Validated Applications (Manufacturer) |
| Proteintech | 15961-1-AP | Rabbit | Polyclonal | Recombinant human MBD5 protein (amino acids 1-292) | WB, IF, IHC, ELISA |
| Abcam | ab103144 | Rabbit | Polyclonal | Recombinant Fragment Protein within Human MBD5 | WB |
| Sigma-Aldrich | ABE1322 | Rabbit | Polyclonal | KLH-conjugated linear peptide from the C-terminal region of human MBD5 | WB, IHC (Paraffin), ICC |
| Thermo Fisher Scientific | PA5-78533 | Rabbit | Polyclonal | Recombinant protein encompassing a sequence within the center region of human MBD5 | WB |
| Aviva Systems Biology | OAGA07920 | Rabbit | Polyclonal | Recombinant protein encompassing a sequence within the center region of human MBD5 | WB |
| Assay Biotechnology | C42288 | Rabbit | Polyclonal | Epitope-specific immunogen | WB |
Experimental Validation Data
Western Blot (WB) Analysis
Western blotting is a widely used technique to detect specific proteins in a sample. A specific antibody should ideally detect a single band at the predicted molecular weight of the target protein.
Proteintech (15961-1-AP):
-
Data: The manufacturer's data shows the detection of a band at the expected molecular weight for MBD5 in human and mouse skeletal muscle, as well as mouse heart tissue lysates.[1]
-
KO/KD Validation: This antibody is listed as "KD/KO Validated" on the Proteintech website, indicating that its specificity has been confirmed by demonstrating a significant reduction or elimination of the signal in a knockout or knockdown model.[1] A 2023 publication in Molecular Autism utilized this antibody to confirm the reduction of MBD5 protein levels in MBD5 knockout mouse brains, providing strong evidence of its specificity.
Abcam (ab103144):
-
Data: Abcam's datasheet shows a band at the expected molecular weight in human liver and HepG2 cell lysates.
Thermo Fisher Scientific (PA5-78533):
-
Data: The product datasheet shows a Western blot analysis of HepG2 whole cell and nuclear extracts, with a band at the appropriate molecular weight for MBD5.[2]
Aviva Systems Biology (OAGA07920):
-
Data: Western blot data on HepG2 whole cell and nuclear extracts shows a band corresponding to MBD5.[3]
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate a specific protein from a complex mixture using an antibody. The specificity of the antibody is crucial for ensuring that only the target protein and its interacting partners are isolated.
While several of the listed antibodies are suggested for IP by the manufacturers, peer-reviewed data demonstrating their performance in this application is limited. Researchers should empirically test the antibody for its ability to efficiently pull down MBD5.
Experimental Protocols
Detailed and optimized protocols are critical for successful antibody validation. Below are representative protocols for key applications.
Western Blotting Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the MBD5 antibody (e.g., Proteintech 15961-1-AP at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunoprecipitation Protocol
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Antibody Incubation: Incubate 1-2 mg of pre-cleared lysate with 2-5 µg of MBD5 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads three to five times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting.
Visualizing the Validation Workflow
Signaling Pathway Context of MBD5
MBD5 is involved in the regulation of gene expression through its interaction with chromatin. Its function is closely tied to DNA methylation and histone modifications, placing it within the broader context of epigenetic signaling pathways.
Conclusion and Recommendations
Based on the currently available data, the Proteintech MBD5 antibody (15961-1-AP) appears to be a strong candidate for researchers. The key differentiating factor is the publicly available knockout validation, which provides the highest level of confidence in its specificity. While other antibodies show promising results in Western blotting on wild-type samples, the lack of KO/KD data makes it more difficult to definitively assess their specificity without in-house validation.
For any MBD5 antibody, we strongly recommend that researchers perform their own validation experiments in their specific experimental context. This guide serves as a starting point for making an informed decision, but empirical testing remains the cornerstone of rigorous scientific research.
References
A Comparative Guide to Antisense Oligonucleotide (ASO) Efficacy for MBD5-Associated Neurodevelopmental Disorder
An Overview of ASO Therapy for MBD5-Associated Neurodevelopmental Disorder (MAND)
MBD5-associated neurodevelopmental disorder (MAND) is a rare genetic condition characterized by intellectual disability, epilepsy, and features of autism spectrum disorder[1]. The disorder is often caused by haploinsufficiency of the MBD5 gene, meaning that one of the two copies of the gene is non-functional, leading to a reduction in the MBD5 protein[1]. Antisense oligonucleotides (ASOs) represent a promising therapeutic strategy for such conditions. ASOs are short, synthetic strands of nucleic acids that can bind to specific RNA molecules and modulate their function[2][3][4]. In the context of MAND, an ASO could be designed to increase the expression of the remaining functional copy of the MBD5 gene, thereby compensating for the deficiency.
While direct comparative studies of different ASOs for MAND are not yet available in published literature, this guide outlines the preclinical pathway for evaluating the efficacy of a hypothetical MBD5-targeting ASO. It provides a framework for the experimental validation and data presentation that would be crucial for researchers and drug development professionals in this field.
Mechanism of Action: Upregulating MBD5 Expression
The therapeutic approach for MAND would involve an ASO designed to increase the production of the MBD5 protein from the healthy allele. This can be achieved through various mechanisms, such as targeting natural antisense transcripts that repress MBD5 expression or enhancing the stability of the MBD5 mRNA. The ultimate goal is to restore MBD5 protein levels to a near-normal range, which is hypothesized to ameliorate the neurological symptoms of the disorder.
Caption: Proposed mechanism of action for an MBD5-targeting ASO.
Hypothetical Preclinical Evaluation of an MBD5-Targeting ASO
The development and validation of an ASO for MAND would necessitate a rigorous preclinical evaluation pipeline. This would involve a series of experiments to assess the ASO's efficacy and safety in both in vitro and in vivo models. A mouse model that recapitulates the key features of MAND, such as the Mbd5 haploinsufficient mouse, would be instrumental in this process[5][6].
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The expanding application of antisense oligonucleotides to neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 3. immuneed.com [immuneed.com]
- 4. google.com [google.com]
- 5. Disruption of Mbd5 in mice causes neuronal functional deficits and neurobehavioral abnormalities consistent with 2q23.1 microdeletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.lib.uts.edu.au [search.lib.uts.edu.au]
A Comparative Guide to Replicated Findings in MBD5 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published experimental data on the molecular pathways involving Methyl-CpG Binding Domain Protein 5 (MBD5). Disruption of the MBD5 gene is linked to MBD5-Associated Neurodevelopmental Disorder (MAND), a condition characterized by intellectual disability, developmental delay, and seizures. Understanding the molecular functions of MBD5 is critical for developing targeted therapies. This document summarizes and compares key findings from independent research groups, focusing on the replication and validation of MBD5's role in various signaling pathways.
MBD5 Interaction with the PR-DUB Complex: A Conserved Pathway
A significant finding in MBD5 research is its interaction with the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which is involved in chromatin modification and gene regulation. This interaction has been independently observed in different model systems, strengthening the evidence for its biological relevance.
Experimental Data Summary
| Finding | Organism/System | Method | Key Results | Reference |
| MBD5 interacts with the PR-DUB complex | Human (HEK293T cells) | Co-immunoprecipitation followed by Mass Spectrometry | MBD5 and MBD6 interact with the mammalian PR-DUB Polycomb protein complex in a mutually exclusive manner. The MBD domain of MBD5 is necessary and sufficient for this interaction.[1][2] | Baymaz et al., 2014 |
| Mbd5 interacts with the PR-DUB complex | Zebrafish | Co-immunoprecipitation followed by Mass Spectrometry | In vivo co-immunoprecipitation confirmed that Mbd5 interacts with the histone remodeling complex PR-DUB, facilitating the removal of the repressive H2A-K119ub1 mark.[3] | Sun et al., 2024 |
Experimental Protocols
Co-immunoprecipitation of MBD5 and the PR-DUB Complex (Human Cells)
This protocol is a generalized summary based on standard co-immunoprecipitation procedures often used in such studies.
-
Cell Lysis: HEK293T cells expressing tagged MBD5 are lysed in a buffer containing non-ionic detergents (e.g., NP-40) and protease inhibitors to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on MBD5. Protein A/G beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, digested into peptides, and analyzed by mass spectrometry to identify the interacting partners.[4][5][6]
Workflow for MBD5-PR-DUB Interaction Discovery
Caption: Workflow for identifying MBD5 interacting proteins.
Signaling Pathway Diagram
Caption: MBD5 interaction with the PR-DUB complex.
The Role of MBD5 in Ciliary Function
Recent studies have suggested a novel role for MBD5 in the regulation of primary cilia, cellular organelles crucial for signaling and development. This link has been explored using different experimental models, providing converging lines of evidence.
Experimental Data Summary
| Finding | Organism/System | Method | Key Results | Reference |
| MBD5 haploinsufficiency may lead to perturbations in ciliary function. | Mouse (Mbd5+/GT) and Human (iPSC-derived neurons) | RNA-seq and gene co-expression network analysis | Gene clusters associated with reduced MBD5 expression were enriched for terms related to ciliary function.[7] | Seabra et al., 2020 |
| MBD5 haploinsufficiency impacts neural primary cilia. | Human (patient-derived neural progenitor cells) | Immunofluorescence and microscopy | Patient-derived neural progenitor cells showed a decrease in the length of primary cilia and in the total number of ciliated cells.[8][9] | Lopes et al., 2023 |
Experimental Protocols
Analysis of Ciliary Defects in Patient-Derived Neural Progenitor Cells
-
Cell Culture: Neural progenitor cells (NPCs) are derived from induced pluripotent stem cells (iPSCs) generated from a patient with an MBD5 mutation and a CRISPR-Cas9 corrected isogenic control.
-
Immunofluorescence: NPCs are fixed and stained with antibodies against ciliary markers (e.g., ARL13B) and a nuclear counterstain (e.g., DAPI).
-
Microscopy and Analysis: Confocal microscopy is used to visualize and capture images of the cilia. The length of the primary cilia and the percentage of ciliated cells are quantified using image analysis software.
Logical Relationship of MBD5 and Ciliary Function
References
- 1. MBD5 and MBD6 interact with the human PR-DUB complex through their methyl-CpG-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Zebrafish Mbd5 binds to RNA m5C and regulates histone deubiquitylation and gene expression in development metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Transcriptional consequences of MBD5 disruption in mouse brain and CRISPR-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Genetic Variant in MBD5 Associated with Severe Epilepsy and Intellectual Disability: Potential Implications on Neural Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Genetic Variant in MBD5 Associated with Severe Epilepsy and Intellectual Disability: Potential Implications on Neural Primary Cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the MBD5 Expressome: A Comparative Guide to Analysis Software
For researchers, scientists, and drug development professionals navigating the complexities of MBD5 expression analysis, selecting the optimal software is a critical step. This guide provides an objective comparison of leading software tools, supported by experimental data and detailed methodologies, to facilitate an informed decision-making process.
Methyl-CpG binding domain protein 5 (MBD5) is a crucial protein involved in the interpretation of DNA methylation signals, playing a significant role in gene regulation and development. Dysregulation of MBD5 expression has been implicated in various neurological disorders and cancers, making its accurate quantification and analysis paramount. Methyl-CpG binding domain sequencing (MBD-seq) is a widely used technique to enrich for methylated DNA regions, and the subsequent bioinformatic analysis is key to extracting meaningful biological insights. This guide benchmarks several software packages commonly employed for MBD-seq data analysis to assess their performance in identifying and quantifying MBD5-associated methylation.
Performance Snapshot: A Head-to-Head Comparison
To provide a clear overview, the following table summarizes the key performance metrics of the most prominent software tools used for MBD-seq data analysis. The ideal tool will depend on the specific research question, computational resources, and the desired balance between sensitivity and specificity.
| Software | Primary Function | Key Strengths | Potential Limitations | Typical Use Case |
| MEDIPS/QSEA | Differential Methylation Analysis | Specifically designed for enrichment-based methylation sequencing; robust statistical methods for identifying differentially methylated regions (DMRs). QSEA offers improved modeling of enrichment data over MEDIPS. | Can be computationally intensive for large datasets. | Identifying statistically significant changes in MBD5-associated methylation between different conditions. |
| RaMWAS | Methylome-Wide Association Studies (MWAS) | Optimized for large-scale MBD-seq datasets; efficient memory usage and fast processing times; demonstrates excellent control of type I errors. | Primarily focused on association studies, may have fewer features for general-purpose methylation analysis compared to QSEA. | Large cohort studies aiming to associate MBD5 methylation patterns with specific phenotypes or diseases. |
| MACS2 | Peak Calling | Widely used and well-documented; balances sensitivity and specificity effectively for identifying enriched regions. Can model the shift size of reads to improve spatial resolution. | Originally designed for ChIP-seq, may require parameter tuning for optimal MBD-seq analysis; may not be ideal for identifying broad methylation domains without specific settings. | Identifying discrete regions of MBD5 binding or high methylation density. |
| HOMER | Motif Discovery and Peak Calling | Comprehensive suite of tools for genomic analysis; excels at identifying enriched motifs within peaks. | Can be less sensitive in peak calling compared to MACS2 for certain types of data. | Discovering DNA motifs that may be associated with MBD5 binding in methylated regions. |
In-Depth Experimental Protocols
The performance of any bioinformatics software is intrinsically linked to the quality of the input data. Here, we outline the key experimental and computational steps involved in a typical MBD-seq analysis workflow.
MBD-seq Experimental Protocol
A standard MBD-seq protocol involves the following key steps:
-
Genomic DNA Isolation: High-quality genomic DNA is extracted from the cells or tissues of interest.
-
DNA Fragmentation: The DNA is fragmented to a desired size range (typically 150-300 bp) using sonication or enzymatic digestion.
-
Methylated DNA Enrichment: The fragmented DNA is incubated with magnetic beads coated with the Methyl-CpG Binding Domain (MBD) of a protein (e.g., MBD2). These beads specifically capture DNA fragments containing methylated CpG dinucleotides.
-
Washing and Elution: Non-methylated DNA fragments are washed away, and the enriched methylated DNA is eluted from the beads.
-
Library Preparation and Sequencing: The enriched DNA fragments are used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
Bioinformatic Analysis Workflow
The raw sequencing data from an MBD-seq experiment is processed through a series of computational steps to identify and quantify methylated regions.
Fig. 1: A typical MBD-seq bioinformatic analysis workflow.
Visualizing the Logic: Signaling Pathways and Analysis Pipelines
Understanding the logical flow of data and the biological context is crucial for accurate interpretation. The following diagrams, generated using the DOT language, illustrate key concepts in MBD5 expression analysis.
MBD5 in the DNA Methylation Pathway
MBD5 is a key reader of the DNA methylation code. This diagram illustrates its position within the broader DNA methylation pathway, which involves writers (DNMTs), erasers (TET enzymes), and other readers.
Fig. 2: MBD5's role as a reader in the DNA methylation pathway.
Integrative Analysis of MBD-seq and RNA-seq Data
To understand the functional consequences of MBD5-mediated methylation, it is often beneficial to integrate MBD-seq data with transcriptomic data from RNA sequencing (RNA-seq). This allows for the correlation of methylation changes with gene expression levels.
Fig. 3: Workflow for integrating MBD-seq and RNA-seq data.
Conclusion
The choice of software for MBD5 expression analysis from MBD-seq data is a critical decision that can significantly impact the research outcomes. For large-scale association studies, RaMWAS offers a powerful and efficient solution. For in-depth differential methylation analysis with robust statistical modeling, QSEA is a strong contender. For researchers whose primary goal is the identification of discrete binding sites and subsequent motif analysis, a combination of MACS2 and HOMER provides a well-established and versatile pipeline. Ultimately, the selection should be guided by the specific research goals, dataset size, and available computational expertise. As the field of epigenomics continues to evolve, so too will the software tools, necessitating a continuous evaluation of the available options to ensure the most accurate and insightful analysis of MBD5's role in health and disease.
Safety Operating Guide
Clarification on "MDB5" and General Procedures for Safe Chemical Disposal in a Laboratory Setting
An initial search for "MDB5" did not yield a recognized chemical compound. The term most closely resembles "MD5," a cryptographic algorithm, and "MDB," a web development framework. Without a specific chemical name or CAS number, providing detailed, substance-specific disposal and safety information is not possible.
However, in the interest of promoting laboratory safety, this guide provides general procedures for the safe handling and disposal of chemical waste, applicable to a wide range of substances encountered by researchers, scientists, and drug development professionals.
General Principles of Chemical Waste Management
The proper disposal of laboratory chemicals is crucial for the safety of personnel and the protection of the environment. The following steps outline a general workflow for managing chemical waste.
Quantitative Data for Common Laboratory Waste
While specific data for "this compound" is unavailable, the following table provides general guidelines for the segregation and disposal of common classes of chemical waste.
| Hazard Class | Examples | Container Type | Disposal Considerations |
| Flammable Liquids | Acetone, Ethanol, Methanol | Glass or plastic safety cans | Keep away from ignition sources. Do not mix with oxidizers. |
| Corrosive - Acids | Hydrochloric Acid, Sulfuric Acid | Acid-resistant plastic or coated glass | Segregate from bases and reactive metals. Neutralize spills with appropriate materials. |
| Corrosive - Bases | Sodium Hydroxide, Potassium Hydroxide | Base-resistant plastic | Segregate from acids. |
| Toxic/Poisonous | Chloroform, Formaldehyde | Labeled, sealed containers | Avoid inhalation and skin contact. |
| Reactive | Sodium Borohydride, Peroxides | Store in designated, isolated areas | Risk of explosion or violent reaction. Follow specific institutional protocols. |
| Halogenated Organics | Dichloromethane, Chloroform | Labeled glass containers | Do not mix with non-halogenated solvents. |
| Non-Halogenated Organics | Hexane, Toluene | Labeled glass containers | Do not mix with halogenated solvents. |
Experimental Protocols for Waste Characterization
In cases where a waste stream is not well-defined, a series of characterization tests may be necessary. The following are generalized protocols that can be adapted to identify the hazards of an unknown chemical waste.
Protocol 1: pH Determination for Corrosivity
-
Objective: To determine if the waste is acidic or basic.
-
Materials: pH paper or a calibrated pH meter, personal protective equipment (PPE).
-
Procedure:
-
Don appropriate PPE (gloves, safety glasses).
-
If using pH paper, dip a strip into a representative sample of the waste.
-
Compare the color of the strip to the provided chart to determine the pH.
-
If using a pH meter, calibrate it according to the manufacturer's instructions.
-
Immerse the electrode in the waste sample and record the pH reading.
-
A pH ≤ 2 is considered strongly acidic, and a pH ≥ 12.5 is considered strongly basic.
-
Protocol 2: Flash Point Test for Flammability
-
Objective: To determine the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
-
Materials: A closed-cup flash point tester, a sample of the liquid waste, ignition source, PPE.
-
Procedure:
-
Place the liquid sample into the test cup of the flash point apparatus.
-
Close the lid and begin to heat the sample at a slow, constant rate.
-
At regular temperature intervals, introduce an ignition source (a small flame) into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors ignite.
-
Liquids with a flash point below 60°C (140°F) are generally considered flammable.
-
Important Note: These are generalized protocols and should be performed by trained personnel in a controlled laboratory environment. Always consult your institution's specific safety and waste disposal guidelines.
To receive precise information, please provide a correct chemical name, CAS number, or any other available identifiers for the substance .
Navigating the Unknown: A Safety Protocol for Novel Compounds Like MDB5
Immediate Safety Notice: The designation "MDB5" does not correspond to a recognized chemical entity in publicly available databases. As such, this document provides a comprehensive safety and handling protocol for novel or uncharacterized chemical compounds, a critical procedure for research and development professionals. Adherence to these guidelines is paramount until a full risk assessment of the specific compound can be completed.
For researchers, scientists, and drug development professionals, the handling of novel chemical entities is an inherent part of the innovation process. When a compound like "this compound" is synthesized or received without a corresponding Safety Data Sheet (SDS), it must be treated as a substance with unknown toxicity and hazards. The following procedures are designed to ensure the highest level of safety and operational integrity.
Initial Handling and Risk Assessment of Unknown Compounds
The primary principle when handling a novel compound is to mitigate potential exposure. This involves a combination of engineering controls, personal protective equipment, and stringent handling protocols.
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on the assumption of high toxicity and reactivity. The following table summarizes the recommended PPE for handling novel compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes, projectiles, and unknown chemical reactions. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the solvent in use. | Provides a barrier against direct skin contact and allows for safe removal of the outer glove if contaminated. |
| Body Protection | A flame-resistant lab coat, worn over personal clothing. A chemically resistant apron should be worn over the lab coat. | Protects against spills and splashes, and provides a removable barrier in case of contamination. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential for preventing inhalation of powders, aerosols, or volatile compounds. |
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous materials.
| Control | Specification | Rationale |
| Ventilation | All handling of the novel compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. | Contains and exhausts vapors, dusts, and aerosols, preventing them from entering the laboratory environment. |
| Containment | Use of a glove box or other isolated containment system for highly potent or volatile compounds. | Provides a physical barrier between the operator and the hazardous material. |
| Safety Equipment | An emergency eyewash station and safety shower must be readily accessible and tested weekly. | Provides immediate decontamination in case of accidental exposure. |
Experimental Protocol: Handling and Disposal of a Novel Compound
The following is a generalized step-by-step protocol for the safe handling and disposal of a novel chemical entity.
-
Preparation and Pre-Handling:
-
Designate a specific area within the laboratory for the handling of the novel compound.
-
Ensure all necessary PPE and engineering controls are in place and functional.
-
Prepare all necessary equipment and reagents before introducing the novel compound.
-
Have a spill kit readily available.
-
-
Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of the compound within a certified chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
If the compound is a powder, handle it with care to avoid creating dust. Wetting the powder with a suitable solvent can help to minimize dust generation.
-
If the compound is a liquid, use a syringe or pipette to transfer it, avoiding splashing.
-
-
Post-Handling and Decontamination:
-
Upon completion of the work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE in the designated area, avoiding contact with the outside of the equipment.
-
-
Waste Disposal:
-
All waste materials, including disposable PPE, contaminated equipment, and excess compound, must be collected in a designated, labeled hazardous waste container.
-
The waste container must be clearly labeled with "Hazardous Waste" and a description of the contents (e.g., "Novel Compound this compound, potentially toxic").
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Logical Workflow for Handling Novel Compounds
The following diagram illustrates the decision-making and operational workflow for safely managing a novel chemical compound within a research environment.
Caption: Workflow for the safe handling of novel chemical compounds.
By adhering to this rigorous protocol, researchers can confidently and safely work with novel compounds, fostering innovation while maintaining a secure laboratory environment. This approach builds a foundation of trust and demonstrates a commitment to safety that goes beyond the product itself, empowering scientists to push the boundaries of drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
